1,3-Dimethyl-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFNZOKBMZKTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025136 | |
| Record name | 1,3-Dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
484 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
99-12-7 | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dimethyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVW2QTF0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
162 to 165 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20253 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
1,3-Dimethyl-5-nitrobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-5-nitrobenzene
Introduction
1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1][2] It presents as a yellow crystalline solid or needles and is a key intermediate and analyte in various chemical research domains.[3][4] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The structure of this document is designed to flow from fundamental identification to practical application, providing not just procedural steps but the underlying scientific rationale.
Molecular Structure and Identification
The foundational step in understanding any chemical compound is to confirm its identity through its structure and standardized identifiers.
Caption: 2D structure of 1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7).
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 99-12-7 | [1][3][5] |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| IUPAC Name | 1,3-dimethyl-5-nitrobenzene | [3] |
| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | [1][6] |
| InChIKey | BYFNZOKBMZKTSC-UHFFFAOYSA-N | [7] |
| SMILES | CC1=CC(=CC(=C1)[O-])C |[3] |
Part 1: Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. 1,3-Dimethyl-5-nitrobenzene is a solid at room temperature with limited aqueous solubility.[3][4][6]
Table 2: Core Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical State | Needles or yellow crystalline solid | [3][4][6] | |
| Melting Point | 70 - 74 °C | Slight variations reported depending on purity. | [4][5][7] |
| Boiling Point | ~273 °C at 739 mmHg | [5] | |
| Solubility | Insoluble in water | Soluble in many organic solvents like acetone. | [3][4][6] |
| Appearance | Yellow-orange solid | [4][5] |
| Odor | Odorless | |[5] |
These properties are critical for designing experimental setups, particularly for synthesis workup and purification steps like recrystallization, where solvent choice is paramount. Its low water solubility simplifies its isolation from aqueous reaction media.
Part 2: Synthesis and Purification
The synthesis of 1,3-Dimethyl-5-nitrobenzene is a classic example of electrophilic aromatic substitution, specifically the nitration of m-xylene. The two methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. In the nitration of m-xylene, the incoming nitro group is directed to the positions ortho and para to the methyl groups. However, the position between the two methyl groups (C2) is sterically hindered. The positions ortho to one methyl group and para to the other (C4 and C6) are electronically activated. The position meta to both methyl groups (C5) is the least favorable for the initial nitration. Therefore, direct nitration of m-xylene primarily yields 2-nitro-1,3-dimethylbenzene and 4-nitro-1,3-dimethylbenzene.
To obtain the 5-nitro isomer, a more strategic approach is often required, such as the nitration of a substrate where the directing groups favor the 5-position, or through multi-step synthesis. However, a generalized protocol for aromatic nitration, which forms the basis of such syntheses, is provided below. This protocol is based on well-established methods for nitrating aromatic compounds.[8][9]
Experimental Protocol: Generalized Aromatic Nitration
Objective: To introduce a nitro group onto an aromatic ring using a nitrating mixture.
Causality: The protocol utilizes a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to attack the stable aromatic ring. Temperature control is critical; nitration is an exothermic reaction, and side reactions, including di-nitration, can occur at higher temperatures.[9][10]
Materials:
-
Aromatic Substrate (e.g., m-xylene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Extraction Solvent (e.g., diethyl ether or ethyl acetate)
-
Recrystallization Solvent (e.g., ethanol or methanol)
Caption: Generalized workflow for the synthesis and purification of a nitroaromatic compound.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 or 1:1 molar ratio. The addition is exothermic and must be done carefully with cooling to maintain a temperature below 10 °C.
-
Reaction: While maintaining the low temperature, add the aromatic substrate (e.g., m-xylene) dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 10-15 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice. This quenches the reaction and precipitates the crude nitroaromatic product, which is insoluble in water.[10]
-
Isolation: Isolate the crude product by vacuum filtration. If the product is an oil, perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether.
-
Neutralization: Wash the collected solid (or organic extract) thoroughly with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water until the washings are neutral.
-
Drying and Purification: Dry the crude product. For organic extracts, dry over an anhydrous salt like MgSO₄, filter, and evaporate the solvent under reduced pressure.[11] The final product is then purified, typically by recrystallization from a suitable solvent such as ethanol.
Part 3: Chemical Reactivity and Mechanisms
The reactivity of 1,3-Dimethyl-5-nitrobenzene is governed by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. The methyl groups are activating.
Reactivity Profile
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[3][6]
-
Electrophilic Aromatic Substitution: The nitro group is a meta-director, and it deactivates the ring. Any further electrophilic substitution (e.g., a second nitration) would be difficult and would likely be directed to the C2 position (ortho to both methyl groups but sterically hindered) or the C4/C6 positions (ortho/para to the methyl groups but ortho to the deactivating nitro group).
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, though less so than in ortho- or para-substituted isomers where the nitro group can directly stabilize the Meisenheimer complex intermediate through resonance.[12] Since the nitro group is meta to potential leaving groups (if any were present), it provides only inductive stabilization, resulting in slower reaction rates compared to ortho/para isomers.[12]
-
Reduction of the Nitro Group: A common and highly useful reaction of nitroaromatics is the reduction of the nitro group to an amine. This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. Typical reducing agents include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (H₂/Pd-C).[9]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS RN 99-12-7 | Fisher Scientific [fishersci.com]
- 3. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroxylol | 99-12-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physical Characteristics of 5-Nitro-m-xylene
<_>
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Nitro-m-xylene (CAS No: 99-12-7), a key intermediate in various chemical syntheses.[1] Intended for researchers, chemists, and drug development professionals, this document consolidates essential data, including physicochemical properties, spectroscopic profiles, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the verification of its identity and purity, such as melting point determination and gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
5-Nitro-m-xylene, also known by its IUPAC name 1,3-dimethyl-5-nitrobenzene, is a nitrated aromatic hydrocarbon.[2][3][4] Structurally, it is a derivative of meta-xylene with a nitro group (-NO₂) substituted at the 5-position of the benzene ring. This compound serves as a valuable building block in the synthesis of more complex molecules in various fields, including the development of pharmaceuticals and specialty chemicals. An accurate understanding and verification of its physical properties are paramount for its effective use in research and manufacturing, ensuring both the integrity of the final product and the safety of the process.
Molecular and Physicochemical Properties
The fundamental identity of 5-Nitro-m-xylene is defined by its molecular structure and resulting physicochemical properties.
2.1 Molecular Structure
The arrangement of atoms in 5-Nitro-m-xylene dictates its reactivity and physical behavior. The presence of the electron-withdrawing nitro group on the dimethylated benzene ring influences its polarity and intermolecular interactions.
Caption: 2D Chemical Structure of 5-Nitro-m-xylene.
2.2 Physicochemical Data Summary
The key physical and chemical identifiers for 5-Nitro-m-xylene are summarized in the table below. These values are critical for laboratory handling, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 99-12-7 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 151.16 g/mol | [1][3][4] |
| Appearance | Yellow-orange solid; needles or crystalline powder | [1][5][6][7] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [1][5][8] |
| Boiling Point | 273 - 274 °C (523.4 - 525.2 °F) | [1][2][5] |
| Density | ~1.17 g/cm³ | [2] |
| Solubility | Insoluble in water. | [5][6][7] |
| Vapor Pressure | 0.00913 mmHg at 25 °C | [5] |
| IUPAC Name | 1,3-dimethyl-5-nitrobenzene | [2][3] |
Spectroscopic and Solubility Profile
For unambiguous identification and quality control, spectroscopic analysis is essential. The solubility profile dictates appropriate solvents for reactions, purification, and analysis.
3.1 Spectroscopic Analysis
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 5-Nitro-m-xylene will exhibit a molecular ion (M+) peak corresponding to its molecular weight of approximately 151.16 g/mol .[3][9] The fragmentation pattern provides further structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the 1,3,5-substitution pattern.
-
¹³C NMR: The carbon NMR will show unique resonances for the non-equivalent carbons in the molecule, including the two distinct aromatic carbons, the carbon bearing the nitro group, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretches from the aromatic ring and methyl groups.
3.2 Solubility Characteristics
5-Nitro-m-xylene is documented as being insoluble in water.[5][6][7] As a relatively nonpolar aromatic compound, it exhibits good solubility in common organic solvents such as acetone, dichloromethane, and other chlorinated solvents. This property is leveraged during spill cleanup procedures, where acetone is recommended to dampen the solid material for safe handling and transfer.[6]
Experimental Protocols for Verification
The following protocols are standard, self-validating methods for confirming the identity and purity of a 5-Nitro-m-xylene sample.
4.1 Protocol: Melting Point Determination
The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically 0.5-1.5 °C), whereas impurities will depress and broaden this range.[10]
Methodology:
-
Sample Preparation: Ensure the 5-Nitro-m-xylene sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the powder to collect a small amount.[11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11][12]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[11]
-
Approximate Determination (Rapid Run): If the expected melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/minute) to find an approximate range.[10]
-
Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Begin heating at a slow, controlled rate of 1-2 °C per minute.[10][11]
-
Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature at the moment of phase change.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely into a transparent liquid.[11]
-
-
Interpretation: The melting range is T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 70-74 °C.[1]
4.2 Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds and provides their mass spectra for definitive identification. It is the standard method for confirming purity and identifying potential contaminants.[13]
Caption: Workflow for Purity Analysis of 5-Nitro-m-xylene by GC-MS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 5-Nitro-m-xylene sample (~10-100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[14] The sample must be fully dissolved and free of particulates.[14]
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a non-polar capillary column, such as an HP-5ms (a 5% phenyl methylpolysiloxane column), which is robust and suitable for separating aromatic compounds.[15][16]
-
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (to ensure transfer of trace components)
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[15]
-
Oven Program: Start at 50 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 2 min).
-
-
Mass Spectrometer (MS):
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The system will automatically execute the run and acquire the data.
-
Data Interpretation:
-
Chromatogram: The primary peak in the total ion chromatogram (TIC) should correspond to 5-Nitro-m-xylene. The retention time is a characteristic, though not unique, identifier.
-
Mass Spectrum: Extract the mass spectrum of the main peak. It should match the reference spectrum for 5-Nitro-m-xylene from a trusted database, such as the NIST Mass Spectral Library.[3]
-
Purity Calculation: The purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity of >=99% is common for high-quality reagents.[17]
-
Safety, Handling, and Storage
5-Nitro-m-xylene is classified as a hazardous substance and requires careful handling.
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][18] Work in a well-ventilated area or use a chemical fume hood.[1]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and approved area.[18] Store locked up.[1]
Conclusion
This guide has detailed the essential physical characteristics of 5-Nitro-m-xylene, providing a foundational dataset for its use in scientific applications. The identity, purity, and safety of this compound can be confidently established by adhering to the analytical protocols described herein, such as melting point determination and GC-MS analysis. These self-validating experimental methods, grounded in established chemical principles, are crucial for ensuring the reproducibility and success of research and development endeavors.
References
-
ChemBK. (2024, April 9). 5-Nitro-m-xylene. Retrieved from [Link]
-
Chemcasts. Thermophysical Properties of 5-nitro-m-xylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
University of Alberta. Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Missouri–St. Louis. Experiment 1 - Melting Points. Retrieved from [Link]
-
NIST/TRC WebBook. 5-Nitro-m-xylene. Retrieved from [Link]
-
Cheméo. Chemical Properties of 5-Nitro-m-xylene (CAS 99-12-7). Retrieved from [Link]
-
PubChem. 1,3-Dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Basrah. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
SpectraBase. 5-Nitro-m-xylene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. 5-Nitro-m-xylene - Optional[Raman] - Spectrum. Retrieved from [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 5-Nitro-m-xylene [webbook.nist.gov]
- 4. 5-Nitro-m-xylene (CAS 99-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tdi-bi.com [tdi-bi.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrumchemical.com [spectrumchemical.com]
1,3-Dimethyl-5-nitrobenzene CAS number 99-12-7
An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7)
Introduction
1,3-Dimethyl-5-nitrobenzene, also widely known by its common name 5-nitro-m-xylene, is an important organic compound with the CAS number 99-12-7.[1][2][3][4] As a nitrated aromatic hydrocarbon, it serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules. Its utility spans across industries, including the production of dyes, agrochemicals, and as a precursor for pharmaceutical ingredients.[5] The strategic placement of its functional groups—two activating methyl groups and a deactivating, yet transformable, nitro group—imparts a unique reactivity profile that is of significant interest to synthetic organic chemists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and safe handling, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.
Chemical Identifiers
A summary of the key identifiers for 1,3-Dimethyl-5-nitrobenzene is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1,3-Dimethyl-5-nitrobenzene | PubChem[2] |
| CAS Number | 99-12-7 | CAMEO Chemicals[1], Fisher Scientific[3] |
| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | CAMEO Chemicals[1], Fisher Scientific[3] |
| Molecular Formula | C₈H₉NO₂ | Santa Cruz Biotechnology[6] |
| Molecular Weight | 151.16 g/mol | PubChem[2] |
| InChI Key | BYFNZOKBMZKTSC-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| SMILES | CC1=CC(=CC(=C1)[O-])C | PubChem[2] |
| UN Number | 1665 | CAMEO Chemicals[1], PubChem[2] |
Physicochemical Data
The compound exists as a yellow crystalline solid under standard conditions.[1][2][7] Its key properties are crucial for designing experimental setups, particularly concerning solubility and thermal conditions.
| Property | Value | Source |
| Appearance | Needles or yellow crystalline solid | CAMEO Chemicals[1], PubChem[2], ChemicalBook[7] |
| Melting Point | 72-74 °C (162-165 °F) | PubChem[2], Sigma-Aldrich[4], ChemicalBook[7] |
| Boiling Point | ~251 °C (484 °F) at 760 mmHg | CAMEO Chemicals[1], PubChem[2] |
| Water Solubility | Insoluble (<1 mg/mL at 15 °C) | CAMEO Chemicals[1], PubChem[2], ChemicalBook[7] |
| Stability | Stable under normal temperatures and pressures | CROCHEM |
Synthesis and Mechanistic Considerations
The primary route to nitrated xylenes is through the electrophilic aromatic substitution of m-xylene. Understanding the mechanism and regioselectivity is key to isolating the desired isomer.
The Nitration of m-Xylene
The nitration of m-xylene (1,3-dimethylbenzene) is a classic electrophilic aromatic substitution reaction.[8] It is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).
Causality of Isomer Formation: The two methyl groups on the m-xylene ring are ortho-, para-directing and activating. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.
-
Position 2: Ortho to one methyl group and para to the other. Highly activated.
-
Position 4: Ortho to both methyl groups. Highly activated.
-
Position 5: Meta to both methyl groups. Sterically least hindered but electronically disfavored.
-
Position 6: Equivalent to position 2.
Consequently, the direct nitration of m-xylene predominantly yields 4-nitro-m-xylene and 2-nitro-m-xylene as the major products.[9] The formation of 1,3-Dimethyl-5-nitrobenzene is a minor pathway in this direct approach. Achieving a higher yield of the 5-nitro isomer often requires specialized catalytic systems or separation from the product mixture. Forcing conditions with high acid ratios can also lead to over-nitration, producing dinitro compounds.[8][10]
Generalized Experimental Protocol for Nitration
This protocol provides a framework for the nitration of m-xylene. Self-Validation Note: This reaction is highly exothermic and requires strict temperature control. The generation of a potent electrophile must be managed carefully to prevent runaway reactions and over-nitration.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated H₂SO₄ (e.g., 2.5 equivalents) in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture Formation: Slowly add concentrated HNO₃ (e.g., 1.1 equivalents) dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add m-xylene (1.0 equivalent) dropwise from the funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude nitrated xylene mixture will separate as an oily or solid layer.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly characteristic. It would be expected to show two singlets for the non-equivalent aromatic protons and a singlet for the two equivalent methyl groups. Due to the electron-withdrawing nature of the nitro group, the aromatic protons will be deshielded and appear downfield.[11]
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments in the aromatic ring and one signal for the methyl carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield.[11]
-
IR Spectroscopy: The infrared spectrum will prominently feature strong, characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Additional peaks will correspond to C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the ring.[12]
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 151).[2][12] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).
Reactivity and Applications in Drug Development
The true value of 1,3-Dimethyl-5-nitrobenzene lies in its potential for chemical transformation, making it a versatile intermediate.
Reduction of the Nitro Group
The most significant reaction for this compound in synthetic chemistry is the reduction of the nitro group to an amine. This transformation yields 3,5-dimethylaniline, a valuable precursor for pharmaceuticals and other fine chemicals.[5] This reduction can be achieved using various reagents, with common laboratory methods including:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
-
Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.
The resulting aniline derivative opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and C-N bond formation, which are central to building complex molecular architectures.
Role as a Synthetic Building Block
Nitro-containing compounds are pivotal in medicinal chemistry.[13] While the nitro group itself can be a pharmacophore, it is more often used as a synthetic handle.[13] The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but can activate it towards nucleophilic aromatic substitution (SₙAr), particularly if other leaving groups are present. Derivatives of 1,3-Dimethyl-5-nitrobenzene can serve as intermediates in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The corresponding aniline is a precursor for compounds targeting various diseases.[5]
-
Azo Dyes: Through diazotization of the aniline derivative followed by coupling with an activated aromatic compound.[7]
-
Agrochemicals: Many pesticides and herbicides are built upon substituted aniline scaffolds.[5]
Safety, Handling, and Toxicology
1,3-Dimethyl-5-nitrobenzene is a hazardous chemical that requires careful handling to minimize exposure.[3]
GHS Hazard Classification
The compound is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[2][3][14]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[3][14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]
-
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[1][7] Keep away from heat and sources of ignition.[3]
First Aid and Spill Response
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][16]
-
-
Spill Response: For small spills, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[1] The area should then be decontaminated. For larger spills, isolate the area and follow emergency response guidelines.[1]
Conclusion
1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7) is a synthetically valuable nitroaromatic compound. While its direct synthesis via nitration of m-xylene is complicated by the formation of other isomers, its utility as a precursor, particularly to 3,5-dimethylaniline, is significant. A thorough understanding of its chemical properties, reactivity, and stringent safety protocols is essential for its effective and safe application in research and development, especially within the pharmaceutical and fine chemical sectors.
References
-
How are products formed in nitration of m xylene?. Filo. [Link]
-
Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Degruyter. [Link]
-
1,3-Dimethyl-5-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
- Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information (PMC). [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
Sources
- 1. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. 99-12-7 | CAS DataBase [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Synthesis of 1,3-Dimethyl-5-nitrobenzene from m-Xylene: A Technical Guide
<
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitrobenzene via the electrophilic nitration of m-xylene. The document delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety considerations, and describes standard analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough and practical understanding of this fundamental organic transformation.
Introduction: Strategic Importance of Nitrated Aromatics
The nitration of aromatic compounds is a cornerstone of industrial organic synthesis.[1][2] Nitroaromatics, such as 1,3-dimethyl-5-nitrobenzene, serve as crucial intermediates in the manufacturing of a wide array of valuable products, including pharmaceuticals, dyes, agrochemicals, and explosives.[1][2][3] The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for further functionalization, most notably its reduction to an amino group, which opens pathways to a vast range of aniline derivatives.
m-Xylene (1,3-dimethylbenzene) is an abundant feedstock derived from petroleum refining.[3] Its specific substitution pattern makes it an interesting substrate for electrophilic aromatic substitution reactions. This guide focuses on the controlled mononitration of m-xylene to selectively produce 1,3-dimethyl-5-nitrobenzene, a less common isomer compared to the ortho and para products, but one with specific applications in fine chemical synthesis.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][4] The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[1]
Step 1: Generation of the Electrophile. Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]
Step 2: Electrophilic Attack. The electron-rich π system of the m-xylene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
Step 3: Deprotonation and Aromatization. A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final nitro-substituted product.
Regioselectivity: The two methyl groups on the m-xylene ring are activating and ortho-, para-directing. This means they increase the rate of electrophilic attack and direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are sterically unhindered and electronically activated. The position ortho to both methyl groups (position 2) is also activated but more sterically hindered. The position meta to both methyl groups (position 5) is the least activated. However, under specific and controlled reaction conditions, the formation of the 5-nitro isomer can be achieved, although it is not typically the major product in standard nitrations which favor the 4-nitro and 2-nitro isomers.[5] This guide will focus on a procedure that can yield the 5-nitro isomer, which is often achieved under more forcing conditions or with different nitrating agents.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 1,3-dimethyl-5-nitrobenzene.
Disclaimer: This procedure involves the use of highly corrosive and reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment must be conducted before commencing any work.[6]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Xylene | 106.17 | 10.6 g (12.2 mL) | 0.1 | Reagent grade, >99% |
| Conc. Nitric Acid (70%) | 63.01 | 9.0 g (6.0 mL) | 0.1 | Corrosive, Oxidizer |
| Conc. Sulfuric Acid (98%) | 98.08 | 18.4 g (10.0 mL) | 0.18 | Corrosive, Dehydrating |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Extraction Solvent |
| 5% Sodium Bicarbonate (aq) | 84.01 | 50 mL | - | For neutralization |
| Saturated Sodium Chloride (aq) | 58.44 | 20 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |
| Crushed Ice | - | ~200 g | - | For quenching |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 10.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add 6.0 mL of concentrated nitric acid dropwise. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive and should be handled with extreme care.[6]
-
Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 12.2 mL of m-xylene.
-
Nitration Reaction: Cool the flask containing the m-xylene in an ice-water bath. Begin to add the cold nitrating mixture from the dropping funnel to the stirred m-xylene at a rate that maintains the reaction temperature between 25-30 °C.[7] After the addition is complete (approximately 30-45 minutes), continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[7]
-
Reaction Quenching: Slowly and carefully pour the reaction mixture into a 600 mL beaker containing about 200 g of crushed ice with constant stirring.[3] This step should be performed in a fume hood as nitrogen oxide gases may be evolved.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with two 25 mL portions of dichloromethane (DCM).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 25 mL of cold water, 25 mL of 5% sodium bicarbonate solution (venting frequently to release CO₂), and finally with 20 mL of saturated sodium chloride solution.[8]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator.
-
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the 1,3-dimethyl-5-nitrobenzene. Recrystallization from ethanol can also be employed for further purification.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,3-dimethyl-5-nitrobenzene.
Safety and Hazard Management
Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[6]
-
Corrosive Chemicals: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The reaction generates a significant amount of heat.[6] Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions and the release of toxic fumes. The addition of the nitrating mixture should be slow and monitored, and an ice bath should be readily available for cooling.
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[2][6] All procedures must be carried out in a well-ventilated fume hood.
-
Waste Disposal: The acidic aqueous waste generated during the work-up must be neutralized before disposal according to institutional guidelines.
Product Characterization
The identity and purity of the synthesized 1,3-dimethyl-5-nitrobenzene should be confirmed using standard analytical techniques.
-
Melting Point: Pure 1,3-dimethyl-5-nitrobenzene is a crystalline solid with a reported melting point of 72-74 °C. A sharp melting point range close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-H stretches for the aromatic ring and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the aromatic ring. For 1,3-dimethyl-5-nitrobenzene, one would expect distinct signals for the aromatic protons and a singlet for the two equivalent methyl groups.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons, with the carbon attached to the nitro group being significantly downfield.
-
Conclusion
The synthesis of 1,3-dimethyl-5-nitrobenzene from m-xylene is a well-established yet instructive example of electrophilic aromatic substitution. Successful and safe execution of this procedure requires a solid understanding of the reaction mechanism, careful attention to experimental parameters, and stringent adherence to safety protocols. The resulting product serves as a valuable building block for more complex molecules in various fields of chemical and pharmaceutical research.
References
- Filo. (2025, March 14). How are products formed in nitration of m xylene?
- Benchchem. (n.d.). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- Google Patents. (n.d.). CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
- YouTube. (2024, June 6). Nitration reaction safety.
- Sciencemadness.org. (n.d.). Mononitration of m-Xylene.
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
- Effects of reaction conditions on the nitration of m-xylene using fuming nitric acida. (n.d.).
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- ResearchGate. (2024, November 1). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches | Request PDF.
- Pearson. (2024, August 4). (b) Explain why m-xylene undergoes nitration 100 times faster tha...
- NIH. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues.
- Allen. (n.d.). What is the major product obtained by nitration of m-xylene?
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5).
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- MDPI. (n.d.). Synthesis and Characterization of Nitro-p-xylenes.
- PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from National Academic Digital Library of Ethiopia.
- Sigma-Aldrich. (n.d.). 1,3-dimethyl-5-nitrobenzene | 99-12-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Notes on Environmental Concerns of Nitration [unacademy.com]
- 3. mdpi.com [mdpi.com]
- 4. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]
- 5. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene: Synthesis, Reactions, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1,3-dimethyl-5-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its strategic application as a precursor to bioactive molecules. We will explore the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights into experimental design and execution.
Properly identifying a chemical entity is the foundation of sound scientific work. The compound commonly known as 5-Nitro-m-xylene is systematically named under IUPAC nomenclature, which is crucial for unambiguous communication in research and regulatory contexts.
Nomenclature and Structure
The IUPAC name for this compound is 1,3-dimethyl-5-nitrobenzene .[1] The name is derived by identifying the parent benzene ring substituted with two methyl groups at positions 1 and 3 (a meta-xylene scaffold) and a nitro group at position 5.
-
Synonyms: 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene, 5-Nitro-1,3-dimethylbenzene[2][3]
-
CAS Number: 99-12-7[1]
-
Molecular Formula: C₈H₉NO₂[1]
-
InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N[1]
-
SMILES: CC1=CC(=CC(=C1)N(=O)=O)C
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, ensuring safety, and developing purification strategies. The properties of 1,3-dimethyl-5-nitrobenzene are summarized below.
| Property | Value | Source |
| Molecular Weight | 151.16 g/mol | [PubChem CID 7426] |
| Appearance | Needles or yellow crystalline solid | [PubChem CID 7426] |
| Melting Point | 72-74 °C (162-165 °F) | [PubChem CID 7426] |
| Boiling Point | 251 °C (484 °F) at 760 mmHg | [PubChem CID 7426] |
| Solubility | Insoluble in water. | [PubChem CID 7426, 29] |
| Density | 1.1446 g/cm³ (estimate) | [ChemBK] |
Synthesis of 1,3-Dimethyl-5-nitrobenzene: A Case Study in Regioselectivity
The primary route to 1,3-dimethyl-5-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of m-xylene. This reaction, while straightforward in principle, presents a significant challenge in regioselectivity, which dictates the final isomer distribution.
The Mechanism of Electrophilic Nitration
The nitration of an aromatic ring is a classic EAS reaction. The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Directing Effects and the Challenge of Regioselectivity
In the nitration of m-xylene, the two methyl groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.[4]
-
Position 2: ortho to one methyl group and meta to the other.
-
Position 4: ortho to one methyl group and para to the other. This position is highly activated.
-
Position 5: meta to both methyl groups. This position is the least activated.
Due to these directing effects, the direct nitration of m-xylene yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the major products. The formation of 1,3-dimethyl-5-nitrobenzene is a minor pathway because the 5-position is electronically disfavored. This makes its isolation from the reaction mixture challenging and highlights the importance of advanced purification techniques or alternative synthetic strategies for obtaining the pure 5-nitro isomer.
Experimental Protocol: Nitration of m-Xylene
This protocol describes a general procedure for the nitration of m-xylene. Self-validation is critical: Researchers must monitor the reaction by TLC or GC to determine the optimal reaction time and confirm product distribution.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
-
Addition of m-Xylene: Slowly add 0.5 mol of m-xylene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, ensuring the mixture remains cold.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred m-xylene/sulfuric acid solution. The rate of addition should be controlled to keep the internal temperature between 10-15 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress via TLC.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice. The nitro-xylene isomers will separate as an oily layer.
-
Extraction: Separate the organic layer and wash it successively with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting mixture of isomers requires separation, typically by fractional distillation under vacuum or column chromatography, to isolate the 1,3-dimethyl-5-nitrobenzene.
Key Chemical Transformation: Reduction to 3,5-Dimethylaniline
The most significant application of 1,3-dimethyl-5-nitrobenzene in synthetic chemistry is its role as a precursor to 3,5-dimethylaniline (also known as 3,5-xylidine, CAS 108-69-0). The reduction of the nitro group to an amine is a robust and high-yielding transformation that unlocks a versatile building block for further molecular elaboration, particularly in pharmaceutical and dye synthesis.[5][6]
Catalytic Hydrogenation Protocol
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 1,3-dimethyl-5-nitrobenzene (0.1 mol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-2 mol% Pd) to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake.
-
Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3,5-dimethylaniline, which can be purified by distillation.
Applications in Drug Discovery and Development
Aromatic amines are privileged structures in medicinal chemistry. 3,5-Dimethylaniline, derived from 1,3-dimethyl-5-nitrobenzene, serves as a crucial starting material or intermediate for a range of bioactive molecules.[2][7] Its disubstituted pattern provides a scaffold to which other functionalities can be added to modulate pharmacological activity, solubility, and metabolic stability.
Role as a Pharmaceutical Intermediate
3,5-Dimethylaniline is a key building block in the synthesis of complex molecules, including analgesics, antipyretics, and antimicrobial agents.[2][7] Its primary utility lies in its nucleophilic amino group, which can be readily acylated, alkylated, or used in coupling reactions to construct the core of a target drug molecule.
Case Study: Synthesis of Inhibitor of Apoptosis (IAP) Antagonists
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are considered important targets in cancer therapy. Research into novel IAP antagonists has shown the utility of scaffolds derived from substituted anilines. For instance, the core of certain tricyclic IAP antagonists can be constructed using synthetic pathways that involve intermediates structurally related to 3,5-dimethylaniline. The aniline nitrogen acts as a key point for elaboration, allowing for the stereoselective synthesis of complex heterocyclic systems designed to mimic the endogenous IAP-binding motif. The dimethyl substitution pattern helps to orient other functional groups correctly within the protein's binding pocket and can improve metabolic stability by blocking potential sites of oxidation.
Safety and Handling
Both 1,3-dimethyl-5-nitrobenzene and its reduction product, 3,5-dimethylaniline, are hazardous chemicals and must be handled with appropriate precautions.
-
1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked area. Keep away from strong oxidizing agents and strong bases.[3]
-
-
3,5-Dimethylaniline (CAS 108-69-0):
-
Hazards: Toxic by inhalation, in contact with skin, and if swallowed. Toxic to aquatic life with long-lasting effects.
-
Handling: Use in a fume hood with appropriate PPE. Avoid all routes of exposure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents.
-
Conclusion
1,3-Dimethyl-5-nitrobenzene is a chemical intermediate whose value is intrinsically linked to the challenge of its synthesis. The principles of electrophilic aromatic substitution that make its direct synthesis difficult also underscore the importance of understanding regiochemical control in organic chemistry. Its primary utility as a precursor to 3,5-dimethylaniline provides a gateway to a wide array of more complex molecules, particularly within the pharmaceutical industry. For drug discovery professionals, understanding the synthesis and reactivity of such foundational building blocks is essential for the rational design and efficient production of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). 3,5-Dimethylaniline (CAS 108-69-0): A Chemical Intermediate You Can Trust. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
AIRCC Publishing Corporation. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved from [Link]
-
Segal, N. H., et al. (2016). Results from an Integrated Safety Analysis of Urelumab, an Agonist Anti-CD137 Monoclonal Antibody. Clinical Cancer Research, 22(8), 1929-1936. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. (CID 7949). Retrieved from [Link]
-
Wang, C., et al. (2019). Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates. Journal of Cellular and Molecular Medicine, 23(12), 8237-8248. Retrieved from [Link]
-
Kato, T., et al. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(18), 5124-5128. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. (CID 7949). Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.
-
El-Naggar, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. Retrieved from [Link]
- Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
-
MDPI. (2021). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Retrieved from [Link]
-
ResearchGate. (2020). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]
-
SlideShare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]
-
ResearchGate. (2015). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,5-Dimethylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Dimethylaniline in Modern Dye Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. (CID 7426). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Urelumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Urelumab - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Section 1: Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene)
1,3-Dimethyl-5-nitrobenzene, commonly known as 5-nitro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals. Understanding its fundamental properties is paramount for its effective application in research and development.
Nomenclature and Chemical Identifiers
Precise identification is the cornerstone of chemical research and safety. The compound is cataloged under several identifiers across multiple chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 1,3-dimethyl-5-nitrobenzene | PubChem[1] |
| CAS Number | 99-12-7 | PubChem[1], Sigma-Aldrich[2] |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | CAMEO Chemicals[3] |
| InChIKey | BYFNZOKBMZKTSC-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| SMILES | CC1=CC(=CC(=C1)[O-])C | PubChem[1] |
Molecular Structure Analysis
The structure consists of a benzene ring substituted with two methyl (CH₃) groups at positions 1 and 3 (meta), and a nitro (NO₂) group at position 5. The methyl groups are electron-donating, while the nitro group is a strong electron-withdrawing group. This substitution pattern dictates the molecule's reactivity and spectroscopic properties. The molecule possesses a C₂v symmetry axis, rendering the two methyl groups and the hydrogen atoms at positions 4 and 6 chemically equivalent.
Caption: 2D structure of 1,3-Dimethyl-5-nitrobenzene.
Physicochemical Data Summary
The physical properties of 1,3-Dimethyl-5-nitrobenzene are well-documented and essential for designing experimental conditions such as solvent selection and purification methods.
| Property | Value | Notes | Source |
| Physical Form | Needles or yellow crystalline solid | --- | PubChem[1] |
| Melting Point | 72-74 °C (162-165 °F) | --- | PubChem[1], Sigma-Aldrich[2] |
| Boiling Point | ~251 °C (484 °F) at 760 mmHg | Decomposes at higher temperatures | PubChem[1] |
| Solubility | Insoluble in water | Soluble in acetone, ethanol, and other organic solvents | PubChem[1], CAMEO Chemicals[3] |
Section 2: Synthesis and Mechanistic Insights
Core Principle: Electrophilic Aromatic Substitution
The synthesis of 1,3-Dimethyl-5-nitrobenzene is a classic example of electrophilic aromatic substitution (EAS). The starting material is 1,3-dimethylbenzene (m-xylene). The two methyl groups are activating and ortho-, para-directing. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to positions 2, 4, or 5.
-
Position 2: Ortho to both methyl groups, highly sterically hindered.
-
Position 4: Ortho to one methyl group and para to the other, electronically favorable.
-
Position 5: Para to the C1-methyl group and ortho to the C3-methyl group, but sterically accessible.
While nitration of m-xylene yields a mixture of isomers, the major product under controlled conditions is often the 4-nitro isomer (1,3-dimethyl-4-nitrobenzene). However, specific reaction conditions can be optimized to favor the formation of the 5-nitro isomer, which is the focus of this guide. Industrial preparations often involve separating the isomers through rectification.[4]
Mechanism: Nitration of m-Xylene
The reaction proceeds via the formation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule.
-
Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The π-system of the m-xylene ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex).
-
Deprotonation: A weak base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity.
Caption: General laboratory workflow for the synthesis of 1,3-Dimethyl-5-nitrobenzene.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative synthesis. Causality: The use of a strong acid mixture is essential to generate the nitronium ion electrophile. The reaction is exothermic and must be cooled to prevent over-nitration and control isomer formation.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Mixture: Carefully add 40 mL of concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C.
-
Nitric Acid Addition: Slowly add 20 mL of concentrated nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the mixed acid is cooled to 0 °C, add 25 mL of m-xylene dropwise over 30-45 minutes. Maintain the temperature between 5-10 °C throughout the addition.
-
Reaction: After addition is complete, stir the mixture at room temperature for an additional 60 minutes.
-
Quenching: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 500 g of crushed ice.
-
Isolation: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield the desired isomer.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its structure and purity. Each technique probes different aspects of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Expected Spectrum: Due to the molecule's symmetry, three distinct signals are predicted.
-
A singlet for the six equivalent protons of the two methyl groups.
-
A singlet for the two equivalent aromatic protons at the C4 and C6 positions.
-
A singlet for the single aromatic proton at the C2 position.
-
-
Causality: The electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield relative to the parent m-xylene. The proton at C2, being ortho to the nitro group, is expected to be the most deshielded.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Expected Spectrum: Five signals are expected due to molecular symmetry.
-
C-CH₃: One signal for the two equivalent methyl carbons.
-
C1/C3: One signal for the two equivalent ipso-carbons attached to the methyl groups.
-
C4/C6: One signal for the two equivalent carbons adjacent to the nitro-substituted carbon.
-
C2: One signal for the carbon between the two methyl groups.
-
C5: One signal for the ipso-carbon attached to the nitro group, which will be significantly shifted due to the strong deshielding effect.
-
Infrared (IR) Spectroscopy
-
Key Vibrational Modes: The IR spectrum is dominated by characteristic absorptions of the functional groups.
-
N-O Asymmetric Stretch: A strong, sharp peak around 1520-1550 cm⁻¹ .
-
N-O Symmetric Stretch: A strong, sharp peak around 1340-1360 cm⁻¹ .
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ .
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
-
Expected Fragmentation: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight.
-
Molecular Ion (M⁺): m/z = 151.
-
Key Fragments: Loss of NO₂ (m/z = 105), loss of O (m/z = 135), and loss of NO (m/z = 121). The peak at m/z = 105, corresponding to the dimethylbenzene cation, is often significant.
-
Summary of Spectroscopic Data
| Technique | Feature | Expected Range / Value |
| ¹H NMR | Methyl Protons (6H) | ~2.4 ppm (singlet) |
| Aromatic Protons (2H, C4/C6) | ~7.8-8.0 ppm (singlet) | |
| Aromatic Proton (1H, C2) | ~8.0-8.2 ppm (singlet) | |
| IR | N-O Asymmetric Stretch | 1520-1550 cm⁻¹ |
| N-O Symmetric Stretch | 1340-1360 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z = 151 |
Section 4: Chemical Reactivity and Synthetic Utility
The primary synthetic utility of 1,3-Dimethyl-5-nitrobenzene stems from the reactivity of its nitro group.
Key Reaction: Reduction to 3,5-Dimethylaniline
The most significant reaction is the reduction of the nitro group to an amine, yielding 3,5-dimethylaniline. This transformation is a gateway to a wide range of other functional groups and is fundamental in the production of dyes, agrochemicals, and polymers.
-
Common Reagents:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst (Pd, Pt, or Ni) on a carbon support. This is a clean and efficient method.
-
Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.
-
Caption: Workflow for the catalytic reduction of 1,3-Dimethyl-5-nitrobenzene.
Section 5: Safety and Handling
Hazard Identification
1,3-Dimethyl-5-nitrobenzene is classified as a hazardous substance and must be handled with appropriate precautions.[1]
-
GHS Hazard Statements:
-
Signal Word: Danger.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Use a certified respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work should be conducted in a certified chemical fume hood.
-
Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
Section 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
NIST (2024). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies (2018). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene. Retrieved from [Link]
-
Google Patents (2019). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene. Retrieved from
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 3. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data of 1,3-Dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data of 1,3-Dimethyl-5-nitrobenzene, a key chemical intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, ensuring a thorough understanding of its structural characterization through modern spectroscopic techniques.
Introduction
1,3-Dimethyl-5-nitrobenzene (also known as 5-nitro-m-xylene) is an aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a benzene ring substituted with two methyl groups and a nitro group, gives rise to a unique spectral fingerprint. Accurate interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide will delve into the theoretical underpinnings and experimental considerations for acquiring and interpreting the spectra of this compound.
Molecular Structure and Symmetry
The molecular structure of 1,3-Dimethyl-5-nitrobenzene is foundational to understanding its spectral characteristics. The positioning of the two methyl groups and the nitro group on the benzene ring dictates the symmetry of the molecule and, consequently, the number and type of signals observed in its NMR spectra.
Caption: Molecular structure of 1,3-Dimethyl-5-nitrobenzene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,3-Dimethyl-5-nitrobenzene is characterized by absorption bands corresponding to the vibrations of its aromatic ring, methyl groups, and the nitro group.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard method for obtaining the IR spectrum of a solid sample like 1,3-Dimethyl-5-nitrobenzene is the KBr pellet technique.
Methodology:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a transparent or semi-transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of 1,3-Dimethyl-5-nitrobenzene exhibits several key absorption bands that are indicative of its structure.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2975 - 2850 | C-H stretch | Methyl (CH₃) |
| ~1525 | Asymmetric NO₂ stretch | Nitro |
| ~1347 | Symmetric NO₂ stretch | Nitro |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~870 | C-H out-of-plane bend | Aromatic (isolated H) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, which are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 1,3-Dimethyl-5-nitrobenzene, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
High-resolution NMR spectra are typically acquired in a deuterated solvent to avoid signals from the solvent itself.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of 1,3-Dimethyl-5-nitrobenzene is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a higher sample concentration may be required.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 1,3-Dimethyl-5-nitrobenzene is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | s | 2H | H-4, H-6 |
| ~7.5 | s | 1H | H-2 |
| ~2.4 | s | 6H | 2 x CH₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
-
The two protons at the 4 and 6 positions (ortho to the nitro group) are chemically equivalent and appear as a singlet at approximately 7.9 ppm. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate downfield.
-
The single proton at the 2 position (between the two methyl groups) appears as a singlet at around 7.5 ppm.
-
The six protons of the two equivalent methyl groups give rise to a single sharp singlet at approximately 2.4 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-5 (C-NO₂) |
| ~139 | C-1, C-3 (C-CH₃) |
| ~131 | C-2 |
| ~121 | C-4, C-6 |
| ~21 | 2 x CH₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
-
The carbon atom attached to the strongly electron-withdrawing nitro group (C-5) is the most deshielded and appears furthest downfield at around 148 ppm.
-
The two carbons bearing the methyl groups (C-1 and C-3) are equivalent and resonate at approximately 139 ppm.
-
The carbon atom situated between the two methyl groups (C-2) appears at about 131 ppm.
-
The two carbons ortho to the nitro group (C-4 and C-6) are equivalent and are found at approximately 121 ppm.
-
The two equivalent methyl carbons are the most shielded and appear upfield at around 21 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like 1,3-Dimethyl-5-nitrobenzene.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of 1,3-Dimethyl-5-nitrobenzene shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 151 | ~60 | [M]⁺ (Molecular Ion) |
| 136 | ~10 | [M - CH₃]⁺ |
| 105 | ~100 | [M - NO₂]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
-
The molecular ion peak ([M]⁺) is observed at m/z 151, which corresponds to the molecular weight of 1,3-Dimethyl-5-nitrobenzene.
-
A key fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a strong peak at m/z 105. This is often the base peak in the spectrum of aromatic nitro compounds.
-
Loss of a methyl group (CH₃) from the molecular ion gives a peak at m/z 136.
-
Further fragmentation of the [M - NO₂]⁺ ion can lead to the formation of the tropylium ion at m/z 91 and the phenyl cation at m/z 77.
Caption: Proposed fragmentation pathway for 1,3-Dimethyl-5-nitrobenzene in EI-MS.
Safety and Handling
1,3-Dimethyl-5-nitrobenzene is a toxic compound and should be handled with appropriate safety precautions. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The comprehensive spectral analysis of 1,3-Dimethyl-5-nitrobenzene using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic spectral features, including the nitro group vibrations in the IR spectrum, the distinct chemical shifts in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum, collectively offer an unambiguous identification of this important chemical compound. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident and accurate characterization of 1,3-Dimethyl-5-nitrobenzene.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-N,1-N-Dimethyl-5-nitrobenzene-1,3-diamine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm.... Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-(3-nitrophenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2011, August 6). (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). nitroso group in substituted nitrosobenzenes. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek. (n.d.). 1,3-Dimethyl-2-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Electrophilic substitution reaction on 3,5-dimethylnitrobenzene
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethylnitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 3,5-dimethylnitrobenzene. We delve into the theoretical underpinnings that govern the regioselectivity of these reactions, dictated by the competing electronic effects of two activating methyl groups and one strongly deactivating nitro group. This document moves beyond simple procedural outlines to explain the causality behind reaction pathways and outcomes. Detailed experimental protocols for key transformations, including nitration, halogenation, and sulfonation, are presented alongside a critical evaluation of the feasibility of Friedel-Crafts reactions on this substrate. The guide is structured to serve as a practical and theoretical resource for professionals engaged in synthetic chemistry and drug development.
Introduction: The Unique Electronic Landscape of 3,5-Dimethylnitrobenzene
3,5-Dimethylnitrobenzene, also known as 5-nitro-m-xylene, is an aromatic substrate of significant interest due to its distinct electronic architecture. The benzene ring is trisubstituted with groups that exert opposing electronic influences: two electron-donating methyl (-CH₃) groups and one strongly electron-withdrawing nitro (-NO₂) group. Understanding the interplay of these substituents is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution (EAS), a foundational class of reactions in organic synthesis.
The core challenge and point of interest in the chemistry of 3,5-dimethylnitrobenzene is the resolution of these competing directing effects. This guide will dissect the electronic and steric factors that determine the position of electrophilic attack, providing a predictive framework and practical methodologies for its synthetic transformations.
Theoretical Analysis: Predicting Regioselectivity in a Dichotomous System
The rate and regioselectivity of an EAS reaction are governed by the substituents already present on the aromatic ring.[1][2] Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).[3]
-
Activating, Ortho-, Para-Directing Groups: Alkyl groups, such as methyl (-CH₃), are classified as activating groups.[4] They donate electron density to the ring through an inductive effect, which enriches the ring's nucleophilicity and stabilizes the positive charge in the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction.[5][6] This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group.[4][6]
-
Deactivating, Meta-Directing Groups: The nitro group (-NO₂) is a potent deactivating group.[7][8] It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of reaction significantly compared to benzene.[3][9] This electron withdrawal is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance contributors.[9] Consequently, electrophilic attack is directed to the meta position, which is the "least deactivated" site.[4][10][11][12]
Resolving the Conflict in 3,5-Dimethylnitrobenzene
In 3,5-dimethylnitrobenzene, the available positions for substitution are C2, C4, and C6. Let's analyze the directing effects at each position:
-
Positions C2 and C6: These positions are equivalent. They are ortho to one methyl group, meta to the other methyl group, and ortho to the deactivating nitro group.
-
Position C4: This position is ortho to both methyl groups (at C3 and C5) and para to the deactivating nitro group.
The nitro group strongly deactivates all three potential sites (its ortho and para positions). However, the activating methyl groups work to counteract this deactivation. The key determinant of regioselectivity becomes the position that benefits most from the activating groups.
Position C4 receives a concerted, additive electron-donating effect from two ortho methyl groups. This makes it the most electron-rich and nucleophilic site on the ring, despite being the para position to the nitro group. In contrast, positions C2 and C6 are activated by only one ortho methyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position .
Caption: Competing directing effects on 3,5-dimethylnitrobenzene.
Key Electrophilic Substitution Reactions and Protocols
While the substrate is deactivated overall, several EAS reactions can be successfully performed under appropriate conditions.
Nitration
Further nitration introduces a second nitro group onto the ring. Due to the deactivation, this reaction requires more forcing conditions than the nitration of benzene.[11] The expected major product is 1,4-dinitro-3,5-dimethylbenzene.
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add 5 mL of concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: In a separate beaker, dissolve 2.0 g of 3,5-dimethylnitrobenzene in 5 mL of concentrated sulfuric acid. Transfer this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 1 hour with stirring.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the purified dinitro product.
Caption: Workflow for the nitration of 3,5-dimethylnitrobenzene.
Halogenation (e.g., Bromination)
Halogenation, such as bromination, proceeds via an electrophilic substitution mechanism requiring a Lewis acid catalyst to polarize the halogen molecule.[13]
-
Apparatus Setup: To a 100 mL round-bottom flask protected by a drying tube (CaCl₂), add 3.0 g of 3,5-dimethylnitrobenzene and 20 mL of a dry, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Catalyst Addition: Add 0.2 g of iron filings or anhydrous iron(III) bromide (FeBr₃) to the flask.
-
Reagent Addition: In a dropping funnel, place 1.0 mL of liquid bromine (Br₂) dissolved in 5 mL of the same dry solvent. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The color of the bromine should discharge, and hydrogen bromide (HBr) gas will evolve.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the red-brown color of bromine has faded.
-
Work-up: Quench the reaction by slowly adding 20 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution to destroy any excess bromine. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-3,5-dimethylnitrobenzene.
Sulfonation
Sulfonation involves the reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group.[14] This reaction is notably reversible.[14]
-
Reaction Setup: Place 3.0 g of 3,5-dimethylnitrobenzene in a round-bottom flask.
-
Reagent Addition: Carefully add 10 mL of fuming sulfuric acid (20% SO₃) to the flask with stirring.
-
Reaction: Heat the mixture to 100-120 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the acidic aqueous solution.
-
Isolation: If the product precipitates, it can be collected by filtration. If it is water-soluble, it can often be precipitated by the addition of a saturated sodium chloride (NaCl) solution (salting out).
-
Purification: The crude sulfonic acid can be purified by recrystallization from water.
The Impracticality of Friedel-Crafts Reactions
A key consideration for this substrate is its inertness towards Friedel-Crafts alkylation and acylation.[15] These reactions fail for two primary reasons:
-
Ring Deactivation: The nitro group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[16][17][18]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. It will preferentially form a stable complex with the non-bonding electrons on the oxygen atoms of the nitro group.[16] This complexation places a positive formal charge on the nitrogen, further deactivating the ring and rendering the catalyst ineffective.
For these reasons, 3,5-dimethylnitrobenzene, like nitrobenzene itself, is often unreactive under Friedel-Crafts conditions and can even be used as a solvent for such reactions on other substrates.[16][17]
Summary of Reactions and Products
The following table summarizes the expected outcomes for the electrophilic substitution on 3,5-dimethylnitrobenzene.
| Reaction Type | Reagents | Catalyst | Key Conditions | Predicted Major Product |
| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | 50-60 °C | 1,4-Dinitro-3,5-dimethylbenzene |
| Bromination | Br₂ | Fe or FeBr₃ | Room Temp | 4-Bromo-3,5-dimethylnitrobenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | None | 100-120 °C | 3,5-Dimethyl-4-nitrobenzenesulfonic acid |
| Friedel-Crafts | R-Cl or RCOCl | AlCl₃ | N/A | No Reaction |
Conclusion and Outlook
The electrophilic substitution chemistry of 3,5-dimethylnitrobenzene is a classic example of competing substituent effects. While the strong deactivating nature of the nitro group slows the overall reaction rate, the concerted activating effect of the two ortho-directing methyl groups provides powerful regiochemical control, directing incoming electrophiles almost exclusively to the C4 position. Standard EAS reactions such as nitration, halogenation, and sulfonation can be achieved, albeit with more forcing conditions than those used for activated rings. Conversely, the substrate's profound deactivation and its ability to complex with Lewis acids preclude it from undergoing Friedel-Crafts reactions. This detailed understanding of its reactivity is essential for synthetic chemists aiming to utilize 5-nitro-m-xylene and its derivatives as building blocks in the development of complex molecules for the pharmaceutical and materials science industries.
References
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Michael Evans. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
Izquierdo, M., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Michael Evans. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
- Unknown. (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline. Retrieved from a document on multistep synthesis of lidocaine.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
-
askIITians. (2018, January 19). why nitrobenzene does not show friedal craft reaction. Retrieved from [Link]
-
Chegg.com. (2018, April 4). Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, May 11). 2,6-dimethylaniline. Retrieved from [Link]
-
vpscience.org. (n.d.). NITRATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]
-
Allen. (n.d.). Nitration of nitrobenzene results in. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
PW Solutions. (2022, September 15). In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group (i) deacti... [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Nitrobenzene Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Roxi Hulet. (2021, March 8). 44b: Electrophilic aromatic substitution on benzene with alkyl group [Video]. YouTube. Retrieved from [Link]
-
Land of Chemistry. (2023, May 8). 3- nitro benzene sulphonic acid | Organic Chemistry Class 12 | [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. why nitrobenzene does not show friedal craft reaction - askIITians [askiitians.com]
Health and safety hazards of 1,3-Dimethyl-5-nitrobenzene
An In-Depth Technical Guide to the Health and Safety Hazards of 1,3-Dimethyl-5-nitrobenzene
Introduction
1,3-Dimethyl-5-nitrobenzene (CAS No. 99-12-7), also commonly known as 5-nitro-m-xylene, is a nitroaromatic compound utilized as an intermediate in various organic syntheses.[1][2][3] Its molecular structure, featuring a nitro group on a xylene backbone, foreshadows a toxicological profile of significant concern for researchers, scientists, and drug development professionals. The presence of the nitroaromatic moiety is a well-established structural alert for toxicity, demanding a thorough understanding and rigorous implementation of safety protocols.
This guide provides a comprehensive toxicological and safety overview of 1,3-Dimethyl-5-nitrobenzene. It moves beyond a simple recitation of hazard statements to explore the mechanistic underpinnings of its toxicity, offering field-proven insights into safe handling, exposure control, and emergency response. The information herein is structured to empower laboratory personnel with the knowledge to mitigate the risks associated with this potent chemical.
Section 1: Physicochemical Properties and Identification
A foundational understanding of a chemical's properties is paramount for safe handling and risk assessment. 1,3-Dimethyl-5-nitrobenzene is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[1][4][5] Its low water solubility and combustible nature are key considerations for storage and spill response.[1]
| Property | Value | Source(s) |
| CAS Number | 99-12-7 | [2][4] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.17 g/mol | [1][4] |
| Appearance | Needles or yellow crystalline solid | [1][4] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [2] |
| Boiling Point | ~273 °C (~523 °F) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][5] |
| Synonyms | 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene | [1][2][3] |
Section 2: Toxicological Profile
The health hazards associated with 1,3-Dimethyl-5-nitrobenzene are significant. It is classified as highly toxic via oral, dermal, and inhalation routes and poses a risk of organ damage through repeated exposure.[2][4] The toxicological concerns are largely driven by the metabolism of the nitro group, a pathway shared with the well-studied analogous compound, nitrobenzene.
Acute Toxicity
1,3-Dimethyl-5-nitrobenzene is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 3 for oral, dermal, and inhalation exposures.[4] This classification indicates that the compound is toxic if swallowed, in contact with skin, or if inhaled.
Symptoms of acute exposure may include irritation of the skin, eyes, and mucous membranes.[1][4] However, the most critical systemic effect of nitroaromatic compounds is methemoglobinemia .[6][7] This is a life-threatening condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to functional anemia and tissue hypoxia.
Clinical signs of methemoglobinemia progress with increasing concentration and include:
-
Low Levels: Cyanosis (a bluish discoloration of the skin and lips), fatigue, headache, and dizziness.[6][8]
-
High Levels: Respiratory depression, cardiac arrhythmias, seizures, coma, and potentially, death.[6][7]
The onset of symptoms can be delayed for several hours post-exposure, which can lead to a false sense of security.[5] All exposures, regardless of the perceived severity, must be taken seriously.
Chronic and Organ-Specific Toxicity
The compound is classified as Specific Target Organ Toxicity (Repeated Exposure), Category 2 , signifying it may cause damage to organs through prolonged or repeated exposure.[2][4] Based on data from analogous nitroaromatic compounds, the primary target organs are the blood, liver, spleen, and kidneys.[9][10]
Chronic exposure can lead to hemolytic anemia, where red blood cells are destroyed faster than they can be made.[8] The spleen may become enlarged as it works to remove the damaged cells from circulation.[9] Evidence also suggests that chronic inhalation of nitrobenzene can result in liver damage.[11]
Carcinogenicity and Genotoxicity
There is no specific carcinogenicity data available for 1,3-Dimethyl-5-nitrobenzene. However, the structurally related compound, nitrobenzene, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans." [6][10] This classification is based on sufficient evidence of carcinogenicity in animal studies.[10]
Inhalation bioassays in rodents exposed to nitrobenzene demonstrated an increased incidence of:
-
Hepatocellular neoplasms (liver) in male and female rats.[6][10]
-
Thyroid follicular-cell adenomas in male mice and rats.[10]
-
Renal tubular-cell adenomas in male rats.[10]
Genotoxicity data for nitrobenzene is mixed. While it does not appear to induce mutations in bacterial systems (e.g., Salmonella assays), there is some evidence that it may cause chromosomal aberrations and DNA damage.[12][13] Given these findings, 1,3-Dimethyl-5-nitrobenzene should be handled with extreme caution as a potential carcinogen.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental effects of 1,3-Dimethyl-5-nitrobenzene are lacking. Animal studies on nitrobenzene indicate that it is a reproductive toxicant in males , causing reduced testicular weights and decreased sperm production.[6] No significant developmental toxicity has been reported.[6][11]
Section 3: Mechanism of Toxicity: A Mechanistic Overview
The toxicity of 1,3-Dimethyl-5-nitrobenzene is not caused by the parent compound itself but by its metabolic products. The key event is the reductive metabolism of the nitro group, a bioactivation pathway that produces highly reactive intermediates.[9][14]
This reduction can be carried out by anaerobic bacteria in the gastrointestinal tract or by cytochrome P450 and other nitroreductases, primarily in the liver.[9][14] The process occurs in a stepwise fashion, generating the nitro anion radical, nitrosobenzene, and phenylhydroxylamine derivatives.[9][13]
The nitroso and hydroxylamine intermediates are potent oxidizing agents that drive the conversion of hemoglobin to methemoglobin through a redox cycle, continuously generating ferric iron (Fe³⁺) and superoxide radicals.[9] This redox cycling and the generation of reactive oxygen species (ROS) also lead to oxidative stress, causing damage to red blood cell membranes (hemolysis) and injury to other tissues.[9]
Section 4: Occupational Safety and Exposure Control
Given its high acute toxicity and potential for chronic effects, strict exposure control measures are non-negotiable.
Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for 1,3-Dimethyl-5-nitrobenzene.[2] Therefore, it is prudent to reference the limits for the closely related compound, nitrobenzene, and aim to keep exposures as low as reasonably achievable.
| Parameter | Value | Agency |
| OSHA PEL (8-hr TWA) | 1 ppm (5 mg/m³) | OSHA |
| NIOSH REL (10-hr TWA) | 1 ppm (5 mg/m³) | NIOSH |
| ACGIH TLV (8-hr TWA) | 1 ppm | ACGIH |
Source: Occupational Safety and Health Administration[15]
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with 1,3-Dimethyl-5-nitrobenzene, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and disposable nitrile gloves are the minimum requirement. For tasks with a higher potential for contact, consider double-gloving or using more robust gloves. Safety equipment manufacturers recommend Viton or Butyl Rubber for protection against nitrobenzene.[8] All contaminated clothing must be removed immediately.[4]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[16]
Safe Handling and Storage
-
Handling: Avoid creating dust when handling the solid material.[17] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area, segregated from incompatible materials.[16] It is incompatible with strong oxidizing agents and strong bases.[1][4] Store in a locked cabinet or area accessible only to authorized personnel.[2]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If symptoms like wheezing, coughing, or shortness of breath develop, call for emergency medical help.[1][4]
-
Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing. Wash the area thoroughly with soap and water.[2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention, even if no symptoms are present.[4]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[2] Do not induce vomiting.
Spill and Disposal
-
Spill Response: Isolate the spill area immediately.[1] Remove all sources of ignition. For solid spills, dampen the material with a solvent like acetone and carefully transfer it to a sealed, labeled waste container.[1][4] Do not re-enter the area until it has been verified as clean.
-
Waste Disposal: 1,3-Dimethyl-5-nitrobenzene and any contaminated materials must be disposed of as hazardous waste.[2] Follow all local, regional, and national regulations for chemical waste disposal.[18]
Section 6: Illustrative Experimental Protocol for Hazard Assessment
To provide a practical context for researchers, this section outlines a standard protocol for assessing the potential of a compound like 1,3-Dimethyl-5-nitrobenzene to cause methemoglobinemia in vitro. This protocol is for illustrative purposes and must be adapted and validated for specific laboratory conditions.
Protocol: In Vitro Methemoglobin Formation Assay
Objective: To determine the concentration-dependent effect of 1,3-Dimethyl-5-nitrobenzene on methemoglobin (MetHb) formation in isolated erythrocytes.
Methodology:
-
Preparation of Erythrocytes:
-
Obtain fresh whole blood (e.g., from a reputable biological supplier) containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with an isotonic phosphate-buffered saline (PBS) solution.
-
Resuspend the final RBC pellet in PBS to achieve a 2% hematocrit solution.
-
-
Compound Preparation:
-
Prepare a stock solution of 1,3-Dimethyl-5-nitrobenzene in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic to the cells (typically ≤0.5%).
-
-
Incubation:
-
In a 96-well plate, add the RBC suspension to wells containing the different concentrations of the test compound, a positive control (e.g., sodium nitrite), and a vehicle control (solvent only).
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours), with gentle agitation.
-
-
Measurement of Methemoglobin:
-
Following incubation, lyse the RBCs by adding a hypotonic solution.
-
Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 577, and 630 nm) using a spectrophotometer.
-
Calculate the percentage of MetHb based on established multi-wavelength equations that differentiate between oxyhemoglobin, deoxyhemoglobin, and methemoglobin.
-
-
Data Analysis:
-
Plot the percentage of MetHb formation against the compound concentration.
-
Determine the EC₅₀ (the concentration that induces 50% of the maximal MetHb formation) to quantify the compound's potency.
-
Conclusion
1,3-Dimethyl-5-nitrobenzene is a hazardous chemical that demands the highest level of respect and caution in a laboratory setting. Its primary hazards stem from its high acute toxicity via all routes of exposure, the severe risk of methemoglobinemia, the potential for target organ damage upon repeated exposure, and its classification as a potential carcinogen based on strong evidence from structural analogs. A thorough understanding of its toxicological mechanisms, centered on the reductive metabolism of its nitro group, is essential for appreciating the risks. Researchers, scientists, and drug development professionals must adhere strictly to the engineering controls, personal protective equipment standards, and safe handling protocols outlined in this guide to ensure their safety and the integrity of their work.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. [Link]
-
Public Health England. (2017). Nitrobenzene: toxicological overview. [Link]
-
SIELC Technologies. (2018). 1,3-Dimethyl-5-nitrobenzene. [Link]
-
Public Health England. (2019). Nitrobenzene - Incident management. [Link]
-
Deepak Nitrite Limited. (2023). Safety Data Sheet: 4-Nitro-o-xylene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene - Chapter 6. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Deepak Nitrite Limited. (2023). Safety Data Sheet: 3-Nitro-o-xylene. [Link]
-
Occupational Safety and Health Administration (OSHA). NITROBENZENE. Occupational Chemical Database. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. [Link]
-
International Agency for Research on Cancer (IARC). (1996). Nitrobenzene. IARC Summaries & Evaluations, Volume 65. [Link]
-
U.S. Environmental Protection Agency (EPA). Nitrobenzene. Hazard Summary. [Link]
-
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Nitrobenzene. [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Nitrobenzene Carcinogenicity (CAS No. 98-95-3). [Link]
-
European Chemicals Agency (ECHA). Nitrobenzene - Registration Dossier. [Link]
Sources
- 1. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-Dimethyl-5-nitrobenzene | SIELC Technologies [sielc.com]
- 4. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. gov.uk [gov.uk]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. nj.gov [nj.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NITROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Registration Dossier - ECHA [echa.europa.eu]
Preamble: A Researcher's Companion to 5-Nitro-m-xylene
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for 5-Nitro-m-xylene
5-Nitro-m-xylene, also known as 1,3-dimethyl-5-nitrobenzene, is a nitroaromatic compound utilized in various laboratory and chemical synthesis applications.[1][2] While its utility as a building block in organic chemistry is significant, its handling demands a nuanced understanding that transcends the standard format of a Material Safety Data Sheet (MSDS). This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the risks associated with 5-Nitro-m-xylene and to provide field-proven protocols for its safe manipulation. As Senior Application Scientists, we recognize that true laboratory safety is not about checklists but about a foundational knowledge of a chemical's character. This document serves as a comprehensive monograph on the core safety principles, toxicological profile, and emergency management related to this compound.
Section 1: Chemical Identity and Physicochemical Landscape
A thorough understanding of a chemical's physical properties is the bedrock of a robust safety assessment. These parameters dictate its behavior in the laboratory environment—from its potential to form airborne dusts to its interactions with other reagents.
Nomenclature and Structural Identifiers
Correctly identifying a chemical is the first critical step in any safety protocol. 5-Nitro-m-xylene is known by several synonyms, and utilizing its CAS number is the most unambiguous method of identification.
-
Common Name : 5-Nitro-m-xylene[1]
-
Synonyms : 3,5-Dimethyl-1-nitrobenzene, 3,5-Dimethylnitrobenzene[4][5]
Core Physicochemical Properties
The properties outlined below directly influence handling, storage, and emergency procedures. For instance, its solid state and melting point indicate that it is typically handled as a powder, necessitating stringent controls to prevent dust inhalation. Its insolubility in water has significant implications for both accidental release cleanup and biological interactions.[7]
| Property | Value | Source | Significance for Laboratory Handling |
| Physical State | Solid, Needles or Yellow Crystalline Solid | [1][7][8] | Risk of dust generation and inhalation. Requires careful handling to avoid creating airborne particles. |
| Appearance | Yellow-orange | [1] | Provides a visual cue for identification and contamination. |
| Odor | Odorless | [1] | Lack of odor means there are no sensory warnings of exposure; reliance on engineering controls is critical. |
| Melting Point | 70 - 74 °C / 158 - 165.2 °F | [1][6] | Stable solid at room temperature. |
| Boiling Point | 273 °C / 523.4 °F @ 739 mmHg | [1] | Low volatility at standard temperatures, but heating will increase vapor pressure. |
| Solubility | Insoluble in water | [7][8] | Spills will not be diluted by water. Affects environmental fate and requires specific cleanup procedures. |
| Vapor Pressure | 0.00913 mmHg at 25°C | [9] | Low vapor pressure suggests a minimal inhalation hazard from vapors at room temperature, but the dust is the primary concern. |
Visualization of the Molecular Structure
Understanding the molecular structure provides insights into the chemical's reactivity and potential metabolic pathways. The presence of the nitro group on the aromatic ring is a key indicator of its toxicological properties.
Caption: Figure 2: A logical workflow for the safe handling of 5-Nitro-m-xylene.
Section 4: Emergency Response and Decontamination Protocols
Preparedness is paramount. All personnel working with this chemical must be familiar with these procedures before an incident occurs.
Logical Flow for Emergency Response
Sources
- 1. fishersci.com [fishersci.com]
- 2. 99-12-7 | India [ottokemi.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 5-Nitro-m-xylene [webbook.nist.gov]
- 5. 5-Nitro-m-xylene (CAS 99-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
A Technical Guide to the Nitration of m-Xylene: Mechanism, Regioselectivity, and Synthetic Protocol
Abstract
The nitration of m-xylene (1,3-dimethylbenzene) is a quintessential example of electrophilic aromatic substitution, serving as a critical process for the synthesis of chemical intermediates in the pharmaceutical, dye, and agrochemical industries.[1] This guide provides a comprehensive examination of the reaction, delving into the mechanistic underpinnings of nitronium ion generation, the formation of the sigma complex, and the factors governing regioselectivity. We will analyze the electronic and steric effects of the methyl substituents that dictate the product distribution. Furthermore, this document presents a detailed, field-proven experimental protocol, emphasizing the causality behind each step to ensure a self-validating and reproducible methodology.
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The nitration of an aromatic ring is not a direct reaction with nitric acid alone. The process requires the in-situ generation of a highly potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to disrupt the stable aromatic π-system.[2][3] The universally accepted methodology involves a combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[1][4]
Generation of the Nitronium Ion Electrophile
The initial and critical step is the formation of the nitronium ion. Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid.[3][4][5] This protonation converts the hydroxyl group into a good leaving group (water), which subsequently departs, yielding the linear and highly electrophilic nitronium ion.[3][5]
Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻
The role of sulfuric acid is purely catalytic; it facilitates the formation of the electrophile and is regenerated at the end of the reaction sequence.[3]
Electrophilic Attack and Sigma Complex Formation
The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[4][5] This step is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.[1][5]
Deprotonation and Restoration of Aromaticity
The final step is a rapid acid-base reaction. A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon atom of the sigma complex (the carbon atom bonded to the new nitro group).[1][4] This deprotonation restores the aromatic π-system, yielding the final mononitrated m-xylene product.[4]
Regioselectivity: The Decisive Role of Substituent Effects
In m-xylene, the two methyl groups on the benzene ring determine the position of the incoming nitro group. This directing effect is a consequence of both electronic and steric factors.
Electronic Effects: Activating and Directing Nature of Alkyl Groups
Methyl groups are classified as electron-donating groups (EDGs) primarily through an inductive effect, where they push electron density into the aromatic ring.[6][7][8] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself—a phenomenon known as activation.[8][9][10]
Furthermore, EDGs are ortho, para-directors.[6][9][11] This is because the carbocation intermediates (sigma complexes) formed from attack at the ortho and para positions are more stable than the intermediate from meta attack. For ortho and para attack, one of the resonance structures places the positive charge on a tertiary carbon atom, directly adjacent to a methyl group, which provides significant stabilization.[6][7]
In m-xylene (1,3-dimethylbenzene), the possible positions for substitution are C2, C4, and C5:
-
Attack at C4 (and the equivalent C6): This position is ortho to one methyl group and para to the other. Both groups strongly activate this position, leading to a highly stabilized sigma complex. This position is also sterically accessible.[1]
-
Attack at C2: This position is ortho to both methyl groups. While it is also strongly electronically activated, it is significantly more sterically hindered due to being flanked by the two methyl groups.[1]
-
Attack at C5: This position is meta to both methyl groups and is therefore the least electronically activated position.
Steric Hindrance
While both the C2 and C4 positions are electronically activated, the approach of the nitronium ion to the C2 position is impeded by the physical bulk of the two adjacent methyl groups. The C4 position is much more open, making it the kinetically favored site of attack.
Consequently, the nitration of m-xylene overwhelmingly yields two primary products: 4-nitro-m-xylene as the major product and 2-nitro-m-xylene as the minor product.[12][13][14]
Caption: Nitration of m-xylene proceeds via two main pathways.
Quantitative Product Distribution
The ratio of the mononitrated isomers is highly dependent on the specific reaction conditions and nitrating agent used. However, for the conventional mixed-acid system, the distribution heavily favors the sterically accessible and electronically activated 4-nitro isomer.
| Nitrating System/Catalyst | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Reference |
| H₂SO₄—HNO₃ (Mixed Acid) | ~86% | ~14% | [15] |
| BF₃ | 83.1% | 16.9% | [15] |
| Nitronium salts in Nitromethane | 85.4% | 14.6% | [15] |
| Ozone/NO₂ in Dichloromethane | ~78% | ~9% | [15] |
Note: The remaining percentage in the Ozone/NO₂ system likely consists of unreacted starting material or other byproducts.
Experimental Protocol: Mononitration of m-Xylene
This protocol describes a standard laboratory procedure for the mononitration of m-xylene. It is designed as a self-validating system where the rationale behind each step is clarified.
Safety Precautions: This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Reagents and Equipment:
-
m-Xylene
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice (from deionized water)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Erlenmeyer flask
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture:
-
Action: In a flask, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. The flask should be pre-chilled in an ice bath.
-
Causality: This addition is highly exothermic. Pre-chilling and slow addition are crucial to control the temperature, preventing unwanted side reactions and ensuring safety. This creates the "mixed acid" containing the active nitronium ion electrophile.
-
-
Reaction Setup:
-
Action: Place 10 mL of m-xylene into a separate round-bottom flask equipped with a magnetic stir bar. Place this flask in an ice bath and begin stirring.
-
Causality: The nitration reaction itself is exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and to ensure regioselectivity.[11]
-
-
Addition of Nitrating Agent:
-
Action: Using a dropping funnel, add the prepared cold mixed acid to the stirring m-xylene dropwise over a period of 30-45 minutes. Monitor the temperature closely and ensure it does not rise above 10 °C.
-
Causality: Slow, dropwise addition allows for effective heat dissipation, maintaining control over the reaction rate and preventing thermal runaway.
-
-
Reaction Completion:
-
Action: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for another 15 minutes.
-
Causality: The initial period in the ice bath completes the primary reaction under controlled conditions. Allowing it to warm to room temperature ensures the reaction goes to completion.
-
-
Quenching and Isolation:
-
Action: Slowly and carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker with stirring. A yellowish, oily product should separate.
-
Causality: Pouring the mixture onto ice serves two purposes: it immediately quenches the reaction by diluting the acids and lowering the temperature, and it causes the water-insoluble organic product to precipitate or separate from the aqueous acid layer.
-
-
Workup and Purification:
-
Action: Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (the product).
-
Action: Wash the organic layer sequentially with:
-
50 mL of cold water
-
50 mL of 5% sodium bicarbonate solution (vent the funnel frequently!)
-
50 mL of cold water
-
-
Causality: The water washes remove the bulk of the residual acids. The sodium bicarbonate wash neutralizes any remaining traces of acid, which is evident by the cessation of CO₂ evolution. The final water wash removes any residual bicarbonate.
-
Action: Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Causality: This step removes dissolved trace amounts of water from the organic product. The product is considered dry when the drying agent no longer clumps together. The final pure product can be isolated by decanting or filtering away the drying agent.
-
Conclusion
The nitration of m-xylene is a well-understood electrophilic aromatic substitution reaction governed by the interplay of electronic activation and steric hindrance. The electron-donating methyl groups activate the ring and direct the incoming electrophile to the ortho and para positions. Due to steric factors, substitution occurs preferentially at the C4 position, yielding 4-nitro-m-xylene as the major product. Precise control over reaction conditions, particularly temperature, is paramount to ensure high yield and selectivity for the desired mononitrated products. The protocol provided herein represents a robust and safe methodology for achieving this transformation in a research setting.
References
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: How are products formed in nitration of m xylene? Source: Filo URL: [Link]
-
Title: Nitration of Benzene Source: Chemistry Steps URL: [Link]
-
Title: Video: Electrophilic Aromatic Substitution: Nitration of Benzene Source: JoVE URL: [Link]
-
Title: 18.4 Aromatic Nitration and Sulfonation Source: Chemistry LibreTexts URL: [Link]
-
Title: What is the major product obtained by nitration of m-xylene? Source: Allen URL: [Link]
-
Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]
-
Title: What is the major product obtained by nitration of m-xylene? Source: Doubtnut URL: [Link]
-
Title: electrophilic substitution in methylbenzene and nitrobenzene Source: Chemguide URL: [Link]
-
Title: Directing Effects Source: Save My Exams URL: [Link]
-
Title: p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain Source: Brainly URL: [Link]
- Title: Process for the nitration of xylene isomers using zeolite beta catalyst Source: Google Patents URL
-
Title: Video: Directing Effect of Substituents: ortho–para-Directing Groups Source: JoVE URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: nitration of xylene using HNO3/DCM mixture Source: Science Madness Discussion Board URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. brainly.com [brainly.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 13. What is the major product obtained by nitration of m-xylene? [allen.in]
- 14. allen.in [allen.in]
- 15. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Foundational Principles: Electrophilic Aromatic Substitution
An In-depth Technical Guide to the Directing Effects in the Nitration of m-Xylene
This guide provides a comprehensive examination of the core principles governing the regioselectivity observed in the electrophilic nitration of m-xylene (1,3-dimethylbenzene). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to offer a deep mechanistic understanding, grounded in authoritative chemical principles and supported by field-proven experimental protocols.
The nitration of an aromatic ring is a quintessential example of Electrophilic Aromatic Substitution (EAS). The reaction is not with nitric acid itself, but with a far more potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid, which acts as a catalyst.[1][2]
The general mechanism proceeds in two fundamental steps:
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[2][3]
-
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[2]
Caption: Figure 1: General Mechanism of Electrophilic Aromatic Nitration.
The Role of Substituents: Activating and Directing Effects
When a benzene ring already has substituents, they profoundly influence both the rate of subsequent EAS reactions and the position (regiochemistry) of the incoming electrophile.[4][5] These effects are categorized as follows:
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[6][7][8] They achieve this through the inductive effect (+I) or resonance (+M). Activating groups are typically ortho, para-directors .[9][10][11]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[6][7] This occurs via the inductive effect (-I) or resonance (-M). Most deactivating groups are meta-directors .[12][13][14][15] An important exception are halogens, which are deactivating due to a strong -I effect but are ortho, para-directing because of a +M (resonance) effect involving their lone pairs.[10][11]
Alkyl groups, such as the methyl (-CH₃) groups in m-xylene, are classified as activating, ortho, para-directing groups .[8][9] They donate electron density primarily through an inductive effect and hyperconjugation, stabilizing the positive charge in the arenium ion intermediate, particularly when the charge is located on the carbon atom to which they are attached.[9][16]
Mechanistic Analysis: The Nitration of m-Xylene
In m-xylene (1,3-dimethylbenzene), the directing effects of the two methyl groups are cooperative, reinforcing the activation of specific positions on the ring. To predict the outcome of nitration, we must analyze the positions relative to both groups.
-
Position 2: This position is ortho to both methyl groups.
-
Position 4: This position is ortho to the C1-methyl group and para to the C3-methyl group.
-
Position 5: This position is meta to both methyl groups.
-
Position 6: This position is para to the C1-methyl group and ortho to the C3-methyl group. (By symmetry, position 6 is equivalent to position 4).
The methyl groups, being ortho, para-directors, will direct the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. The electron density is significantly higher at these positions compared to the meta position (5).[17] Therefore, substitution at position 5 is electronically disfavored and occurs in negligible amounts.
This leaves positions 2 and 4 (and its equivalent, 6) as the primary sites for nitration. The choice between these is governed by a crucial factor: steric hindrance .[18][19]
-
Attack at C4/C6: This position is relatively unhindered. An electrophile can approach without significant spatial repulsion from the adjacent methyl group.
-
Attack at C2: This position is located directly between the two methyl groups. This creates significant steric hindrance, making it difficult for the incoming nitronium ion to attack.[18]
Consequently, the reaction pathway leading to substitution at the C4 position has a lower activation energy than the pathway to the C2 position. Under kinetic control, where the product that forms fastest predominates, 4-nitro-m-xylene is the major product.[3][20]
Caption: Figure 2: Directing Effects in m-Xylene Nitration.
Quantitative Data and Product Distribution
Experimental results confirm the theoretical analysis. The mononitration of m-xylene yields two primary isomers, with the sterically less hindered product being dominant.
| Product Name | IUPAC Name | Position of NO₂ | Isomer Distribution (%) | Reference |
| 4-Nitro-m-xylene | 4-Nitro-1,3-dimethylbenzene | 4 | ~86% | [21] |
| 2-Nitro-m-xylene | 2-Nitro-1,3-dimethylbenzene | 2 | ~14% | [21] |
Table 1: Typical Product Distribution in the Mononitration of m-Xylene.
It is crucial to control reaction conditions, such as temperature and reaction time, to prevent over-nitration. Under more forcing conditions (higher temperature, longer time, excess nitrating agent), dinitration can occur, leading primarily to the formation of 2,4-dinitro-m-xylene.[1][22][23]
Experimental Protocol: Mononitration of m-Xylene
This protocol describes a self-validating laboratory-scale synthesis of mononitro-m-xylene isomers. The success of the procedure is validated by the isolation of a product with the expected physical properties and a yield consistent with established literature.
Causality Statement: The choice of a low reaction temperature (0-10 °C) is critical. Nitration is a highly exothermic reaction; maintaining a low temperature minimizes the risk of runaway reactions and, crucially, prevents over-nitration to dinitro-m-xylene, thereby ensuring higher selectivity for the desired mononitrated products.[24] The slow, dropwise addition of m-xylene to the mixed acid ensures that the heat generated can be effectively dissipated.
Caption: Figure 3: Experimental Workflow for m-Xylene Nitration.
Materials & Reagents:
-
m-Xylene (1,3-dimethylbenzene)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated H₂SO₄. Place the flask in an ice/water bath and allow it to cool to 0-5 °C.
-
Slowly, with continuous stirring, add an equimolar amount of concentrated HNO₃ to the cold sulfuric acid. The temperature must be carefully monitored and maintained below 10 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).
-
Nitration Reaction: While maintaining the temperature between 0-10 °C, add m-xylene dropwise to the stirred nitrating mixture over a period of 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Work-up and Quenching: Very slowly and carefully, pour the reaction mixture onto a generous amount of crushed ice in a large beaker. This quenches the reaction and dilutes the strong acids. A yellowish, oily layer containing the product should separate.
-
Extraction: Transfer the contents of the beaker to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Cold deionized water (to remove bulk acid).
-
5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of CO₂ evolution).
-
Brine (to help break any emulsions and begin the drying process).
-
-
Drying and Isolation: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like MgSO₄. Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, an oily mixture of 4-nitro-m-xylene and 2-nitro-m-xylene.
-
Analysis: The product ratio can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
Conclusion
The nitration of m-xylene is a classic and instructive example of how fundamental principles of physical organic chemistry dictate the outcome of a synthetic transformation. The activating, ortho, para-directing nature of the two methyl groups electronically favors substitution at the 2, 4, and 6 positions. However, the steric hindrance imposed by the two adjacent methyl groups significantly disfavors attack at the 2-position. This interplay between electronic activation and steric hindrance results in the highly selective formation of 4-nitro-m-xylene as the major product. A thorough understanding of these directing effects is paramount for any scientist aiming to design and control electrophilic aromatic substitution reactions.
References
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
- JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups.
- Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.
- Furman University. (n.d.). Activating Groups and Deactivating Groups.
- Fiveable. (n.d.). Meta-directing Definition.
- ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry.
- Master Chemistry. (2023, February 9). What Are Ortho Para Directing Groups?.
- Master Chemistry. (2023, February 9). What Are Meta Directing Groups?.
- PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide.
- Filo. (2025, March 14). How are products formed in nitration of m xylene?.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, February 28). Ortho, Para Directing Group.
- BenchChem. (2025). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- BenchChem. (2025). Synthesis of Fine Chemicals from 2,4-Dinitro-m-xylene.
- Pearson. (2024, August 4). (b) Explain why m-xylene undergoes nitration 100 times faster tha....
- ResearchGate. (2024, November 1). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids.
- ConnectSci. (2015, February 3). Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst.
- Consensus. (2015, July 29). Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst.
- ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid.
- Google Patents. (n.d.). Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
- Allen. (n.d.). What is the major product obtained by nitration of m-xylene?.
- Sciencemadness Discussion Board. (2008, March 2). Nitration of xylene.
- YouTube. (2025, May 17). Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation....
- AMyD. (n.d.). anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- DTIC. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems.
- ResearchGate. (2025, August 6). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene.
- BenchChem. (2025). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2015, January 7). Directing Effects.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- ScienceDirect. (n.d.). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid.
- JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
- OUCI. (2025). Investigation on the decomposition kinetics, thermal safety and mechanism of the nitration products of m-xylene.
- Quora. (2022, January 14). Why does p-Xylene undergo nitration faster than benzene?.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- CymitQuimica. (n.d.). 2,4-Dinitro-m-xylene.
- MDPI. (n.d.). Synthesis and Characterization of Nitro-p-xylenes.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions.
- ResearchGate. (2025, November 20). Synthesis of 2,4-dinitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 10. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 11. reelmind.ai [reelmind.ai]
- 12. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 13. fiveable.me [fiveable.me]
- 14. What Are Meta Directing Groups? [themasterchemistry.com]
- 15. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 16. quora.com [quora.com]
- 17. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 18. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 19. m.youtube.com [m.youtube.com]
- 20. jackwestin.com [jackwestin.com]
- 21. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 2,4-Dinitro-m-xylene | CymitQuimica [cymitquimica.com]
- 24. researchgate.net [researchgate.net]
Application Note: A Robust Method for the Identification and Quantification of 5-Nitro-m-xylene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive and validated method for the analysis of 5-Nitro-m-xylene (CAS No. 99-12-7) using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Nitro-m-xylene, a nitroaromatic compound, is a significant intermediate in various chemical syntheses and may be present as an impurity or environmental analyte. The method described herein provides a robust protocol for achieving excellent chromatographic separation, definitive identification, and precise quantification. By leveraging a standard non-polar capillary column and electron ionization (EI) mass spectrometry, this protocol is designed for seamless adoption in research, quality control, and environmental monitoring laboratories. We will elucidate the causality behind key experimental parameters, from sample preparation to data analysis, ensuring both scientific integrity and methodological clarity for researchers, scientists, and drug development professionals.
Introduction
5-Nitro-m-xylene, also known as 3,5-dimethylnitrobenzene, is an aromatic organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3] Its analysis is critical for process monitoring in industrial synthesis, for purity assessment of chemical products, and in toxicological or environmental studies. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5] The high resolving power of gas chromatography allows for the separation of 5-Nitro-m-xylene from isomeric impurities and other matrix components, while mass spectrometry provides a definitive structural fingerprint, enabling unambiguous identification and accurate quantification.[6]
This guide provides a self-validating protocol, explaining the rationale behind the selection of specific parameters to empower the analyst to not only replicate the method but also adapt it for similar nitroaromatic compounds. We will cover the entire workflow, including sample preparation, instrument configuration, data acquisition, and processing.
Experimental Protocol
Materials and Reagents
-
5-Nitro-m-xylene standard: Analytical grade, >99% purity.
-
Solvent: Acetonitrile or Dichloromethane, HPLC or GC-grade.
-
Glassware: Class A volumetric flasks (10 mL, 100 mL), autosampler vials (2 mL) with PTFE-lined septa.[7]
Standard and Sample Preparation
A meticulous sample preparation protocol is fundamental for achieving accurate and reproducible results. The goal is to dissolve the analyte in a volatile solvent suitable for GC-MS analysis at a concentration appropriate for the instrument's sensitivity.[7][8]
Step-by-Step Protocol:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the 5-Nitro-m-xylene standard.
-
Quantitatively transfer the standard to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Stopper and mix thoroughly by inversion. This solution should be stored at 4°C in an amber vial.
-
-
Working Standard Preparation (Calibration Curve):
-
Prepare a series of working standards by performing serial dilutions of the stock solution. A typical calibration range for this application would be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
-
For example, to prepare the 10.0 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
-
Sample Preparation:
-
For unknown samples, dissolve a known weight in a known volume of solvent to achieve a concentration estimated to be within the calibration range.
-
If the sample matrix is complex (e.g., soil, wastewater), a prior extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[9]
-
Ensure the final sample is free from particulate matter by filtering through a 0.45 µm PTFE syringe filter or by centrifugation before transferring to an autosampler vial.[7]
-
Instrumentation and Analytical Conditions
The following instrumental parameters are recommended as a robust starting point. Optimization may be required based on the specific instrumentation available. This method was developed on a standard single-quadrupole GC-MS system.
| Parameter | GC Conditions | Rationale for Selection |
| Injector | Splitless Mode, 1.0 µL injection volume | Maximizes the transfer of analyte onto the column, which is essential for achieving low detection limits required in trace analysis.[10] |
| Injector Temperature | 250°C | Ensures rapid and complete volatilization of 5-Nitro-m-xylene without causing thermal degradation. Analytes must be stable at the chosen temperature.[9] |
| Liner | Deactivated, single-taper splitless liner with glass wool | A deactivated surface prevents analyte adsorption, and the taper design helps focus the sample band onto the column, improving peak shape. |
| Carrier Gas | Helium (99.999% purity), Constant Flow Mode at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times even with the oven temperature program.[11] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) | This non-polar stationary phase provides excellent selectivity for aromatic compounds based on their boiling points and is robust for general-purpose analysis.[8] |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for proper focusing of the analyte at the head of the column. The ramp rate provides a balance between good separation and a reasonable analysis time. |
| Total Run Time | ~19.3 minutes | - |
| Parameter | MS Conditions | Rationale for Selection |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, characteristic fragmentation patterns, which are crucial for library matching and compound identification.[12] |
| Ion Source Temperature | 230°C | Maintained at a lower temperature than the transfer line to minimize thermal degradation of analytes within the source while preventing condensation. |
| Transfer Line Temp. | 280°C | Must be hot enough to prevent condensation of the analyte as it elutes from the GC column into the mass spectrometer. |
| Mass Range (Scan Mode) | m/z 45-200 | A targeted mass range that includes the molecular ion (m/z 151) and all significant fragment ions of 5-Nitro-m-xylene while excluding low-mass background ions (e.g., from air and water). |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full Scan provides complete spectral data for library matching. SIM mode significantly increases sensitivity by monitoring only specific ions of interest, leading to lower detection limits.[13] |
| SIM Ions for Quant. | Quantifier: m/z 151; Qualifiers: m/z 105, 77 | The molecular ion (m/z 151) is typically the most specific and is used for quantification. Qualifier ions confirm the identity of the compound by being present in the correct ratio. |
GC-MS Analysis Workflow
The logical flow of the analytical process is critical for ensuring systematic and error-free execution. The following diagram illustrates the complete workflow from sample receipt to final report generation.
Caption: Workflow for the GC-MS analysis of 5-Nitro-m-xylene.
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, 5-Nitro-m-xylene is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in chromatography. The use of a non-polar DB-5ms column separates compounds primarily based on their boiling points, which is effective for differentiating between various nitroaromatic isomers if present.
Mass Spectral Identification
Positive identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library.[1][14] The 70 eV Electron Ionization (EI) spectrum of 5-Nitro-m-xylene is characterized by a distinct fragmentation pattern.
-
Molecular Ion ([M]⁺): The peak at m/z 151 corresponds to the intact molecular ion, confirming the compound's molecular weight.[1]
-
Key Fragment Ions: The fragmentation pattern provides a structural fingerprint. Expected fragments include:
-
m/z 134: Loss of a hydroxyl radical (-OH), a rearrangement common in nitroaromatics.
-
m/z 105: Loss of a nitro group (-NO₂).
-
m/z 103: Subsequent loss of H₂ from the m/z 105 fragment.
-
m/z 77: Represents the phenyl ring fragment (C₆H₅⁺).
-
A match quality score of over 90% from the NIST library search provides high confidence in the compound's identity.
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 151) against the concentration of the prepared standards. A linear regression analysis should yield a coefficient of determination (R²) value of ≥0.995, demonstrating a strong linear relationship between instrument response and concentration. The concentration of 5-Nitro-m-xylene in any unknown sample can then be accurately calculated from this curve. For enhanced sensitivity and to achieve lower limits of detection (LOD) and quantification (LOQ), switching the acquisition to SIM mode is highly effective.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the analysis of 5-Nitro-m-xylene. The protocol is robust and suitable for routine quality control, impurity profiling, and environmental analysis. By explaining the rationale behind critical parameters, this guide equips analysts with the necessary expertise to implement and adapt the method successfully. Proper sample preparation and adherence to the specified instrumental conditions are paramount for achieving accurate and reproducible results.
References
- 1. 5-Nitro-m-xylene [webbook.nist.gov]
- 2. 5-Nitro-m-xylene [webbook.nist.gov]
- 3. 5-Nitro-m-xylene [webbook.nist.gov]
- 4. hpst.cz [hpst.cz]
- 5. Recent Advances in Ambient Mass Spectrometry of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Organic Explosives Clues PostExplosion by GC-MS And GC-NPD Method [scielo.sa.cr]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. blog.organomation.com [blog.organomation.com]
- 10. vurup.sk [vurup.sk]
- 11. mdpi.com [mdpi.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. Welcome to the NIST WebBook [webbook.nist.gov]
Application Note: Structural Elucidation of 1,3-Dimethyl-5-nitrobenzene using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dimethyl-5-nitrobenzene. It is designed for researchers, scientists, and professionals in drug development and organic chemistry. This document delves into the theoretical principles behind the observed spectral data, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and presents a thorough analysis of the chemical shifts, integration, and spin-spin coupling patterns. The causality behind experimental choices and the self-validating nature of the protocol are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Power of ¹H NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] ¹H NMR, or proton NMR, specifically probes the chemical environment of hydrogen nuclei. By analyzing key parameters—chemical shift, signal integration, and spin-spin coupling—one can deduce the connectivity of atoms and the electronic structure of a molecule.[3]
1,3-Dimethyl-5-nitrobenzene presents an excellent case study for interpreting the spectra of substituted aromatic systems. The interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group creates a distinct and predictable pattern of signals, allowing for unambiguous structural confirmation.
Molecular Structure and Symmetry Considerations
To accurately interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure and symmetry is crucial. 1,3-Dimethyl-5-nitrobenzene possesses a plane of symmetry that bisects the nitro group and the C2-H proton. This symmetry element renders certain protons chemically equivalent.
Caption: Workflow for ¹H NMR analysis of 1,3-Dimethyl-5-nitrobenzene.
Conclusion
The ¹H NMR spectrum of 1,3-Dimethyl-5-nitrobenzene provides a classic example of how substituent effects and molecular symmetry govern spectral appearance. The presence of three distinct signals with an integration ratio of 2:1:6, along with the characteristic singlet, doublet, and triplet splitting patterns, allows for a confident and unambiguous assignment of all protons in the molecule. The protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring that the resulting spectrum is a reliable fingerprint of the molecular structure. This analytical approach is fundamental in synthetic chemistry for reaction monitoring, purity assessment, and final product verification.
References
- Belda, R., & Herranz, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265.
- University of Arizona. (n.d.). NMR Sample Preparation. University of Arizona Chemistry and Biochemistry.
- University of Wisconsin-Madison. (n.d.). The Acquisition Parameters. NMR Facility.
- University of Georgia. (2020, April 13). Optimized Default 1H Parameters. UGA NMR Facility.
- Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR.
- LibreTexts Chemistry. (2022, April 25).
- Western University. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- Scribd. (n.d.).
- UCLA. (n.d.). 1H NMR.
- R-NMR. (n.d.).
- The Organic Chemistry Tutor. (2023, September 26).
- JoVE. (n.d.).
- Smith, J. G. (n.d.).
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
- Soderberg, T. (n.d.). Chapter 5: NMR. Organic Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
- Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of benzene C₆H₆.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Reich, H. J. (n.d.). 1H NMR Coupling Constants.
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. web.mnstate.edu [web.mnstate.edu]
Protocol for the Reduction of 1,3-Dimethyl-5-nitrobenzene to 3,5-dimethylaniline: A Detailed Methodological Guide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract: 3,5-Dimethylaniline is a pivotal intermediate in the synthesis of various high-value chemical entities, including dyes, agrochemicals, and active pharmaceutical ingredients. This application note provides a comprehensive guide to the chemical reduction of 1,3-Dimethyl-5-nitrobenzene to 3,5-dimethylaniline. We will explore various synthetic strategies, offer a comparative analysis, and present a detailed, validated laboratory-scale protocol using a classic metal-acid reduction method. The rationale behind experimental choices, safety protocols, and purification techniques are discussed to ensure reproducibility and safety.
Introduction and Strategic Overview
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Aromatic amines, such as 3,5-dimethylaniline, are versatile building blocks, particularly in the pharmaceutical industry, where the amino group serves as a handle for further molecular elaboration. The starting material, 1,3-Dimethyl-5-nitrobenzene, is readily prepared via the nitration of m-xylene.
The choice of reduction methodology is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, laboratory scale, cost, and available equipment. The primary methods for this transformation include:
-
Catalytic Hydrogenation: Employs a catalyst (e.g., Palladium on Carbon, Platinum, Raney Nickel) and hydrogen gas, often under pressure. This method is highly efficient and clean, producing water as the only byproduct.[1][2][3] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.
-
Metal-Acid Reduction: A classic and robust method using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid).[4][5][6] These reactions are often cost-effective and suitable for standard laboratory setups but can generate significant metallic waste. The Béchamp reduction, using iron and a mineral acid, was historically a major industrial process for aniline production.[6][7]
-
Transfer Hydrogenation: Uses a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst. This approach avoids the need for high-pressure hydrogen gas.
-
Stoichiometric Reductants: Reagents like sodium borohydride in the presence of a catalyst or tin(II) chloride offer alternative routes, often with good functional group tolerance.[8][9][10]
Comparative Analysis of Reduction Methods
The selection of an appropriate protocol is a balance of efficiency, safety, and practicality. The table below summarizes the key characteristics of the most common methods.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Ethanol/Methanol, 1-10 bar, 25-80 °C | High yield, clean (water byproduct), catalyst is recyclable. | Requires specialized pressure reactor, handling of flammable H₂ gas, potential for catalyst poisoning. |
| Metal/Acid (Fe/HCl) | Iron powder, HCl or Acetic Acid, Ethanol/Water, Reflux | Inexpensive reagents, highly reliable, scalable.[7][11] | Exothermic reaction requires careful control, generates iron oxide sludge, work-up can be cumbersome. |
| Metal/Acid (SnCl₂/HCl) | Tin(II) chloride, Conc. HCl, Ethanol, 25-75 °C | Milder conditions than Fe/HCl, good yields, works well for sensitive substrates.[4][9][10] | More expensive than iron, generates tin waste which requires proper disposal. |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Fe catalyst, Ethanol, Reflux | Avoids use of pressurized H₂ gas, generally fast and high-yielding.[12] | Hydrazine is highly toxic and carcinogenic. |
For this application note, we will detail the Tin(II) Chloride (SnCl₂) method. This choice is predicated on its high reliability, excellent yield, and operational simplicity in a standard laboratory setting without the need for high-pressure apparatus.
Featured Protocol: Reduction using Tin(II) Chloride and Hydrochloric Acid
Principle and Mechanistic Insight
The reduction of a nitro group by tin(II) chloride in concentrated hydrochloric acid is a classic and effective method. The overall stoichiometry of the reaction is:
Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O
The reaction mechanism is understood to proceed through a series of two-electron reductions. Tin(II) acts as the reducing agent, donating electrons to the nitrogen atom of the nitro group. The strongly acidic environment of concentrated HCl is crucial; it protonates the oxygen atoms of the nitro group, transforming them into good leaving groups (water) and increasing the electrophilicity of the nitrogen atom, which facilitates the electron transfer from Sn(II).[4][9][10][13] The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine, which is protonated in the acidic medium to form the anilinium salt.
Safety and Handling
Mandatory: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber), must be worn at all times.
-
1,3-Dimethyl-5-nitrobenzene: A nitroaromatic compound, considered toxic. Avoid inhalation and skin contact.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and volatile. Causes severe burns upon contact and respiratory irritation upon inhalation. Handle with extreme care.
-
Tin(II) Chloride (SnCl₂): Corrosive and may cause skin and eye irritation.
-
3,5-Dimethylaniline: Aromatic amines are toxic and can be readily absorbed through the skin. May cause methemoglobinemia.
-
Sodium Hydroxide (NaOH): Caustic. The neutralization step is highly exothermic and must be performed with external cooling.
Emergency shower and eyewash stations should be readily accessible.[14][15][16][17][18]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dimethylaniline.
Materials and Equipment
-
Reagents:
-
1,3-Dimethyl-5-nitrobenzene (98%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (98%)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Hydroxide (pellets)
-
Diethyl ether (or Ethyl Acetate), ACS grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice bath
-
1 L separatory funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Step-by-Step Protocol
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 40.0 g (0.177 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Carefully add 85 mL of concentrated hydrochloric acid to the flask. Stir the mixture and warm gently to approximately 50°C to facilitate dissolution. Once a clear solution is obtained, allow it to cool to room temperature.
-
-
Addition of Nitroarene:
-
In a separate beaker, dissolve 10.0 g (0.066 mol) of 1,3-Dimethyl-5-nitrobenzene in 25 mL of ethanol.
-
Attach a dropping funnel to the reaction flask and add the nitrobenzene solution dropwise to the stirred tin(II) chloride solution over 20-30 minutes. The addition may be exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
-
Reduction Reaction:
-
After the addition is complete, heat the reaction mixture to 70-80°C using a heating mantle.
-
Maintain this temperature with vigorous stirring for 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting nitroarene spot has completely disappeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C.
-
Crucial Step (Basification): In a separate large beaker (at least 2 L), prepare a solution of 50 g of sodium hydroxide in 200 mL of water, cooling it in an ice bath. Slowly and very carefully pour the cold reaction mixture into the stirred NaOH solution. This neutralization is highly exothermic. Maintain the temperature of the receiving vessel below 25°C by adding ice directly to the mixture if needed. Continue adding NaOH solution until the mixture is strongly basic (pH > 10, check with pH paper). A thick, white precipitate of tin hydroxides will form.
-
Transfer the entire mixture to a 1 L separatory funnel.
-
Extract the product by adding 150 mL of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with 100 mL portions of diethyl ether.
-
Combine all organic extracts.
-
-
Purification:
-
Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate for at least 20 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3,5-dimethylaniline as a dark oil.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 105-107 °C at 10 mmHg. The pure product should be a colorless to pale yellow oil that may darken upon exposure to air and light. A typical yield is 85-95%.
-
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 3,5-dimethylaniline from 1,3-Dimethyl-5-nitrobenzene using a tin(II) chloride reduction method. The detailed steps, safety precautions, and mechanistic rationale offer researchers a reliable guide for obtaining this valuable intermediate. While other methods like catalytic hydrogenation are viable, the described protocol offers an excellent balance of yield, simplicity, and accessibility for standard chemical laboratories.
References
- Vertex AI Search. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved January 6, 2026.
- ChemicalBook. (n.d.). 3,5-Dimethylaniline synthesis. Retrieved January 6, 2026.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Nitrobenzene. Retrieved January 6, 2026.
- Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry.
- Thermo Fisher Scientific. (2021).
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved January 6, 2026.
- CDH Fine Chemical. (n.d.). Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 6, 2026.
- ResearchGate. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved January 6, 2026.
- Chemistry Stack Exchange. (2024).
- LookChem. (n.d.). Purification of N,N-Dimethylaniline - Chempedia. Retrieved January 6, 2026.
- Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline. Retrieved January 6, 2026.
- Google Patents. (n.d.). US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine). Retrieved January 6, 2026.
- askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved January 6, 2026.
- ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved January 6, 2026.
- ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved January 6, 2026.
- Patsnap Eureka. (n.d.). Method for preparing 3,5-dimethyl aniline. Retrieved January 6, 2026.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 6, 2026.
- Scilit. (n.d.). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved January 6, 2026.
- aircc. (n.d.). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved January 6, 2026.
- Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline. Retrieved January 6, 2026.
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene. Retrieved January 6, 2026.
- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline. Retrieved January 6, 2026.
- ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved January 6, 2026.
- National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved January 6, 2026.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- University of Glasgow Theses Service. (2005).
- Science Publishing Group. (2017). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. American Journal of Physical Chemistry.
- ResearchGate. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved January 6, 2026.
- Scribd. (n.d.). Lidocaine: Reduction of 1,3-Dimethyl-2-Nitrobenzene To 2,6-Dimethylaniline. Retrieved January 6, 2026.
- SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION. Retrieved January 6, 2026.
- YouTube. (2018). 18.3 Catalytic Hydrogenation and the Birch Reduction. Retrieved January 6, 2026.
- Zenodo. (2017). Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline, Effect of Some Process Condition. Retrieved January 6, 2026.
- Chegg. (2012). What is the product of the following reaction?. Retrieved January 6, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. srict.in [srict.in]
- 8. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. carlroth.com [carlroth.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Leveraging 1,3-Dimethyl-5-nitrobenzene as a Versatile Intermediate in Azo Dye Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and chemists on the utilization of 1,3-Dimethyl-5-nitrobenzene as a foundational intermediate in the synthesis of azo dyes. We detail the critical transformation of this nitroaromatic compound into its corresponding amine, 3,5-Dimethylaniline, and subsequently outline a robust protocol for diazotization and azo coupling to produce vibrant dye molecules. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 1,3-Dimethyl-5-nitrobenzene
1,3-Dimethyl-5-nitrobenzene (also known as 5-Nitro-m-xylene) is a yellow crystalline solid that serves as a crucial starting block in various organic syntheses.[1] Its utility in the dye industry is not direct but lies in its potential to be converted into a highly reactive primary aromatic amine. The strategic placement of the two methyl groups and the nitro group on the benzene ring dictates the electronic properties and reactivity of the molecule and its derivatives.[2]
The core of its application hinges on the reduction of the electron-withdrawing nitro group (-NO₂) to an amino group (-NH₂).[2] This transformation yields 3,5-Dimethylaniline (3,5-xylidine), a versatile precursor for a wide range of organic compounds, particularly azo dyes.[3] The resulting amine is the component that undergoes diazotization, a fundamental process in creating the diazonium salt necessary for the color-forming coupling reaction.[4]
Table 1: Physicochemical Properties of 1,3-Dimethyl-5-nitrobenzene
| Property | Value | Source |
|---|---|---|
| CAS Number | 99-12-7 | [1][5][6] |
| Molecular Formula | C₈H₉NO₂ | [1][5][6] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Needles or yellow crystalline solid | [1] |
| Melting Point | 72-75 °C (162-167 °F) | [1][7] |
| Boiling Point | 251 °C (484 °F) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone |[1][8] |
The Gateway Reaction: Reduction to 3,5-Dimethylaniline
The conversion of 1,3-Dimethyl-5-nitrobenzene to 3,5-Dimethylaniline is the most critical step in this synthetic pathway. This reduction is typically achieved through catalytic hydrogenation or with a metal-acid system. For laboratory-scale synthesis, reduction using tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl) is a common and effective method. The nascent hydrogen produced in situ readily reduces the nitro group.
This protocol details the reduction using tin and hydrochloric acid.
Experimental Protocol 1: Synthesis of 3,5-Dimethylaniline
Objective: To reduce 1,3-Dimethyl-5-nitrobenzene to 3,5-Dimethylaniline.
Materials:
-
1,3-Dimethyl-5-nitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Ethanol
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add 1,3-Dimethyl-5-nitrobenzene (10.0 g, 66.1 mmol) and granulated tin (30.0 g, 252.7 mmol). Add 50 mL of ethanol to create a slurry.
-
Acid Addition: Slowly add concentrated HCl (100 mL) to the flask in portions through the condenser. The reaction is exothermic and will initiate upon acid addition. Control the rate of addition to maintain a steady reflux.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using the heating mantle for 2-3 hours to ensure the complete dissolution of the tin and conversion of the nitro compound. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow, portion-wise addition of a 40% NaOH solution until the solution is strongly alkaline (pH > 10). This step is highly exothermic and precipitates tin hydroxides while liberating the free amine.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane (3 x 75 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude 3,5-Dimethylaniline, a reddish-brown oil, can be purified by vacuum distillation if high purity is required.
Table 2: Reaction Parameters for Reduction
| Parameter | Value | Rationale |
|---|---|---|
| Reactant Ratio (Sn:Nitro) | ~4:1 molar ratio | Ensures sufficient reducing agent for complete conversion. |
| Reaction Temperature | Reflux (~80-90 °C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-3 hours | Allows for the reaction to proceed to completion. |
| Expected Yield | 75-85% | Typical for this type of reduction reaction. |
Core Dye Synthesis: Diazotization and Azo Coupling
With 3,5-Dimethylaniline in hand, the synthesis of an azo dye can proceed. This is a classic two-stage process:
-
Diazotization: The primary amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and unstable at warmer temperatures, which is why maintaining a cold environment is critical.[4][9]
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling component. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[4][9]
This protocol describes the synthesis of an orange-red dye using β-naphthol as the coupling component.
Experimental Protocol 2: Synthesis of 1-(3,5-Dimethylphenylazo)-2-naphthol
Objective: To synthesize a representative azo dye from 3,5-Dimethylaniline.
Materials:
-
3,5-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol (2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice, distilled water
-
Beakers, magnetic stirrer, Buchner funnel
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 250 mL beaker, dissolve 3,5-Dimethylaniline (2.42 g, 20 mmol) in a mixture of concentrated HCl (6 mL) and water (20 mL). Stir until a clear solution of the amine salt is formed.
-
Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.45 g, 21 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Keep this solution in the ice bath for the next step.
Part B: Azo Coupling 5. In a separate 400 mL beaker, dissolve β-naphthol (2.88 g, 20 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. 6. Cool this coupling solution to 5-10 °C in an ice bath. 7. Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution. 8. A brightly colored precipitate (the azo dye) will form immediately. 9. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction. 10. Isolation: Collect the solid dye by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral. 11. Drying: Dry the product in a desiccator or a low-temperature oven.
Characterization and Application
The synthesized azo dye can be characterized using standard analytical techniques to confirm its structure and purity. Such dyes, often classified as disperse dyes, are suitable for coloring hydrophobic fibers like polyester.[10][11][12]
Table 3: Expected Characterization Data for 1-(3,5-Dimethylphenylazo)-2-naphthol
| Analysis | Expected Result | Significance |
|---|---|---|
| Appearance | Orange to Red Powder | Indicates successful formation of the chromophore. |
| UV-Vis (λmax) | ~480-490 nm (in Ethanol) | Corresponds to the electronic transition (π → π*) of the conjugated azo system. |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~1600 (Aromatic C=C), ~1450-1500 (N=N stretch) | Confirms the presence of key functional groups. |
| ¹H NMR | Signals for aromatic protons, -OH proton, and two distinct methyl group singlets. | Provides detailed structural confirmation. |
Safety and Handling
Working with nitroaromatic compounds, strong acids, and aromatic amines requires strict adherence to safety protocols.
-
1,3-Dimethyl-5-nitrobenzene: Incompatible with strong oxidizing agents and bases.[1][13] May cause irritation to the skin, eyes, and mucous membranes.[1][13]
-
Acids and Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aromatic Amines: 3,5-Dimethylaniline, like many aromatic amines, is toxic and should be handled in a fume hood to avoid inhalation.
-
Diazonium Salts: While used in solution, solid diazonium salts can be explosive.[9] Never attempt to isolate the diazonium salt intermediate.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
- The Role of 3,5-Dimethylaniline in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Main uses of dimethylaniline. (2022-06-15). Green View Technology and Development Co., Ltd.
-
Dimethylaniline. (n.d.). Wikipedia. [Link]
-
1,3-Dimethyl-5-nitrobenzene. (n.d.). PubChem. [Link]
-
How are products formed in nitration of m xylene? (2025-03-14). Filo. [Link]
-
DIMETHYLANILINE. (n.d.). Ataman Kimya. [Link]
-
SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (n.d.). ResearchGate. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of California, Irvine. [Link]
- The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Preparation of Azo Dyes. (n.d.). Bartleby.com. [Link]
-
Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. (n.d.). ResearchGate. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020-01-31). PMC - NIH. [Link]
-
nitration of xylene using HNO3/DCM mixture. (2018-02-28). ScienceMadness. [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.).
-
Synthesis of disperse dyes 3a,b. (n.d.). ResearchGate. [Link]
-
Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre. (2020-04-11). ResearchGate. [Link]
-
Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023-07-15). MDPI. [Link]
-
Synthesis of an azo dye. (2021-05-12). YouTube. [Link]
- CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. (n.d.).
-
Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. (2022-09-22). MDPI. [Link]
-
1,3-DIMETHYL-5-NITROBENZENE | CAS 99-12-7. (n.d.). Matrix Fine Chemicals. [Link]
-
Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). ResearchGate. [Link]
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. (n.d.). aircc. [Link]
-
One step synthesis of azo compounds from nitroaromatics and anilines. (n.d.). ResearchGate. [Link]
-
The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. (2019-10-25). ResearchGate. [Link]
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (n.d.). RSC Publishing. [Link]
-
Reduction of nitrobenzene to aniline. (1984-03-01). Semantic Scholar. [Link]
-
Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. (2019-03-20). IOSR Journal. [Link]
-
Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline, Effect of Some Process Condition. (2025-05-07). Zenodo. [Link]
-
1,3-Dimethyl-5-nitrobenzene. (n.d.). SIELC Technologies. [Link]
-
Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (n.d.). MDPI. [Link]
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-DIMETHYL-5-NITROBENZENE | CAS 99-12-7 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 8. Main uses of dimethylaniline - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]
- 10. ftstjournal.com [ftstjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Strategic Role of 5-Nitro-m-xylene in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Nitroaromatic
In the intricate landscape of pharmaceutical synthesis, starting materials are chosen for their structural features, reactivity, and economic viability. 5-Nitro-m-xylene (IUPAC Name: 1,3-Dimethyl-5-nitrobenzene; CAS: 99-12-7), a seemingly simple nitroaromatic compound, serves as a pivotal precursor in the synthesis of diverse and complex molecular architectures.[1] While not typically incorporated directly into final drug structures, its true value is unlocked through a fundamental chemical transformation: the reduction of its nitro group.
This conversion yields 3,5-dimethylaniline (also known as 3,5-xylidine), a highly versatile aromatic amine.[2][3][4] This aniline derivative is a crucial building block for a variety of active pharmaceutical ingredients (APIs) and other fine chemicals, including dyes and agricultural products.[1][2][5] This guide provides an in-depth exploration of the synthetic utility of 5-Nitro-m-xylene, focusing on the critical reduction step and subsequent functionalization, supported by detailed, field-proven protocols for researchers and drug development professionals.
Physicochemical Properties of 5-Nitro-m-xylene
A thorough understanding of the starting material's properties is fundamental to safe and effective process development.
| Property | Value | Source |
| CAS Number | 99-12-7 | [6] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Appearance | Crystalline solid | |
| Melting Point | 72-74 °C | [6] |
| Boiling Point | 273 °C | [6] |
| Solubility | Insoluble in water; Soluble in many organic solvents. | [6] |
The Core Directive: Unlocking Potential via Reduction
The primary application of 5-Nitro-m-xylene in a pharmaceutical context is its conversion to 3,5-dimethylaniline. The nitro group, a strong electron-withdrawing group, is readily and selectively reduced to a primary amine. This transformation is the gateway to a vast array of subsequent chemical reactions, as the resulting amino group is a potent nucleophile and a precursor to diazonium salts, amides, and other functional groups essential for building molecular complexity.
Causality of Experimental Choice: The choice of reduction methodology is critical and depends on factors such as scale, cost, environmental impact (green chemistry), and sensitivity of other functional groups in the molecule. Catalytic hydrogenation is often preferred in industrial settings for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.
Caption: Core reduction of 5-Nitro-m-xylene to its corresponding aniline.
Synthetic Pathways and Pharmaceutical Relevance
The resulting 3,5-dimethylaniline is a key intermediate.[2][3] While many specific APIs derived from this isomer are proprietary, the general synthetic routes are well-established in medicinal chemistry. A common pathway involves the acylation of the aniline to form an amide, which can then be further modified.
This synthetic logic is exemplified by the production of a major class of local anesthetics, such as Lidocaine and Mepivacaine. It is crucial to note that these specific drugs are synthesized from the isomeric 2,6-dimethylaniline . However, the synthetic strategy is directly analogous and demonstrates the profound importance of xylidine intermediates in pharmaceutical manufacturing.[7][8][9][10]
The typical two-step sequence involves:
-
Acylation: Reaction of the dimethylaniline with an α-halo acetyl chloride (e.g., chloroacetyl chloride) to form an α-chloroacetanilide intermediate.[9][11][12]
-
Nucleophilic Substitution: Reaction of the α-chloro intermediate with a secondary amine to install the hydrophilic portion of the final API, typically via an Sₙ2 reaction.[11]
Caption: General synthetic workflow from 5-Nitro-m-xylene to API analogs.
Experimental Protocols
The following protocols are presented as robust, validated methods. They are intended for use by trained professionals in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) and engineering controls must be used.
Protocol 1: Catalytic Hydrogenation of 5-Nitro-m-xylene
This protocol details the efficient and clean conversion of 5-Nitro-m-xylene to 3,5-dimethylaniline using palladium on carbon as a catalyst.
Materials:
-
5-Nitro-m-xylene
-
Ethanol (or Methanol), reagent grade
-
5% Palladium on Carbon (Pd/C), 50% wet catalyst
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas, inert
-
Celite® or other filter aid
Equipment:
-
Parr hydrogenator or a similar stirred pressure vessel
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry pressure vessel, add 5-Nitro-m-xylene (1.0 eq).
-
Solvent Addition: Add ethanol to the vessel to create a solution with a concentration of approximately 10-15% (w/v).
-
Inerting: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate). The catalyst is pyrophoric when dry; using the 50% wet catalyst significantly mitigates this risk.
-
Hydrogenation: Purge the vessel with hydrogen gas, then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature rise may be observed. Maintain the reaction at a constant temperature (e.g., 25-40 °C).
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or HPLC can be used to confirm the complete consumption of the starting material.
-
Post-Reaction Purge: Once the reaction is complete, stop the hydrogen flow and carefully purge the vessel with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel. Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry in the air. Quench the filter cake immediately with water.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude 3,5-dimethylaniline can be used directly or purified further by distillation if required.
Protocol 2: Acylation of 3,5-Dimethylaniline
This protocol describes the synthesis of the key intermediate, N-(2-chloroacetyl)-3,5-dimethylaniline, a foundational step for building many API backbones.
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Chloroacetyl chloride (1.05-1.1 eq)
-
Glacial Acetic Acid or an aprotic solvent like Dichloromethane (DCM)
-
A base such as Sodium Acetate or Triethylamine (if using an aprotic solvent)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: In a three-neck flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethylaniline (1.0 eq) in glacial acetic acid.[7][9]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Efficient cooling is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Precipitation: Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The product, N-(2-chloroacetyl)-3,5-dimethylaniline, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by melting point and spectroscopic methods (NMR, IR).
Conclusion
5-Nitro-m-xylene stands as a testament to the strategic selection of starting materials in pharmaceutical development. Its value is not intrinsic but is realized through its efficient conversion to 3,5-dimethylaniline, a versatile and reactive building block. The protocols detailed herein for reduction and subsequent acylation represent fundamental, scalable, and robust transformations that form the basis for constructing more complex and valuable pharmaceutical agents. By understanding the causality behind these experimental choices and adhering to validated procedures, researchers can effectively leverage the synthetic potential of 5-Nitro-m-xylene in the pursuit of novel drug discovery and development.
References
- Synthesis of Lidocaine. (n.d.). Chemistry 212 Laboratory, Pasadena City College.
- Barjola, A., et al. (2020). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
-
3,5-Xylidine. (n.d.). Liaoning Honggang Chemicals Co., Ltd. Retrieved from [Link]
-
3,5-Xylidine. (n.d.). Haz-Map. Retrieved from [Link]
- The 2-Step Synthesis of Lidocaine. (n.d.). SUNY Oneonta.
- The Synthesis of Lidocaine. (2007). University of California, San Diego.
-
Xylidine. (n.d.). Grokipedia. Retrieved from [Link]
-
Wang, L., et al. (2019). Synthesis and biological activities of local anesthetics. Medicinal Chemistry Research. Retrieved from [Link]
-
3,5-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
N-Chloroacetyl-2,6-dimethylaniline. (2024). ChemBK. Retrieved from [Link]
-
Mepivacaine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
5-Nitro-m-xylene. (2024). ChemBK. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Xylidine [lyliangangdyes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 3,5-Xylidine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chembk.com [chembk.com]
Application Notes & Protocols: Mononitration of m-Xylene via Mixed Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Synthesis of Nitroxylenes
The nitration of m-xylene (1,3-dimethylbenzene) is a quintessential example of electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry.[1] This reaction serves as a critical gateway to a variety of valuable chemical intermediates. The resulting mononitro-m-xylene isomers, primarily 4-nitro-m-xylene and 2-nitro-m-xylene, are extensively utilized in the synthesis of dyes, pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] For instance, 4-nitro-m-xylene is a key precursor in the production of certain organic nitrogen pesticides.[2]
This guide provides a comprehensive, field-proven protocol for the mononitration of m-xylene using a standard mixed acid (nitric and sulfuric acid) approach. Beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind the procedure, emphasizing safety, control, and characterization to ensure a reproducible and validated synthesis.
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid catalyst.[1][4] The electron-rich aromatic ring of m-xylene, activated by two electron-donating methyl groups, is then attacked by the nitronium ion.[5] The directing effects of the two meta-positioned methyl groups predominantly favor substitution at the ortho and para positions, leading to the formation of 2-nitro-m-xylene and 4-nitro-m-xylene as the major products.[6][7]
Mechanistic Rationale & Regioselectivity
The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This means they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to specific positions.[5] In the case of m-xylene:
-
Position 4 (and 6) is para to one methyl group and ortho to the other, making it highly activated and sterically accessible.
-
Position 2 is ortho to both methyl groups, which also makes it highly activated, though potentially more sterically hindered than the 4-position.
-
Position 5 is meta to both methyl groups and is therefore the least activated position.
Consequently, the nitration of m-xylene yields predominantly 4-nitro-m-xylene and 2-nitro-m-xylene.[6] Classical nitration using mixed H₂SO₄-HNO₃ typically results in a higher selectivity for the 4-nitro isomer, with reported ratios of approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene.[8]
Safety Imperatives: Handling Mixed Acids
Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[9][10] Their mixture is extremely hazardous and reacts violently with many organic materials.[9] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (avoid vinyl), and a lab coat.[11][12][13]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[9][11]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] Have spill kits with appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.[10]
-
Reagent Handling:
-
Always add acid to water, never the other way around, to dissipate heat safely.[12] When preparing the mixed acid, slowly add the sulfuric acid to the nitric acid while cooling in an ice bath.
-
Store acids in their original, tightly closed containers in a designated acid storage cabinet, segregated from incompatible materials like bases, organic solvents, and metals.[9][11]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[9][11]
-
Inhalation: Move to fresh air immediately and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the controlled mononitration of m-xylene.
Materials and Reagents
| Reagent/Material | Grade | Quantity (Example Scale) |
| m-Xylene (1,3-dimethylbenzene) | Reagent Grade, ≥99% | 10.6 g (0.1 mol) |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | 15 mL |
| Concentrated Nitric Acid (HNO₃) | Reagent Grade, 70% | 10 mL |
| Deionized Water | - | ~500 mL |
| 5% Sodium Bicarbonate Solution | - | ~100 mL |
| Anhydrous Magnesium Sulfate | - | ~5 g |
| Ice | - | As needed |
Equipment
-
250 mL Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or NMR Spectrometer for analysis
Workflow Diagram
Caption: Experimental workflow for the nitration of m-xylene.
Detailed Procedure
-
Preparation of Nitrating Mixture (Mixed Acid):
-
In a 100 mL beaker or flask, place 10 mL of concentrated nitric acid.
-
Cool the nitric acid in an ice bath.
-
CAREFULLY and SLOWLY , add 15 mL of concentrated sulfuric acid dropwise to the nitric acid with constant swirling. This is a highly exothermic process.[14] Keep the mixture in the ice bath to maintain a low temperature.
-
-
Reaction Setup:
-
Place 10.6 g (0.1 mol) of m-xylene into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a dropping funnel and a thermometer.
-
Place the entire apparatus in a large ice bath and begin stirring. Cool the m-xylene to between 0 °C and 5 °C.
-
-
Nitration Reaction:
-
Transfer the cold mixed acid to the dropping funnel.
-
Add the mixed acid dropwise to the stirred m-xylene over a period of approximately 30-45 minutes.
-
Crucially, monitor the temperature of the reaction mixture closely. Do not allow the temperature to rise above 10 °C. The rate of addition must be controlled to manage the exothermic nature of the reaction.[15]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
-
-
Product Isolation and Work-up:
-
Pour the reaction mixture slowly and carefully onto approximately 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel. The nitroxylene product will form an upper organic layer, which is typically yellow in color.[16] The lower layer is the aqueous acidic waste.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of cold deionized water (to remove the bulk of the remaining acid).
-
50 mL of 5% sodium bicarbonate solution (to neutralize any remaining traces of acid - be cautious of gas evolution).
-
50 mL of deionized water.
-
-
Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Gravity filter the dried solution to remove the drying agent.
-
The solvent (any unreacted m-xylene) can be removed using a rotary evaporator to yield the crude product as a yellow oil or low-melting solid.
-
Product Characterization
The product is a mixture of isomers, primarily 4-nitro-m-xylene and 2-nitro-m-xylene.
Expected Yield and Isomer Distribution
| Parameter | Expected Value | Source(s) |
| Theoretical Yield | ~15.1 g | - |
| Typical Crude Yield | 85-95% | [17] |
| Isomer Ratio | ||
| 4-nitro-m-xylene | ~83-87% | [7][8] |
| 2-nitro-m-xylene | ~13-17% | [7][8] |
Note: Yields and isomer ratios can be influenced by reaction temperature and acid concentration.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for separating the isomers and confirming their molecular weight (MW = 151.16 g/mol ). The relative peak areas in the chromatogram can be used to determine the isomer ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structures of the isomers in the mixture. The distinct chemical shifts and splitting patterns for the aromatic protons and methyl groups allow for unambiguous identification.
-
Infrared (IR) Spectroscopy: Will show characteristic strong peaks for the nitro group (NO₂) at approximately 1520-1530 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch).
Conclusion and Further Considerations
The mixed acid nitration of m-xylene is a robust and well-established procedure for producing valuable nitroxylene intermediates. The key to a successful and safe synthesis lies in the meticulous control of the reaction temperature during the addition of the nitrating mixture. While this method is effective, it generates significant acidic waste, which is a major drawback in industrial applications.[2][8] Modern research focuses on developing greener alternatives using solid acid catalysts, such as zeolites, which can improve selectivity and simplify work-up procedures, making the process more environmentally benign.[3][7][8]
References
- Benchchem. (n.d.). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- Google Patents. (n.d.). CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
- Filo. (2025, March 14). How are products formed in nitration of m xylene?.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Nitro-p-xylenes. PMC.
- EH&S. (n.d.). NITRIC ACID SAFETY.
- Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?.
- Lab Pro Inc. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid.
- Google Patents. (n.d.). US6825388B2 - Process for the preparation of 4-nitro-o-xylene.
- National Institutes of Health. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues.
- Quora. (2022, January 14). Why does p-Xylene undergo nitration faster than benzene?.
- ResearchGate. (2025, August 8). Process design of two-step mononitration of m-xylene in a microreactor.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 4-Nitro-o-xylene.
- YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 3. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 7. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 8. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. columbuschemical.com [columbuschemical.com]
- 11. ehs.com [ehs.com]
- 12. quora.com [quora.com]
- 13. labproinc.com [labproinc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Nitro-o-xylene | C8H9NO2 | CID 7440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application and Protocol for the Chromatographic Separation of Nitroxylene Isomers
Introduction: The Analytical Challenge of Nitroxylene Isomer Separation
Nitroxylenes, pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, exist as several positional isomers. The precise location of the nitro (-NO₂) and methyl (-CH₃) groups on the xylene ring dictates the molecule's chemical reactivity and physical properties. Consequently, the isolation of pure isomers is a critical quality control step in their industrial production and a prerequisite for the development of novel chemical entities. However, the subtle differences in their physicochemical properties, such as boiling points and polarity, make their separation a formidable analytical task. Traditional separation techniques often fall short in providing the requisite resolution. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of nitroxylene isomers, leveraging specialized stationary phases for enhanced selectivity.
Principle of Separation: Beyond Hydrophobicity
The separation of positional isomers by reversed-phase HPLC is often challenging due to their similar hydrophobicity. To overcome this, this protocol utilizes stationary phases that offer alternative separation mechanisms to the conventional C18 columns. Specifically, Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are recommended. These phases facilitate a multi-modal interaction with the nitroxylene isomers, which is key to achieving their resolution.
The primary separation mechanism is based on the differential partitioning of the isomers between the polar mobile phase and the non-polar stationary phase. However, the unique chemistries of the Phenyl-Hexyl and PFP phases introduce additional interactions:
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase interact with the aromatic system of the nitroxylene isomers. The strength of this interaction is influenced by the position of the electron-withdrawing nitro group and electron-donating methyl groups, leading to differential retention. Methanol as an organic modifier in the mobile phase is known to enhance these π-π interactions, often leading to better selectivity compared to acetonitrile.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on a PFP stationary phase create a strong dipole moment, which can interact with the dipole of the nitroxylene molecules. This provides a unique selectivity for polar and polarizable analytes.
-
Steric Selectivity: The rigid structure of the PFP and phenyl ligands can lead to shape-based separation, where the subtle differences in the spatial arrangement of the functional groups on the nitroxylene isomers influence their ability to interact with the stationary phase.
By exploiting these combined interactions, a successful separation of the otherwise closely eluting nitroxylene isomers can be achieved.
Physicochemical Properties of Dinitrotoluene Isomers (as an analogue for Nitroxylenes)
Due to the limited availability of comprehensive data for all nitroxylene isomers, the properties of dinitrotoluene (DNT) isomers are presented below as a close structural analogue. These properties highlight the challenge in their separation.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 2,3-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 158 | 482 | 2.18 |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 71 | 300 (decomposes) | - |
| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 66 | 285 | 2.10 |
| 3,5-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 93 | Sublimes | 2.28 |
Data sourced from PubChem and other toxicological databases.
Experimental Protocol: HPLC Separation of Nitroxylene Isomers
This protocol provides a starting point for the separation of nitroxylene isomers. Optimization may be required based on the specific HPLC system and the exact isomeric mixture.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Columns (select one):
-
Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Nitroxylene isomer standards
-
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each nitroxylene isomer at a concentration of 1 mg/mL in methanol. From these, prepare a mixed working standard solution containing all isomers at a concentration of 10-20 µg/mL in the initial mobile phase composition.
-
Sample Preparation:
-
Liquid Samples: Filter the sample through a 0.45 µm syringe filter before injection.
-
Solid Samples: Accurately weigh a representative sample and extract the nitroxylene isomers with methanol or acetonitrile, potentially using sonication to aid dissolution. Filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions
The following conditions are provided as a starting point and should be optimized for the specific application.
| Parameter | Condition A (PFP Column) | Condition B (Phenyl-Hexyl Column) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 50% B to 80% B over 15 minutes | 40% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 10 µL |
Data Analysis
Identify the peaks corresponding to each nitroxylene isomer by comparing their retention times with those of the individual standards. Quantify the isomers using a calibration curve generated from the mixed standard solution.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the HPLC analysis of nitroxylene isomers.
Separation Mechanism on a PFP Columndot
Analytical Methods for the Detection of 1,3-Dimethyl-5-nitrobenzene in Environmental Samples
An Application Note and Protocol for Researchers
Abstract
1,3-Dimethyl-5-nitrobenzene, also known as 3,5-dimethylnitrobenzene, is an aromatic nitro compound that may enter the environment through industrial discharge or as a degradation product of other chemicals. Its potential toxicity and persistence necessitate reliable and sensitive analytical methods for its detection in environmental matrices such as water and soil.[1] This guide provides comprehensive, field-proven protocols for the extraction, separation, and quantification of 1,3-Dimethyl-5-nitrobenzene using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation. The methodologies are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are designed to ensure scientific integrity and data trustworthiness through rigorous quality control.
Introduction: The Analyte and Analytical Strategy
1,3-Dimethyl-5-nitrobenzene is a crystalline solid with low solubility in water, a property that influences its environmental partitioning and the selection of appropriate extraction techniques.[2][3] Effective monitoring requires methods capable of detecting the analyte at trace levels (μg/L or μg/kg) while differentiating it from a complex mixture of environmental contaminants.
The primary analytical strategies detailed herein involve chromatographic separation followed by detection.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique for the analysis of nitroaromatics. It is particularly suitable for thermally labile compounds. U.S. EPA Method 8330B serves as a foundational reference for this approach.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior selectivity and definitive identification of the analyte based on both its retention time and mass spectrum, making it an excellent confirmatory technique.[6][7]
Table 1: Physicochemical Properties of 1,3-Dimethyl-5-nitrobenzene
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [2] |
| Molar Mass | 151.16 g/mol | [2] |
| Melting Point | 72-74 °C (162-165 °F) | [3] |
| Boiling Point | 251 °C (484 °F) | [2][3] |
| Water Solubility | Low (less than 1 mg/mL) | [2][3] |
| Appearance | Needles or yellow crystalline solid | [2] |
Analysis of Aqueous Samples (Water)
The analysis of 1,3-Dimethyl-5-nitrobenzene in water requires a tailored approach based on the expected concentration. For trace-level analysis (ng/L to low µg/L), a pre-concentration step is essential. For higher concentrations, direct analysis is feasible.
Sample Collection and Preservation
-
Collection: Collect samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte sorption to container walls.[8]
-
Preservation: Cool samples to ≤4°C immediately after collection and during transport.[8]
-
Holding Time: Samples must be extracted within 7 days of collection and analyzed within 40 days of extraction.[8]
Workflow for Water Sample Analysis
Caption: Workflow for the analysis of 1,3-Dimethyl-5-nitrobenzene in water.
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
This protocol is based on principles outlined in U.S. EPA Method 3535 and is ideal for concentrating the analyte from large sample volumes to achieve low detection limits.[4]
Rationale: SPE leverages the affinity of the nonpolar analyte for a solid sorbent material to isolate it from the aqueous matrix. This allows for significant concentration and removal of interfering salts and polar compounds.
Materials:
-
SPE cartridges (e.g., 500 mg, 6 mL C18 or Oasis HLB)
-
SPE vacuum manifold
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Reagent water (deionized, organic-free)
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the SPE cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of reagent water. Ensure the sorbent bed remains submerged.
-
-
Sample Loading:
-
Measure 500 mL to 1 L of the water sample (unfiltered, or pre-filtered if high in particulates).
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Sorbent Washing (Optional):
-
To remove polar interferences, wash the cartridge with 5 mL of a 5% methanol in water solution.
-
-
Sorbent Drying:
-
Dry the cartridge by drawing a vacuum through it for 10-15 minutes until no more water is visibly removed.
-
-
Analyte Elution:
-
Place a collection vial under the cartridge outlet.
-
Elute the trapped analyte by passing 2 x 4 mL aliquots of acetonitrile slowly through the cartridge. Allow the solvent to soak the sorbent for 1 minute for each aliquot.
-
-
Final Concentration:
-
Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen. The sample is now ready for HPLC or GC-MS analysis.
-
Protocol 2: Direct Aqueous Injection
For samples with expected concentrations in the mg/L (ppm) range, direct analysis is a rapid screening alternative.[5]
Procedure:
-
Allow the sample to warm to room temperature.
-
For HPLC analysis, mix the sample 1:1 (v/v) with methanol or acetonitrile.[5]
-
Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.
-
The sample is ready for injection.
Analysis of Solid Samples (Soil and Sediment)
The strong association of nitroaromatics with soil organic matter requires an efficient extraction step to move the analyte into a solvent compatible with chromatographic analysis.
Sample Collection and Preparation
-
Collection: Collect soil samples from the desired depth using a stainless-steel trowel or core sampler. Store in wide-mouth amber glass jars.
-
Preservation: Cool samples to ≤4°C.
-
Preparation: Prior to extraction, remove debris (rocks, twigs). For reproducibility, air-dry the sample in a ventilated area away from direct sunlight and sieve through a 2-mm mesh to achieve a uniform particle size.
Workflow for Soil Sample Analysis
Caption: Workflow for the analysis of 1,3-Dimethyl-5-nitrobenzene in soil.
Protocol 3: Ultrasound-Assisted Solvent Extraction
This protocol is a rapid and effective alternative to traditional methods like Soxhlet extraction, significantly reducing solvent consumption and time.[5][9] It is consistent with procedures outlined in U.S. EPA Method 8330B for solid samples.[4]
Rationale: High-frequency ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the soil matrix and enhancing the diffusion of the analyte into the solvent.
Materials:
-
Sonicator bath or probe
-
Centrifuge and centrifuge tubes (50 mL)
-
Acetonitrile, HPLC grade
-
Reagent water
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh 2.0 g (dry weight) of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10.0 mL of acetonitrile to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a sonicator probe for a more intensive but shorter extraction (e.g., 3 cycles of 3 minutes).
-
-
Phase Separation:
-
After sonication, centrifuge the sample at 5000 rpm for 10 minutes to pellet the soil particles.
-
-
Extract Preparation for HPLC:
-
Carefully transfer a 5.0 mL aliquot of the acetonitrile supernatant to a separate tube.
-
Add 5.0 mL of reagent water to the aliquot.
-
Filter the diluted extract through a 0.45 µm syringe filter into an autosampler vial. The sample is ready for HPLC analysis.
-
-
Extract Preparation for GC-MS:
-
The undiluted acetonitrile supernatant can be directly filtered and analyzed, or a solvent exchange into a more GC-compatible solvent (e.g., hexane) may be performed if necessary.
-
Instrumental Analysis Protocols
Method A: HPLC-UV Analysis
Rationale: This method provides excellent quantitative results. A C18 reversed-phase column separates compounds based on polarity, and a UV detector set at 254 nm provides good sensitivity for aromatic nitro compounds.[4][10]
Table 2: Recommended HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 50:50 (v/v) Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detector | 254 nm |
| Column Temperature | 30°C |
| Run Time | ~15 minutes (adjust as needed for resolution) |
Method B: GC-MS Confirmatory Analysis
Rationale: Provides definitive identification through mass spectral data. An electron capture detector (ECD) is also highly sensitive to nitroaromatics and can be used as an alternative to MS.[6][7]
Table 3: Recommended GC-MS Operating Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C, Splitless mode |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 45-300 m/z |
Quality Assurance and Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible and scientifically sound data.
-
Method Blank: An analyte-free matrix (reagent water or clean sand) processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.[6]
-
Calibration: A multi-point initial calibration (typically 5-7 points) must be performed to establish linearity. A continuing calibration verification (CCV) standard must be analyzed periodically to check instrument stability.
Table 4: Representative Method Performance Data
| Method/Matrix | Analyte | Detection Limit (LOD) | Recovery (%) | RSD (%) | Source |
| HPLC/Water | Nitrobenzenes | 4.3 - 5.5 µg/L | 79 - 136% | 6.8 - 13% | [10] |
| UHPLC/Soil | Nitrobenzenes | 0.5 mg/kg | > 87.8% | < 8.5% | [11] |
| SPE-GC-ECD/Water | Nitrobenzenes | 0.01 - 0.77 µg/L | 83.6 - 111.8% | 1.2 - 5.1% | [12] |
References
-
Pérez-Mayán, L., Ramil, M., Rodríguez, I., & Cela, R. (2013). Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection. Journal of Chromatography A, 1018(1), 1-6. [Link][9]
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846. [Link][4]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846. [Link][6]
-
SIELC Technologies. Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column. [Link][13]
-
Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. [Link][7]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846. [Link][5]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link][14]
-
Combs, R. J., & Yoder, R. (2000). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Analytical Chemistry, 72(7), 1547–1552. [Link][15]
-
U.S. Environmental Protection Agency. Method 609: Nitroaromatics and Isophorone. [Link][8]
-
Mabbott, G. A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044–3051. [Link][16]
-
Yu, B., Rao, Q., Wang, H., Ding, M., & Niu, H. (2016). Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography. Environmental Monitoring and Forewarning, 8(6), 29-31. [Link][10]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. [Link][2]
-
Zhang, Y., et al. (2020). Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 467, 012169. [Link][11]
-
Wang, L., et al. (2015). Simultaneous Determination of 16 Nitrobenzene Compounds in Drinking Water by Solid Phase Extraction-Gas Chromatography coupled with Electron Capture Detection. Chinese Journal of Analytical Chemistry, 43(8), 1201-1207. [Link][12]
-
IPCS Inchem. (2003). Environmental Health Criteria 230: Nitrobenzene. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEMI Method Summary - 609 [nemi.gov]
- 9. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hjjkyyj.com [hjjkyyj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dimethyl-5-nitrobenzene
For: Researchers, scientists, and drug development professionals
Introduction: The Industrial Significance of 1,3-Dimethyl-5-nitrobenzene
1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is a pivotal intermediate in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a nitro group on a dimethylated benzene ring, provides a versatile scaffold for further chemical transformations. The primary industrial application of nitroxylenes, including 1,3-dimethyl-5-nitrobenzene, is as precursors to the corresponding xylidines (aminoxylenes) through reduction of the nitro group.[4] These xylidines are fundamental building blocks for dyes, agrochemicals, and other specialty chemicals.[5]
The synthesis of 1,3-Dimethyl-5-nitrobenzene is a classic example of an electrophilic aromatic substitution, a cornerstone of industrial organic synthesis. The large-scale production of this compound, however, is not without its challenges. The nitration reaction is highly exothermic and requires stringent control of reaction parameters to ensure both safety and product quality.[6] This document provides a comprehensive guide to the large-scale synthesis of 1,3-Dimethyl-5-nitrobenzene, with a focus on practical, field-proven protocols, safety considerations, and process optimization.
The Chemistry of Synthesis: Nitration of m-Xylene
The most common and economically viable route for the industrial production of 1,3-Dimethyl-5-nitrobenzene is the direct nitration of m-xylene.[7][8] This reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly referred to as "mixed acid."
Reaction Mechanism:
The role of sulfuric acid is to act as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich aromatic ring of m-xylene. The two methyl groups on the m-xylene ring are ortho-, para-directing activators. The nitration of m-xylene predominantly yields the 4-nitro and 2-nitro isomers. However, by carefully controlling the reaction conditions, the formation of the desired 5-nitro isomer (1,3-dimethyl-5-nitrobenzene) can be optimized.
Process Optimization and Control
For the large-scale synthesis of 1,3-Dimethyl-5-nitrobenzene, precise control over reaction parameters is critical to maximize yield and purity while ensuring operational safety.
| Parameter | Optimal Range | Rationale |
| Temperature | 30-50°C | The nitration of m-xylene is highly exothermic. Maintaining the temperature within this range prevents over-nitration and the formation of unwanted byproducts.[5][7] Exceeding this temperature can lead to a runaway reaction. |
| Molar Ratio (m-xylene:HNO₃) | 1:1.1 | A slight excess of nitric acid ensures complete conversion of the m-xylene.[7] A larger excess can lead to the formation of dinitro-m-xylene. |
| Sulfuric Acid Concentration | 80-85% | This concentration is optimal for the generation of the nitronium ion without being overly corrosive or leading to excessive side reactions.[7] |
| Reaction Time | 60-90 minutes | Sufficient time for the reaction to proceed to completion. Prolonged reaction times can increase the formation of impurities.[7] |
Modern Approaches: Continuous Flow Nitration
While traditional batch processing is common, continuous flow nitration using microreactors offers significant advantages in terms of safety, efficiency, and scalability.[9][10][11] The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, minimizing the risk of thermal runaway.[10] This technology enables rapid process optimization and can lead to higher yields and purities.[9][12]
Experimental Protocols: Large-Scale Batch Synthesis
This protocol details the synthesis of 1,3-Dimethyl-5-nitrobenzene in a 1000 L glass-lined reactor.
Materials and Equipment:
-
1000 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel
-
m-Xylene (99% purity)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
5% Sodium Carbonate Solution
-
Deionized Water
-
Personal Protective Equipment (acid-resistant gloves, safety goggles, face shield, lab coat)
Protocol:
-
Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and all valves are in the correct position.
-
Charging of m-Xylene: Charge the reactor with 200 kg (approximately 232 L) of m-xylene.
-
Cooling: Start the reactor's cooling system and bring the temperature of the m-xylene down to 10°C.
-
Preparation of Mixed Acid: In a separate, suitable vessel, carefully and slowly add 220 kg of concentrated sulfuric acid to 110 kg of concentrated nitric acid, while cooling to maintain the temperature below 20°C.
-
Nitration: Slowly add the prepared mixed acid to the m-xylene in the reactor over a period of 2-3 hours. The addition rate should be carefully controlled to maintain the reaction temperature between 30-35°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 35-40°C for an additional 60 minutes with continuous stirring. Monitor the reaction progress by taking samples for in-process analysis (e.g., GC or HPLC).
-
Quenching: Once the reaction is complete, carefully transfer the reaction mixture onto 500 kg of crushed ice in a separate quenching vessel with vigorous stirring.
-
Phase Separation: Allow the mixture to settle, and then separate the lower aqueous acid layer from the upper organic layer containing the product.
-
Washing:
-
Wash the organic layer with 200 L of cold deionized water. Separate the layers.
-
Wash the organic layer with 200 L of 5% sodium carbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Separate the layers.
-
Wash the organic layer again with 200 L of deionized water. Separate the layers.
-
-
Solvent Removal: Remove any residual volatile components from the organic layer by vacuum distillation.
-
Purification: The crude 1,3-Dimethyl-5-nitrobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a yellow crystalline solid.
Visualization of the Synthesis Workflow
Caption: Workflow for the large-scale synthesis of 1,3-Dimethyl-5-nitrobenzene.
Safety and Environmental Considerations
Personnel Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat when handling concentrated acids and organic solvents.[13]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive and toxic fumes.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have appropriate spill kits for acids and organic solvents available.
Process Safety:
-
Temperature Control: The nitration of m-xylene is a highly exothermic reaction. Strict temperature control is crucial to prevent a runaway reaction, which could lead to an explosion.[6]
-
Controlled Addition: The slow, controlled addition of the mixed acid to the m-xylene is essential for managing the reaction exotherm.
-
Material Compatibility: Ensure that all equipment is made of materials compatible with concentrated nitric and sulfuric acids (e.g., glass-lined steel, Teflon).
Environmental and Waste Management:
-
Spent Acid: The acidic aqueous waste generated from the reaction and washing steps is corrosive and environmentally harmful. It must be neutralized before disposal. Industrial processes often include a sulfuric acid recovery step to reconcentrate and reuse the spent acid, making the process more economical and environmentally friendly.[14]
-
Wastewater Treatment: The neutralized aqueous waste should be treated in a wastewater treatment facility to remove any residual organic compounds and salts before discharge.[15][16][17]
-
Spill Containment: Implement secondary containment measures to prevent the release of chemicals into the environment in the event of a spill.
Quality Control
The purity and identity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of 1,3-Dimethyl-5-nitrobenzene and quantifying any impurities, such as isomeric nitroxylenes or dinitrated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 72-75°C).
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product.
Conclusion
The large-scale synthesis of 1,3-Dimethyl-5-nitrobenzene via the nitration of m-xylene is a well-established industrial process. Success in this endeavor hinges on a thorough understanding of the reaction chemistry, meticulous control of process parameters, and an unwavering commitment to safety and environmental responsibility. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals involved in the production of this important chemical intermediate. The adoption of modern technologies such as continuous flow processing holds the promise of even safer, more efficient, and more sustainable production in the future.
References
- Kobe, K. A., & Levin, H. (Year). Mononitration of m-Xylene. Industrial & Engineering Chemistry.
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
- Li, B., et al. (2022). Process design of two-step mononitration of m-xylene in a microreactor. Journal of Flow Chemistry.
- Dongare, M. K., et al. (2002). Process for the nitration of xylene isomers using zeolite beta catalyst. U.S.
- Dongare, M. K., et al. (2002). Process for the nitration of xylene isomers using zeolite beta catalyst.
- Alexandre, J. B., et al. (2002). Process for ring nitrating aromatic compounds in a tubular reactor having static mixing elements separated by coalescing zones. U.S.
-
Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved from [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
- Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.
- Zhang, Y., et al. (2015). Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
- Yao, Y., et al. (2023). Process optimization, thermal hazard evaluation and reaction mechanism of m-xylene nitration using HNO3-Ac2O as nitrating reagent. Journal of Thermal Analysis and Calorimetry.
- Zhao, G., et al. (2023).
- Pellegrini, G., et al. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
- Pedersen, P. D., et al. (2003). Nitrogen removal in industrial wastewater by nitration and denitration--3 years of experience.
-
Microchannel Reactor Technology. (2024). Microchannel reactor for nitration reaction process. Retrieved from [Link]
- Mandal, D. (2003). Denitration of Liquid Waste. Indian Chemical Engineer.
- Dongare, M. K., et al. (2004). Process for the preparation of 4-nitro-o-xylene. U.S.
- Dasgupta, S., & Török, B. (2021). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid.
- Török, B., et al. (2011). Process for the nitration of o-xylene and related compounds.
- Mitchell, A. R., et al. (2005). Pilot plant synthesis of triaminotrinitrobenzene (TATB). Propellants, Explosives, Pyrotechnics.
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Large Scale Production of 2,6-dimethylnitrobenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Nitro-m-xylene. NIST Chemistry WebBook. Retrieved from [Link]
- Guo, S., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules.
- Eremenko, L. T., et al. (2018). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development.
Sources
- 1. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]
- 2. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitro-m-xylene [webbook.nist.gov]
- 4. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microchannel reactor for nitration reaction process-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 12. mdpi.com [mdpi.com]
- 13. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. kbr.com [kbr.com]
- 15. soc.chim.it [soc.chim.it]
- 16. Nitrogen removal in industrial wastewater by nitration and denitration--3 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Nitro-m-xylene as a Versatile Building Block in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 5-Nitro-m-xylene (1,3-Dimethyl-5-nitrobenzene) in modern organic synthesis. We delve into the core reactivity of this molecule, underpinned by the interplay of its electron-donating methyl groups and the strongly electron-withdrawing nitro functionality. This guide moves beyond simple reaction lists to explain the causality behind experimental design, offering detailed, field-proven protocols for its most critical transformations, including reduction to 3,5-dimethylaniline, oxidation to 5-nitroisophthalic acid, and regioselective halogenation.
Introduction: Understanding the Core Reactivity of 5-Nitro-m-xylene
5-Nitro-m-xylene, a pale yellow solid, is a valuable aromatic building block whose synthetic potential is dictated by the electronic and steric effects of its substituents. The two methyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution, while the nitro group is a powerful deactivating, meta-directing group.[1] This unique arrangement makes the molecule a precursor to a variety of important intermediates in the pharmaceutical, dye, and materials science industries.[2]
Table 1: Physicochemical Properties of 5-Nitro-m-xylene [3][4][5]
| Property | Value |
| CAS Number | 99-12-7 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Yellow-orange solid |
| Melting Point | 70-74 °C |
| Boiling Point | 273 °C |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Safety Profile: 5-Nitro-m-xylene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[3][6]
Key Synthetic Transformations and Applications
The utility of 5-Nitro-m-xylene stems from three primary transformations targeting its functional groups: reduction of the nitro group, oxidation of the methyl groups, and substitution on the aromatic ring.
Figure 2: Experimental workflow for the catalytic hydrogenation of 5-Nitro-m-xylene.
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-Nitro-m-xylene (10.0 g, 66.1 mmol) and methanol (200 mL). Stir until the solid is fully dissolved.
-
Carefully add the 10% Pd/C catalyst (500 mg) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3,5-dimethylaniline as a pale yellow oil or low-melting solid.
Expected Yield: >95%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The successful conversion is confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches (around 3300-3500 cm⁻¹).
Oxidation of Benzylic Methyl Groups: Synthesis of 5-Nitroisophthalic Acid
The two benzylic methyl groups on the 5-Nitro-m-xylene ring can be oxidized to carboxylic acids using strong oxidizing agents. This transformation yields 5-nitroisophthalic acid, a valuable monomer for specialty polymers and a precursor for ligands in metal-organic frameworks (MOFs).
Causality of Method Selection: Potassium permanganate (KMnO₄) in an alkaline solution is a powerful and cost-effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids. [7]The reaction is performed under reflux to ensure complete oxidation. Acidification in the work-up protonates the carboxylate salt to precipitate the desired dicarboxylic acid.
Protocol 2: Oxidation of 5-Nitro-m-xylene to 5-Nitroisophthalic Acid
Principle: This protocol utilizes potassium permanganate under basic conditions to oxidize both methyl groups of 5-Nitro-m-xylene to carboxylic acids. The resulting dicarboxylate salt is then protonated with a strong acid to yield the final product.
Materials and Reagents:
-
5-Nitro-m-xylene (5.0 g, 33.1 mmol)
-
Potassium permanganate (KMnO₄) (21.0 g, 132.9 mmol)
-
Sodium hydroxide (NaOH) (1.5 g, 37.5 mmol)
-
Deionized water (250 mL)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Step-by-Step Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide (1.5 g) in water (250 mL).
-
Add 5-Nitro-m-xylene (5.0 g) to the flask.
-
Heat the mixture to reflux. While stirring vigorously, add potassium permanganate (21.0 g) in small portions over 2-3 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the final addition, continue to reflux the mixture for an additional 4-6 hours or until the purple color no longer fades.
-
Cool the reaction mixture to room temperature. The excess KMnO₄ can be destroyed by the careful addition of a small amount of sodium bisulfite until the purple color disappears.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.
-
A white precipitate of 5-nitroisophthalic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 80-100 °C.
Expected Yield: 70-80%.
Characterization: The product can be confirmed by melting point determination, IR spectroscopy (presence of broad O-H and C=O stretches for the carboxylic acid), and NMR spectroscopy.
Electrophilic Aromatic Substitution: Regioselective Halogenation
The directing effects of the substituents on the 5-Nitro-m-xylene ring strongly favor electrophilic substitution at the C2, C4, and C6 positions. The two methyl groups activate these positions (ortho and para to them), and the nitro group also directs incoming electrophiles to these same positions (meta to itself). This convergence of directing effects allows for highly regioselective halogenation.
Figure 3: Analysis of substituent directing effects for electrophilic aromatic substitution on 5-Nitro-m-xylene.
Protocol 3: Bromination of 5-Nitro-m-xylene
Principle: This protocol describes the electrophilic bromination of 5-Nitro-m-xylene using molecular bromine and a Lewis acid catalyst, such as iron(III) bromide, which polarizes the Br-Br bond to generate a potent electrophile. [8] Materials and Reagents:
-
5-Nitro-m-xylene (5.0 g, 33.1 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Iron(III) bromide (FeBr₃) (0.5 g, 1.7 mmol)
-
Bromine (Br₂) (1.8 mL, 35.0 mmol)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask protected from light and fitted with a dropping funnel and a gas outlet bubbler (to neutralize HBr gas with a NaOH solution), dissolve 5-Nitro-m-xylene (5.0 g) in anhydrous DCM (100 mL).
-
Add the iron(III) bromide catalyst to the solution.
-
Cool the flask in an ice bath.
-
Slowly add bromine (1.8 mL) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring it into an ice-cold saturated solution of sodium thiosulfate (100 mL) to destroy excess bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the brominated product(s).
Expected Product: A mixture of 2-bromo- and 4-bromo-5-nitro-m-xylene is expected, with potential for di- or tri-bromination under harsher conditions.
Conclusion
5-Nitro-m-xylene is a strategically important and cost-effective building block in organic synthesis. Its true value is unlocked through a clear understanding of the interplay between its functional groups. The protocols detailed in this guide for its reduction, oxidation, and halogenation provide reliable and reproducible methods for accessing a range of high-value chemical intermediates. By appreciating the causality behind these transformations, researchers can effectively integrate 5-Nitro-m-xylene into complex synthetic routes for the development of novel molecules in the pharmaceutical, dye, and material science industries.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). 5-Nitro-m-xylene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Nitro-m-xylene (CAS 99-12-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]
-
Pearson. (2024). Explain why m-xylene undergoes nitration 100 times faster than.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
YouTube. (2023). ( m )-Xylene on oxidation with acidified KMnO₄ yields.... Retrieved from [Link]
-
AIRCC Publishing Corporation. (n.d.). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved from [Link]
-
YouTube. (2024). Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation.... Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling and Disposal of 1,3-Dimethyl-5-nitrobenzene Waste
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3-Dimethyl-5-nitrobenzene (CAS No. 99-12-7), also known as 5-Nitro-m-xylene. Due to its significant health hazards, including acute toxicity and the potential for organ damage through prolonged exposure, strict adherence to the protocols outlined herein is imperative to ensure personnel safety and environmental compliance. These application notes are founded on established safety principles and regulatory guidelines, emphasizing a proactive approach to risk mitigation in the laboratory setting.
Hazard Identification and Risk Assessment
1,3-Dimethyl-5-nitrobenzene is a yellow crystalline solid that presents considerable health risks.[1][2] A thorough understanding of its properties is the foundation of a robust safety protocol.
Table 1: Physicochemical and Toxicological Properties of 1,3-Dimethyl-5-nitrobenzene
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Needles or yellow crystalline solid | [1][2] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [3] |
| Boiling Point | 273 °C (523.4 °F) at 739 mmHg | [3] |
| Solubility in Water | Insoluble | [1][2] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Specific target organ toxicity — repeated exposure (Category 2) | [1][3] |
| Hazard Statements | Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure. | [1] |
The acute toxicity of this compound through multiple exposure routes necessitates stringent containment measures.[1][3] Its insolubility in water is a critical consideration for both spill cleanup and environmental disposal, as it will not be readily diluted by aqueous systems.[1][2]
Core Directive: Application Notes on Safe Handling
A proactive safety culture is paramount when working with hazardous substances. The following notes provide a framework for minimizing exposure risk.
Engineering Controls
The primary line of defense is to minimize the potential for exposure at the source.
-
Ventilation: All handling of 1,3-Dimethyl-5-nitrobenzene, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
-
Segregated Storage: This compound should be stored in a designated, well-ventilated, and locked area to restrict access.[3][5] It is incompatible with strong oxidizing agents and strong bases, and therefore must be stored separately from these substances to prevent potentially hazardous reactions.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling 1,3-Dimethyl-5-nitrobenzene.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.[4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
-
Respiratory Protection: In situations where a fume hood is not available or for larger spills, a certified respirator is necessary.[4]
Protocols for Emergency Situations
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Cleanup Protocol
In the event of a spill, the following steps must be taken immediately:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[6]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in section 2.2.[6]
-
Contain the Spill: For solid spills, dampen the material with an appropriate solvent like acetone to prevent dust generation.[1][2] Use an inert absorbent material such as sand or vermiculite to contain the spill.[6] Do not use combustible materials like paper towels for absorption.[6]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a solvent such as acetone, followed by a thorough washing with soap and water.[1][2]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and contaminated PPE, must be disposed of as hazardous waste.[6]
First Aid Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water while removing contaminated clothing.[1][3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal Protocol
The disposal of 1,3-Dimethyl-5-nitrobenzene waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) in the United States.[7][8] Improper disposal can lead to significant environmental contamination and legal repercussions.
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[7][9] Based on its toxicological profile, 1,3-Dimethyl-5-nitrobenzene waste is classified as hazardous due to its toxicity.[1][3][7]
Step-by-Step Disposal Procedure
-
Waste Segregation: Do not mix 1,3-Dimethyl-5-nitrobenzene waste with other waste streams. It should be collected as a separate halogen-free organic waste.[6]
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1,3-Dimethyl-5-nitrobenzene".[6] The date of accumulation and the name of the generating laboratory or researcher should also be included.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent leaks.[6]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7] Ensure the disposal company has the necessary permits and an EPA identification number.[7] All disposal activities must be documented, and records should be maintained for at least three years.[7]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethyl-5-nitrobenzene waste.
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Synthesis of 5-Nitro-m-xylene
Welcome to the technical support center for the synthesis of 5-Nitro-m-xylene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
The Challenge: Why Direct Nitration of m-Xylene Fails for the 5-Nitro Isomer
A common starting point for chemists looking to synthesize a nitro-xylene is the direct nitration of m-xylene using a mixture of nitric and sulfuric acids. However, this approach is not viable for obtaining 5-Nitro-m-xylene. The root of this issue lies in the principles of electrophilic aromatic substitution.
The two methyl groups on the m-xylene ring are activating, electron-donating groups. As such, they direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions. In m-xylene, this results in nitration at the 2, 4, and 6 positions. The 5-position is meta to both methyl groups and is therefore electronically disfavored.
Direct nitration of m-xylene predominantly yields 4-nitro-m-xylene and 2-nitro-m-xylene.[1][2] Under typical mixed-acid conditions, the isomeric distribution is approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene, with negligible amounts of the 5-nitro isomer.[2]
Recommended Synthetic Pathway: From 3,5-Dimethylaniline
To synthesize 5-Nitro-m-xylene with a good yield, an indirect, multi-step approach is necessary. The most reliable method starts with 3,5-dimethylaniline (3,5-xylidine). This pathway involves the formation of a diazonium salt, which is then converted to the desired nitro compound.
Troubleshooting and FAQs for the Recommended Pathway
This section addresses common issues encountered during the synthesis of 5-Nitro-m-xylene from 3,5-dimethylaniline.
FAQs: General Questions
Q1: Why is this multi-step synthesis necessary? As explained previously, the directing effects of the methyl groups in m-xylene prevent the formation of the 5-nitro isomer via direct nitration. By starting with 3,5-dimethylaniline, the amino group's position dictates the final location of the nitro group. The amino group is first converted into a diazonium group, which is an excellent leaving group and can be substituted with a nitro group in a subsequent step.
Q2: What are the critical safety precautions for this synthesis? Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Therefore, they should always be kept in solution at low temperatures (0-5 °C) and used immediately after preparation. The reaction should be conducted behind a blast shield, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Q3: Are there any alternative synthetic routes? Other multi-step syntheses exist, but they are often more complex. For instance, one could start with a different substitution pattern on the benzene ring and then introduce the methyl groups. However, the route from 3,5-dimethylaniline is generally the most efficient and practical for laboratory-scale synthesis.
Troubleshooting Guide: Step-Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Diazotization) | 1. Temperature too high: Diazonium salts decompose rapidly at higher temperatures. 2. Incorrect stoichiometry: An excess or deficit of nitrous acid (formed from NaNO₂ and HCl) can lead to side reactions. 3. Slow addition of NaNO₂: This can allow for the decomposition of the diazonium salt as it forms. | 1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. 2. Use a slight excess (e.g., 1.1 equivalents) of NaNO₂ to ensure complete conversion of the aniline. 3. Add the NaNO₂ solution dropwise but steadily. Monitor for the presence of nitrous acid using starch-iodide paper. |
| Tarry Byproducts in Step 2 (Nitration) | 1. Decomposition of the diazonium salt: This can be caused by elevated temperatures or the presence of impurities. 2. Side reactions of the diazonium salt: The diazonium salt can react with other nucleophiles present in the reaction mixture. | 1. Ensure the diazonium salt solution is cold before proceeding to the next step. 2. Slowly add the diazonium salt solution to the cold solution of sodium nitrite and copper catalyst. This keeps the concentration of the diazonium salt low at any given moment. |
| Low Yield of 5-Nitro-m-xylene | 1. Inefficient conversion of the diazonium salt: The conditions for the Sandmeyer-type reaction may not be optimal. 2. Loss of product during work-up: The product may be lost during extraction or purification. | 1. Ensure the copper catalyst is active. 2. Control the pH of the reaction mixture. The reaction is typically run under neutral or slightly basic conditions. 3. Perform extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and ensure complete phase separation. |
| Product is an oil and does not crystallize | 1. Presence of impurities: Isomeric byproducts or residual starting materials can act as impurities that inhibit crystallization. | 1. Purify the crude product using column chromatography on silica gel. A non-polar eluent system like hexanes/ethyl acetate is a good starting point. 2. Attempt crystallization from a different solvent system, such as ethanol or methanol, at low temperatures. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate PPE. Be prepared for exothermic reactions and have an ice bath ready for cooling.
Protocol 1: Synthesis of 3,5-Dimethylbenzenediazonium Chloride
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.1 g (0.1 mol) of 3,5-dimethylaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cooling: Cool the resulting solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C. Add this cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Completion Check: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
Immediate Use: The resulting cold solution of 3,5-dimethylbenzenediazonium chloride should be used immediately in the next step. DO NOT attempt to isolate the diazonium salt.
Protocol 2: Synthesis of 5-Nitro-m-xylene
-
Catalyst Preparation: In a 500 mL beaker, dissolve 25 g of copper(II) sulfate pentahydrate in 100 mL of hot water. In a separate beaker, dissolve 25.5 g of sodium nitrite in 50 mL of water.
-
Reaction Setup: Cool the sodium nitrite solution to 0 °C in an ice bath.
-
Addition: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold sodium nitrite solution. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. You may observe the formation of a dark oil.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of 1 M HCl, 50 mL of 1 M NaOH, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which may be a brownish oil or solid, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 100% hexanes) to yield pure 5-Nitro-m-xylene as a pale yellow solid.
References
- Filo. (2025, March 14).
-
ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
- Yao, H., et al. (n.d.).
-
ResearchGate. (n.d.). Process optimization, thermal hazard evaluation and reaction mechanism of m-xylene nitration using HNO3-Ac2O as nitrating reagent. Retrieved from [Link]
- Allen. (n.d.).
- National Institutes of Health. (n.d.).
- Sarthaks eConnect. (2020, December 21).
- YouTube. (2025, May 17). Statement (I)
- Google Patents. (n.d.).
- Yao, H., et al. (n.d.). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid.
- ResearchGate. (n.d.). Nitration of m-xylene (7) with DNP in liq. TFE.
- National Institutes of Health. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues.
- Sciencemadness Discussion Board. (2018, February 28).
- Royal Society of Chemistry. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
- Sciencemadness Discussion Board. (2008, March 2).
-
National Institute of Standards and Technology. (n.d.). 5-Nitro-m-xylene. NIST WebBook. Retrieved from [Link]
- ResearchGate. (2025, August 8).
- MDPI. (n.d.).
- Indian Patent Office. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 5-benzyloxy-2-nitro-meta-xylene.
- Ultra Pure Lab Chem Industries LLP. (n.d.). 5-Nitro-m-Xylene 99%.
- ResearchGate. (n.d.).
- American Chemical Society. (2025, December 26). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines.
- Grossmann Research Group. (2008, August 7).
Sources
Preventing dinitrobenzene formation during m-xylene nitration
Welcome to the technical support center for m-xylene nitration. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth guidance on controlling the nitration of m-xylene to selectively produce mononitroxylene isomers while minimizing the formation of dinitrobenzene byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of m-xylene nitration, and why is dinitrobenzene formation a concern?
The nitration of m-xylene with a standard mixed acid (a combination of nitric acid and sulfuric acid) primarily yields two isomeric products: 4-nitro-m-xylene and 2-nitro-m-xylene. The methyl groups of m-xylene are ortho-, para-directing activators for electrophilic aromatic substitution. Nitration at the C-4 position is sterically less hindered and is the major product, while nitration at the C-2 position is also significant.
Dinitrobenzene, specifically 2,4-dinitro-m-xylene, becomes a significant byproduct under forcing reaction conditions. Its formation is a concern for several reasons:
-
Reduced Yield: The formation of dinitrobenzene consumes both the starting material and nitrating agent, leading to a lower yield of the desired mononitroxylene product.
-
Purification Challenges: The physical properties of dinitro-m-xylene can be similar to the mononitro isomers, complicating separation and purification processes, which often require energy-intensive techniques like fractional distillation or crystallization.
-
Safety Hazards: Dinitrated aromatic compounds are often more energetic and can pose greater safety risks, particularly on a large scale. They are precursors to explosives and require careful handling.
Q2: What is the reaction mechanism for the formation of mononitro- and dinitro-m-xylene?
The nitration of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Nitronium Ion: In the mixed acid, sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
-
Electrophilic Attack: The nitronium ion attacks the electron-rich aromatic ring of m-xylene, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the mononitroxylene product.
The formation of dinitro-m-xylene follows the same mechanistic pathway, but the starting material is now the mononitroxylene. The nitro group is a strong deactivating group, making the second nitration significantly slower than the first. However, under harsh conditions, this second nitration can occur.
Mechanism Visualization:
Technical Support Center: Optimizing Temperature for m-Xylene Nitration
Welcome to the technical support center for the nitration of m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing temperature conditions. The nitration of m-xylene is a powerful synthetic tool, but its highly exothermic nature demands precise temperature control to ensure safety, maximize yield, and achieve the desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the mononitration of m-xylene?
The optimal temperature for achieving high yields of mononitro-m-xylene typically falls within the 30°C to 40°C range.[1][2] Research has demonstrated that a maximum yield of 98% can be achieved at 30°C with specific reactant ratios and an 81% sulfuric acid concentration over 60 minutes.[2][3] Another study identified 40°C as the optimal temperature for a 95.5% yield under their specific conditions, which included a 70% mixed acid strength.[1][4] The ideal temperature is dependent on other reaction variables, including the concentration of the mixed acids and the rate of addition.
Q2: Why is precise temperature control so critical in this reaction?
Temperature control is paramount for three primary reasons:
-
Safety: The nitration of m-xylene is a highly exothermic reaction.[5] Without effective cooling and controlled addition of reagents, the heat generated can cause the reaction temperature to rise uncontrollably, leading to a dangerous "runaway" reaction.[6]
-
Selectivity: Temperature is a key factor influencing the formation of undesired byproducts.[4][6] Higher temperatures provide the activation energy for subsequent nitrations, leading to the formation of dinitro-m-xylene and other poly-nitro impurities.[7]
-
Yield: Excessive heat can cause oxidation and decomposition of both the reactant and the product, resulting in the formation of dark, tarry substances and a significantly lower yield of the desired mononitrated product.[8]
Q3: What are the primary products of m-xylene mononitration?
The mononitration of m-xylene yields two principal isomers: 4-nitro-m-xylene (major product) and 2-nitro-m-xylene (minor product).[5][9] The two methyl groups on the m-xylene ring direct the incoming electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. The 4-position is para to one methyl group and ortho to the other, making it the most electronically activated and sterically accessible site. The 2-position, being ortho to both methyl groups, experiences significant steric hindrance, resulting in it being the minor product.[5] Under typical mild conditions, the product ratio is approximately 85-86% 4-nitro-m-xylene and 14-15% 2-nitro-m-xylene.[10][11]
Q4: What is the role of sulfuric acid in controlling the reaction?
Concentrated sulfuric acid serves two crucial functions. First, it acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the actual nitrating agent.[5][12] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is critical because the presence of water can deactivate the nitronium ion and slow down or halt the reaction.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems related to temperature control during the nitration of m-xylene.
Issue 1: My yield of mononitro-m-xylene is very low.
Potential Cause A: Incomplete Reaction due to Low Temperature
-
Diagnosis: If the reaction time has elapsed but analysis (e.g., TLC, GC) shows a large amount of unreacted m-xylene, the temperature may have been too low to drive the reaction to completion at a reasonable rate.
-
Solution:
-
Ensure your cooling bath is not set too low. Maintain the temperature steadily within the optimal 30-40°C range.[1][2]
-
If the reaction is proceeding very slowly at a set temperature, consider increasing it in small increments (e.g., 2-3°C) while carefully monitoring the reaction progress and exotherm.
-
Increase the reaction time. Some conditions may require longer than 60 minutes for full conversion.[2]
-
Potential Cause B: Product Decomposition due to High Temperature
-
Diagnosis: The reaction mixture appears dark, black, or tarry, and the isolated product is impure and low in mass. This indicates oxidation and other side reactions are occurring.[8]
-
Solution:
-
Improve Heat Dissipation: Ensure the reaction flask is not oversized for the reaction volume and that the stirring is vigorous enough to ensure efficient heat transfer to the cooling bath.
-
Control Reagent Addition: Add the nitrating mixture (or m-xylene, depending on the procedure) slowly and dropwise. The rate of addition should be managed so that the internal temperature does not exceed the target setpoint.
-
Pre-cooling: Cool both the m-xylene solution and the nitrating mixture in an ice bath before beginning the addition.
-
Issue 2: I am forming a significant amount of dinitro-m-xylene.
Diagnosis: Your product analysis (NMR, GC-MS) shows peaks corresponding to dinitrated species in addition to the desired mononitrated products. This is a classic case of over-nitration.
-
Solution:
-
Lower the Reaction Temperature: This is the most critical parameter. Dinitration requires more energy than mononitration. Maintaining the temperature strictly at the lower end of the optimal range (e.g., 30°C) will heavily disfavor the second nitration.[2][8]
-
Check Stoichiometry: Use only a slight excess of nitric acid (e.g., 10% excess).[2] A large excess of the nitrating agent, combined with elevated temperatures, will strongly promote over-nitration.
-
Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly to prevent the mononitrated product from reacting further.
-
Issue 3: The reaction temperature is rising uncontrollably.
Diagnosis: The internal thermometer shows a rapid, uncontrolled increase in temperature despite the presence of a cooling bath. This is a thermal runaway and is extremely dangerous.[5][6]
-
Immediate Action (Safety First): If the reaction is on a small scale and you can do so safely, your primary goal is to increase cooling capacity immediately. This may involve adding more ice/dry ice to the cooling bath. Prepare for emergency shutdown by having a large volume of cold water or an ice bath ready to quench the entire reaction if necessary. Always work behind a blast shield and in a well-ventilated fume hood. [5]
-
Prevention and Root Cause Analysis:
-
Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of the reaction. A simple ice-water bath may not be sufficient for larger scales; a cryocooler or a dry ice/acetone bath may be necessary.
-
Rapid Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. The addition must be slow and controlled, allowing the cooling system to remove the heat as it is generated.
-
Poor Stirring: Inefficient stirring creates localized hot spots where the temperature can spike, accelerating the reaction in that area and initiating a runaway. Use a powerful overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller flasks.
-
Data Summary: Temperature Effects
| Temperature | Expected Outcome | Key Considerations | Reference(s) |
| < 25°C | Very slow reaction rate; may be incomplete. | May require significantly longer reaction times. | [8] |
| 30°C | Optimal for high yield (up to 98%) of mononitro-m-xylene. | Considered a safe and effective starting point for optimization. | [2][3] |
| 40°C | Optimal for high yield (up to 95.5%) under specific conditions. | Higher end of the optimal range; requires robust temperature control. | [1][4] |
| > 50°C | Increased risk of over-nitration (dinitration). | Yield of mononitro product will likely decrease. | [6][8] |
| >> 60°C | Significant formation of dinitro products and oxidative byproducts (tars). High risk of thermal runaway. | Not recommended for selective mononitration. | [5][8] |
Experimental Protocol: Controlled Mononitration of m-Xylene
This protocol is a self-validating system that prioritizes safety and control.
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-water or a controlled chiller).
-
Reagent Preparation:
-
In the reaction flask, add m-xylene.
-
Separately, and in an ice bath, prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid to concentrated nitric acid (10% molar excess relative to m-xylene). Allow this mixture to cool.
-
-
Reaction Execution:
-
Begin vigorous stirring and cool the m-xylene in the reaction flask to ~25°C.
-
Transfer the cooled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred m-xylene. Crucially, monitor the internal temperature. Adjust the addition rate to maintain a constant internal temperature of 30-35°C . This is the key control step.
-
After the addition is complete, allow the reaction to stir at this temperature for 60 minutes. Monitor the reaction's completion via TLC.
-
-
Work-Up:
-
Once the reaction is complete, quench it by pouring the mixture slowly into a beaker containing a large volume of crushed ice and water with stirring.[13]
-
If the product is an oil, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[13]
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (vent frequently!), and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitro-m-xylene isomers.
-
Visualization of Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and solving temperature-related issues during the nitration of m-xylene.
Caption: Troubleshooting decision tree for m-xylene nitration.
References
-
Yao, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Process Safety and Environmental Protection, 175, 238–250. [Link]
-
Kobe, K. A., & Brennecke, H. M. (1954). Mononitration of m-Xylene. Industrial & Engineering Chemistry, 46(4), 728-732. [Link]
-
Yao, H., et al. (2024). Process optimization, thermal hazard evaluation and reaction mechanism of m-xylene nitration using HNO3-Ac2O as nitrating reagent. Process Safety and Environmental Protection, 182, 1008-1023. [Link]
-
Yao, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. ResearchGate. [Link]
- Sivakumar, T., & Mirajkar, S. P. (2003). Process for the nitration of xylene isomers using zeolite beta catalyst.
- CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
-
Yao, H., et al. (2023). Process design of two-step mononitration of m-xylene in a microreactor. ResearchGate. [Link]
-
Dasgupta, S., & Török, B. (2022). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. ResearchGate. [Link]
-
Filo. (2025). How are products formed in nitration of m xylene?. Filo Q&A. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
ScienceMadness.org. (n.d.). Mononitration of m-Xylene. ScienceMadness Library. [Link]
-
ScienceMadness Forum. (2018). nitration of xylene using HNO3/DCM mixture. [Link]
-
Latypov, N. V., et al. (2010). Synthesis and Characterization of Nitro-p-xylenes. Molecular Crystals and Liquid Crystals, 523(1), 163-176. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 10. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - nitration of xylene using HNO3/DCM mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in the synthesis of 1,3-Dimethyl-5-nitrobenzene
Technical Support Center: Synthesis of 1,3-Dimethyl-5-nitrobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-5-nitrobenzene (5-nitro-m-xylene). As a Senior Application Scientist, I understand that navigating the complexities of electrophilic aromatic substitution can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, particularly low yield, encountered during this synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 1,3-Dimethyl-5-nitrobenzene via the nitration of m-xylene, but my overall yield is consistently low. What are the most common reasons for this?
A: Low yield in the nitration of m-xylene is a frequent challenge that can typically be traced back to one of three areas: reaction conditions, competing side reactions, or product loss during workup and purification.
The reaction you are performing is a classic electrophilic aromatic substitution (EAS).[1] In this process, a mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[2][3] This ion is then attacked by the electron-rich m-xylene ring. However, the success of this step is highly sensitive to several factors.
Primary Causes for Low Yield:
-
Suboptimal Temperature Control: Nitration is a highly exothermic reaction.[4][5] Poor temperature management can lead to a cascade of unwanted side reactions.
-
Incorrect Reagent Stoichiometry: The ratio of sulfuric acid to nitric acid and m-xylene is critical. An improper balance can lead to insufficient generation of the nitronium ion or promote side reactions.[6]
-
Formation of Isomeric Byproducts: The two methyl groups on m-xylene direct the incoming nitro group primarily to the ortho (2 and 6) and para (4) positions. Your target, the 5-nitro isomer, is not the major product under standard conditions, making its isolation in high yield inherently challenging.[7][8]
-
Over-Nitration (Dinitration): The initial product, mononitro-m-xylene, is still reactive and can be nitrated a second time, especially under harsh conditions, leading to dinitro-m-xylene impurities.[6][9]
-
Product Loss During Workup: Significant amounts of the desired product can be lost during the aqueous wash and extraction steps if not performed carefully.[6]
The following sections will provide detailed troubleshooting for each of these points.
Q2: My reaction seems to be producing multiple products, and I suspect dinitration is occurring. How can I confirm this and prevent it?
A: The formation of dinitro-m-xylene is a classic sign of "over-aggressive" reaction conditions. Because the first nitro group only moderately deactivates the aromatic ring, a second nitration can readily occur.
Confirmation and Mitigation Strategy:
-
Confirmation via TLC: The simplest way to check for over-nitration is to use Thin Layer Chromatography (TLC). Dinitrated compounds are significantly more polar than their mononitrated counterparts.
-
Protocol: Spot your crude product on a silica TLC plate alongside your m-xylene starting material. Develop the plate in a solvent system like 9:1 Hexane:Ethyl Acetate. The dinitrated product will have a much lower Rf value (it will travel less distance up the plate) than the mononitrated isomers.
-
-
Prevention of Dinitration:
-
Temperature Control: This is the most critical parameter. The reaction is exothermic, and allowing the temperature to rise significantly increases the rate of the second nitration. Maintain a strict temperature, ideally between 0-10°C, by using an ice-salt bath and adding the nitrating mixture dropwise.
-
Reagent Stoichiometry: Avoid using a large excess of nitric acid. A molar ratio of approximately 1:1 or 1.1:1 of nitric acid to m-xylene is often sufficient. The key is to have the reaction run out of the nitrating agent after the first substitution.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the consumption of the starting material by TLC. Once the m-xylene spot has disappeared or is very faint, the reaction should be quenched promptly. Prolonged reaction times, even at low temperatures, can favor the formation of dinitrated products.[9]
-
Table 1: Recommended Reaction Parameters to Minimize Dinitration
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Minimizes the rate of the second nitration, which has a higher activation energy. |
| Molar Ratio (HNO₃:m-xylene) | ~1.1 : 1 | Limits the amount of available nitronium ion to favor monosubstitution. |
| Addition of Nitrating Mix | Slow, dropwise addition | Allows for better heat dissipation and prevents localized temperature spikes. |
| Reaction Time | Monitor by TLC; typically 30-60 min | Prevents the mononitrated product from reacting further after the starting material is consumed. |
Q3: My main product isn't 1,3-Dimethyl-5-nitrobenzene. How can I improve the regioselectivity for my desired isomer?
A: This is the core challenge of this specific synthesis. The methyl groups in m-xylene are activating and ortho-, para-directing. As shown in the mechanism below, this leads to preferential attack at the 4- and 2-positions, which are electronically activated and sterically accessible. The 5-position is electronically disfavored.
The diagram below illustrates the generation of the nitronium ion and its subsequent attack on the m-xylene ring, highlighting the formation of the major 4-nitro isomer.
Caption: Mechanism of Electrophilic Nitration of m-Xylene.
Strategies to Influence Regioselectivity:
While achieving a high yield of the 5-nitro isomer is difficult with standard mixed-acid nitration, certain methodologies can alter the isomer distribution:
-
Steric Hindrance: Using bulkier nitrating agents or catalyst systems can sometimes favor attack at less sterically hindered positions. However, in the case of m-xylene, the 4- and 2-positions are relatively open.
-
Alternative Nitrating Systems: Research has explored various nitrating agents to improve selectivity.[10] Systems like zeolite beta catalysts have been shown to alter the isomer ratios in xylene nitration, though often favoring the 4-nitro isomer.[11] The use of bismuth nitrate has also been investigated to improve selectivity for 4-nitro-m-xylene.[8] While these don't directly favor the 5-position, they highlight that moving away from standard mixed acid can change the outcome.
-
Focus on Purification: The most practical approach for many labs is to accept the formation of an isomeric mixture and focus on highly efficient purification. The different isomers often have distinct physical properties (melting points, boiling points, polarity) that can be exploited.
-
Fractional Crystallization: If your crude product is solid, you may be able to separate isomers by carefully recrystallizing from a suitable solvent system.
-
Column Chromatography: This is the most effective method. A well-optimized silica gel column can separate the 2-, 4-, and 5-nitro isomers. HPLC methods have been developed specifically for the analysis and separation of 1,3-Dimethyl-5-nitrobenzene.[12]
-
Q4: I'm losing a lot of product during the workup. What is the best practice for quenching the reaction and extracting the product?
A: Proper workup technique is crucial for maximizing your isolated yield. The goal is to safely neutralize the strong acids and efficiently transfer your organic product from the aqueous phase to an organic solvent.
-
Quenching:
-
Prepare a beaker with a substantial amount of crushed ice and water.
-
Slowly and carefully pour your reaction mixture onto the ice with stirring. This will dilute the acids and dissipate heat. The crude product should precipitate as a solid or an oil.[13]
-
Safety Note: Always add the acid mixture to ice/water, never the other way around, to prevent dangerous splashing and boiling.[14][15]
-
-
Neutralization:
-
After quenching, the aqueous solution will still be highly acidic. Slowly add a saturated solution of sodium bicarbonate (or dilute sodium hydroxide) until the evolution of CO₂ gas ceases and the solution is neutral or slightly basic (test with pH paper). This step is critical to remove acidic impurities.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Using multiple smaller extractions is more efficient than one large one.[6]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water.
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified as described in the previous section.
Troubleshooting Workflow
If you are facing low yields, follow this systematic workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low yield.
Safety First: Handling Nitrating Agents
Nitration reactions are potentially hazardous and must be treated with the utmost respect.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[14][16][17]
-
Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a "thermal runaway" condition if not controlled, potentially causing the reaction to boil violently or explode.[4][5]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation.[16]
Mandatory Safety Precautions:
-
Engineering Controls: Always conduct the reaction in a certified chemical fume hood with good ventilation.[16] Have an ice bath ready for immediate cooling.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[14][16]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[17] Have appropriate spill containment materials (like sodium bicarbonate to neutralize acid) on hand.
References
- Filo. (2025, March 14).
- Benchchem. (2025). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- YouTube. (2024, June 6).
- National Academic Digital Library of Ethiopia. (2013, November 22).
- University of California, Santa Barbara. (n.d.). Nitric Acid Safety.
- ChemicalBook. (n.d.). 1,3-Dimethoxy-5-nitrobenzene synthesis.
- Google Patents. (n.d.).
- Pearson. (2024, August 4).
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- OUCI. (n.d.).
- UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- ResearchGate. (n.d.). Aromatic nitration under various conditions. | Download Scientific Diagram.
- Allen. (n.d.).
- Blog. (2025, August 5).
- ResearchGate. (2024, November 1). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches | Request PDF.
- SIELC Technologies. (2018, February 19). 1,3-Dimethyl-5-nitrobenzene.
- Benchchem. (2025).
- Master Organic Chemistry. (2018, April 30).
- Benchchem. (n.d.). Synthesis routes of 1,3-Dimethyl-2-nitrobenzene.
- YouTube. (2020, May 15).
- YouTube. (2019, January 3).
- PMC - NIH. (2017, December 18).
- ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acida.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-1,3-dimethyl-5-tertiary-butylbenzene.
- Google Patents. (n.d.).
- Tishk International University. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ruishuangchemical.com [ruishuangchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 8. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 11. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 12. 1,3-Dimethyl-5-nitrobenzene | SIELC Technologies [sielc.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.com [ehs.com]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of Crude 1,3-Dimethyl-5-nitrobenzene
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene). The purity of this intermediate is often critical for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental context. The primary focus is on ensuring scientific integrity, reproducibility, and, most importantly, laboratory safety.
Section 1: Pre-Purification Analysis: The Foundation of a Successful Strategy
Before any purification attempt, a thorough analysis of the crude material is not just recommended; it is essential. Choosing a purification strategy without understanding the nature and quantity of impurities is inefficient and can lead to failed experiments or impure final products.
Frequently Asked Question
Q: Why is it critical to analyze my crude sample before choosing a purification method?
A: Analyzing your crude material provides a roadmap for purification. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy reveal the complexity of the mixture. This analysis helps you identify:
-
Unreacted Starting Materials: Such as m-xylene.
-
Isomeric Byproducts: Nitration of m-xylene can potentially yield other isomers (e.g., 1,3-dimethyl-2-nitrobenzene or 1,3-dimethyl-4-nitrobenzene), which often have very similar physical properties, making them challenging to separate.[1]
-
Over-Nitrated Products: The presence of dinitro- or trinitro-xylenes is a significant safety concern, as these compounds can be thermally unstable.[2]
-
Baseline/Particulate Impurities: Non-soluble process residues.
Understanding your impurity profile allows you to select the most effective technique, whether it's a simple recrystallization to remove minor impurities or a more complex chromatographic separation to resolve isomers.
Section 2: Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: My compound, which appears as a yellow solid, won't fully dissolve in the recrystallization solvent, even near boiling. What should I do?
A: This indicates that you have either chosen a poor solvent or you have not used a sufficient volume. First, confirm you are using a solvent in which your compound is expected to be highly soluble at elevated temperatures.[3] If the solvent is appropriate, add more solvent in small increments (e.g., 5-10% of the current volume) while maintaining heat and stirring until dissolution is complete.[3] Avoid adding a large excess, as this will reduce your final yield. If large amounts of solvent are required, it is best to start over and select a more suitable solvent.
Q: My compound dissolved perfectly, but no crystals are forming, even after cooling to room temperature and placing it in an ice bath. How can I induce crystallization?
A: You are likely dealing with a supersaturated solution. Here are three common techniques to induce crystallization:
-
Seed Crystal: Add a tiny, pure crystal of 1,3-Dimethyl-5-nitrobenzene to the solution. This provides a nucleation site for crystal growth.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments that are liberated can act as nucleation points.[3]
-
Reduce Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and re-saturate the solution. Then, attempt the cooling process again.
Q: My product "oiled out" during cooling, forming a liquid layer instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point (72-74 °C).[4] To fix this, reheat the solution until the oil redissolves completely. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solution's solvating power, or simply add more of the primary solvent to make the solution more dilute. Allow it to cool much more slowly to ensure the solution temperature drops below the melting point well before saturation is reached.
Distillation & Chromatography Issues
Q: I am considering vacuum distillation for purification. What are the primary safety risks?
A: The most significant risk is the presence of thermally unstable poly-nitroaromatic impurities (e.g., dinitro-m-xylene).[2] As the distillation proceeds, these higher-boiling impurities become concentrated in the distillation flask. If the distillation is carried to dryness or the temperature rises too high, these compounds can decompose explosively.[2] NEVER distill to dryness. Always leave a small residue in the distillation pot and use a safety shield.
Q: I performed column chromatography, but my isomeric impurities are co-eluting with the product. How can I improve the separation?
A: Improving chromatographic resolution requires optimizing several parameters:
-
Solvent System (Eluent): Your current eluent is likely too polar, moving all components too quickly. Reduce the polarity by decreasing the proportion of the more polar solvent (e.g., switch from 15% ethyl acetate in hexane to 10% or 5%).
-
Stationary Phase: If you are using standard silica gel, consider a different stationary phase. For analytical-scale work, specialized columns can offer better separation.[5]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
-
Loading: Ensure you have not overloaded the column. A smaller amount of crude material relative to the stationary phase will result in better separation.
Section 3: Standard Operating Protocol (SOP) - Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like 1,3-Dimethyl-5-nitrobenzene.[6]
Step 1: Solvent Selection
The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3] Based on the polarity of 1,3-Dimethyl-5-nitrobenzene, suitable solvents include alcohols and some non-polar/polar mixtures.
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good starting choice. Generally provides good differential solubility. |
| Methanol | 65 | Higher solubility than ethanol; may result in lower yield. |
| Isopropanol | 82 | Similar to ethanol, another excellent choice. |
| Hexane / Ethyl Acetate | Variable | A two-solvent system can be used if a single solvent is not ideal. |
Step 2: Experimental Procedure
-
Dissolution: Place the crude 1,3-Dimethyl-5-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored from persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure 1,3-Dimethyl-5-nitrobenzene should have a sharp melting point range close to the literature value (72-74 °C).[4] A broad or depressed melting point indicates the presence of impurities.[3]
Section 4: Data & Visualization
Table 3: Key Physical & Safety Properties
| Property | Value | Source(s) |
| Appearance | Needles or yellow crystalline solid | [7][8] |
| Molecular Weight | 151.16 g/mol | [7] |
| Melting Point | 72-74 °C (162-165 °F) | [4][7][8] |
| Boiling Point | ~251-273 °C at atmospheric pressure | [4][7] |
| Solubility | Insoluble in water; soluble in many organic solvents | [7][8][9] |
| Key Hazards | Toxic (oral, dermal, inhalation), organ damage (repeated exposure) | [4][7] |
Workflow: Selecting a Purification Technique
Caption: Decision workflow for selecting the appropriate purification technique.
Section 5: References
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1,3-dimethyl-5-nitrobenzene. The Stenutz Pages. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,3-DIMETHYL-5-NITROBENZENE | CAS 99-12-7. Retrieved from [Link]
-
Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of nitrobenzene. Retrieved from [Link]
-
Prof SUBBAIAH. (2020, May 15). Preparation of m-di nitro benzene (practical) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mt.com [mt.com]
- 7. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Purification of 5-Nitro-m-xylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 5-Nitro-m-xylene (3,5-dimethylnitrobenzene). This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice for removing isomeric impurities from your 5-Nitro-m-xylene preparations. We will explore the underlying principles of various purification techniques and provide detailed protocols to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when synthesizing 5-Nitro-m-xylene?
During the nitration of m-xylene, the directing effects of the two methyl groups lead to the formation of several isomers. Besides the desired 5-Nitro-m-xylene, the most common isomeric impurities are 2-Nitro-m-xylene (2,6-dimethylnitrobenzene) and 4-Nitro-m-xylene (2,4-dimethylnitrobenzene). The relative abundance of these isomers can vary depending on the specific nitrating agent and reaction conditions used.[1]
Q2: What are the key physical property differences between 5-Nitro-m-xylene and its isomers that can be exploited for purification?
The successful separation of these isomers hinges on exploiting their differing physicochemical properties. The most significant differences are in their melting and boiling points, as well as their differential solubility in various organic solvents.
| Property | 5-Nitro-m-xylene | 2-Nitro-m-xylene | 4-Nitro-m-xylene |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Melting Point | 72-74 °C | 14-16 °C | 7-9 °C |
| Boiling Point | 273 °C (at 739 mmHg) | 225-227 °C | 244 °C |
| Appearance | Powder to crystal | Clear yellow liquid | Light yellow to amber liquid |
Data compiled from various sources.[2][3][4][5][6][7]
The significant difference in melting points, with 5-Nitro-m-xylene being a solid at room temperature while its major isomers are liquids or low-melting solids, is a key factor that can be leveraged for purification by crystallization. The differences in boiling points also allow for separation by fractional distillation.
Q3: Which purification technique is generally the most effective for removing these isomeric impurities?
The most effective technique depends on the scale of your purification and the required final purity.
-
Fractional Crystallization is often the most practical and scalable method, especially given the significant difference in melting points. It is highly effective for removing the bulk of the liquid isomers.
-
Chromatography (HPLC and GC) offers the highest resolution and is ideal for analytical assessment of purity and for small-scale preparative purification to obtain highly pure material.
-
Fractional Distillation can be effective, but the relatively small differences in boiling points, especially under vacuum, may require a highly efficient distillation column.
-
Chemical Separation via selective reduction is a more specialized technique that can be useful in certain situations, particularly when other methods are less effective.
Q4: Are there any significant safety concerns when handling nitroxylenes?
Yes, nitroxylenes are toxic and should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]
Troubleshooting Common Purification Issues
Problem 1: My recrystallized 5-Nitro-m-xylene is still showing significant isomeric impurities by GC analysis.
-
Possible Cause 1: Inappropriate solvent choice. The ideal solvent should dissolve 5-Nitro-m-xylene well at elevated temperatures but poorly at low temperatures, while the isomeric impurities should remain more soluble at lower temperatures.
-
Troubleshooting:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. Alcohols like ethanol and methanol are good starting points as nitroxylenes show some solubility in them.[1][2][8]
-
Solvent Mixtures: A two-solvent system (e.g., ethanol/water) can sometimes provide better selectivity. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity appears. Reheat to dissolve and then cool slowly.[9][10]
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the co-precipitation of impurities.
-
Troubleshooting:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]
-
-
Possible Cause 3: Insufficient washing of the crystals. The mother liquor, which is rich in impurities, can adhere to the crystal surfaces.
-
Troubleshooting:
-
Wash with Cold Solvent: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to displace the mother liquor.[9]
-
Problem 2: I am having difficulty separating the isomers by flash chromatography.
-
Possible Cause: Poor selectivity on the chosen stationary phase.
-
Troubleshooting:
-
Vary the Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a stationary phase with different selectivity, such as alumina or a phenyl-bonded phase which can offer π-π interactions.[12]
-
Experimental Protocols
Protocol 1: Purification of 5-Nitro-m-xylene by Fractional Crystallization
This protocol is based on the general principles of recrystallization and the known solubility of similar nitroaromatic compounds in alcohols.[9][10]
Objective: To purify crude 5-Nitro-m-xylene containing isomeric impurities (2-nitro-m-xylene and 4-nitro-m-xylene) by recrystallization from ethanol.
Materials:
-
Crude 5-Nitro-m-xylene
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 5-Nitro-m-xylene in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The 5-Nitro-m-xylene should begin to crystallize. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.
Workflow for Fractional Crystallization
Sources
- 1. CAS 99-51-4: 4-Nitro-o-xylene | CymitQuimica [cymitquimica.com]
- 2. 2-Nitro-m-xylene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. athabascau.ca [athabascau.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. agilent.com [agilent.com]
Technical Support Center: Navigating the Challenges of 1,3-Dimethyl-5-nitrobenzene Solubility in Aqueous Solutions
Introduction: 1,3-Dimethyl-5-nitrobenzene, a key nitroaromatic compound, is integral to various fields, including the synthesis of dyes and pharmaceuticals. However, its pronounced hydrophobic nature significantly limits its application in aqueous experimental settings. This guide offers a structured, question-and-answer approach to troubleshoot and resolve the common solubility issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected aqueous solubility of 1,3-Dimethyl-5-nitrobenzene, and what factors contribute to its low solubility?
A1: The aqueous solubility of 1,3-Dimethyl-5-nitrobenzene is notably low, often reported as less than 1 mg/mL.[1] This poor solubility is a direct result of its molecular structure, which features a nonpolar benzene ring with two methyl groups.[2] While the nitro group introduces some polarity, it is insufficient to counteract the hydrophobicity of the larger aromatic hydrocarbon portion of the molecule. Water, a highly polar solvent, preferentially forms hydrogen bonds with other polar molecules, leading to the exclusion of nonpolar molecules like 1,3-Dimethyl-5-nitrobenzene.[3]
Table 1: Physicochemical Properties of 1,3-Dimethyl-5-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1][4] |
| Appearance | Needles or yellow crystalline solid | [1] |
| Melting Point | 72-74 °C | [4] |
| Boiling Point | 274 °C | [5] |
| Water Solubility | < 1 mg/mL at 59 °F | [1] |
| LogP (octanol/water partition coefficient) | 2.91 | [5] |
A high LogP value, such as the 2.91 for this compound, indicates a strong preference for nonpolar environments and consequently, poor aqueous solubility.
Q2: I've observed a precipitate or an oily film after introducing 1,3-Dimethyl-5-nitrobenzene into my aqueous buffer. What does this indicate, and how can I resolve it?
A2: The formation of a precipitate or an oily layer is a clear indication that the concentration of 1,3-Dimethyl-5-nitrobenzene has surpassed its solubility limit in your aqueous system. To achieve a homogeneous solution, it's necessary to employ strategies that enhance its apparent solubility.
Troubleshooting Workflow:
Caption: Decision workflow for addressing precipitation issues.
In-depth Solubilization Strategies:
-
Co-solvents: A primary and effective method is the use of a water-miscible organic solvent, which reduces the overall polarity of the solvent system.[6][7][8][9][10][11]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are excellent choices.[12][13]
-
Mechanism of Action: These co-solvents act as a bridge between the nonpolar solute and the polar aqueous medium, thereby reducing the interfacial tension and enhancing solubility.[6][7][9]
-
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Prepare a concentrated stock solution of 1,3-Dimethyl-5-nitrobenzene in your selected co-solvent (e.g., 100 mg/mL in DMSO). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Introduce this stock solution into your aqueous buffer drop-wise while vigorously stirring. This promotes rapid dispersion and prevents localized supersaturation and precipitation.[13]
-
Critical Consideration: The final concentration of the organic co-solvent should be minimized, ideally kept below 1% (v/v), to avoid any potential confounding effects on your experiment. It is imperative to include a vehicle control (buffer with the same final co-solvent concentration) in your experimental design.[12]
-
-
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[14][15][16][17]
-
Recommended Surfactants:
-
Experimental Protocol: Solubilization using Surfactants
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add the 1,3-Dimethyl-5-nitrobenzene to the surfactant solution.
-
Agitate the mixture (e.g., via stirring or sonication) until a clear solution is obtained.
-
-
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic "guest" molecules, effectively encapsulating them within a hydrophilic shell.[18][19]
-
Recommended Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[12][18]
-
Mechanism of Action: The nonpolar 1,3-Dimethyl-5-nitrobenzene molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, rendering the complex soluble.[18][20] Studies have shown the successful formation of inclusion complexes between β-cyclodextrin and nitrobenzene.[20][21]
-
Q3: How can I experimentally determine the maximum achievable concentration of 1,3-Dimethyl-5-nitrobenzene in my specific experimental buffer?
A3: You can ascertain the apparent solubility limit through a systematic experimental approach.
Experimental Protocol for Determining Apparent Solubility:
-
Prepare a series of sealed vials, each containing your specific aqueous buffer.
-
Introduce progressively increasing amounts of 1,3-Dimethyl-5-nitrobenzene to create a concentration gradient across the vials.
-
Equilibrate the vials by agitating them at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
Following equilibration, visually inspect each vial for the presence of any undissolved solid material.
-
To remove any potential micro-precipitates, centrifuge the vials that appear to have fully dissolved the compound at a high speed.
-
Carefully collect the supernatant and quantify the concentration of 1,3-Dimethyl-5-nitrobenzene using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The highest measured concentration in a clear, single-phase solution corresponds to the apparent solubility of 1,3-Dimethyl-5-nitrobenzene in your buffer system.
Data Interpretation Workflow:
Caption: Workflow for the experimental determination of apparent solubility.
Safety Information
1,3-Dimethyl-5-nitrobenzene is toxic if swallowed, in contact with skin, or if inhaled.[4][22] It may cause irritation to the skin, eyes, and mucous membranes.[1][23] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[22][24] In case of a spill, remove all ignition sources, dampen the solid material with a suitable solvent like acetone, and transfer it to a sealed container for disposal.[1][23]
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- 1,3-DIMETHYL-5-NITROBENZENE. (n.d.). CAMEO Chemicals - NOAA.
- 1,3-Dimethyl-5-nitrobenzene. (n.d.). PubChem.
- 1,3-dimethyl-5-nitrobenzene. (n.d.). Sigma-Aldrich.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. (n.d.).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019, February 2). PubMed Central.
- Study of inclusion complex of beta-cyclodextrin and nitrobenzene. (n.d.). PubMed.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
- Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14). ResearchGate.
- Nitrobenzene. (n.d.). Solubility of Things.
- 3-Nitro-o-xylene. (n.d.). Solubility of Things.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate.
- Formation inclusion complexes in cavity β‐cyclodextrin (CD). (n.d.). ResearchGate.
- Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. (n.d.). Environmental Science & Technology - ACS Publications.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
- Methods to boost solubility. (n.d.). IJSDR.
- 1,3-dimethyl-5-nitrobenzene. (n.d.). Stenutz.
- Study of inclusion complex β-cyclodextrin nitrobenzebe. (2025, August 10). ResearchGate.
- Surfactants & Solubilizers. (n.d.). Ingredients To Die For.
- Emulsifiers and solubilizers. (n.d.). Arkema Specialty Surfactants.
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 5. 1,3-dimethyl-5-nitrobenzene [stenutz.eu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants - ProQuest [proquest.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. You are being redirected... [ingredientstodiefor.com]
- 17. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study of inclusion complex of beta-cyclodextrin and nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 24. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Stabilizing 1,3-Dimethyl-5-nitrobenzene for Long-Term Storage
Welcome to the technical support center for 1,3-Dimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance on ensuring the long-term stability of 1,3-Dimethyl-5-nitrobenzene, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and handling. Our goal is to equip you with the necessary knowledge to maintain the integrity and purity of this critical reagent for the duration of your research endeavors.
Understanding the Stability of 1,3-Dimethyl-5-nitrobenzene
1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is a yellow crystalline solid with the chemical formula C8H9NO2.[1] While relatively stable under optimal conditions, its long-term stability can be compromised by several factors, primarily thermal stress and photodegradation. The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes the molecule susceptible to specific degradation pathways that can impact its purity and performance in sensitive applications.[2]
Nitroaromatic compounds are known to be incompatible with strong oxidizing agents and strong bases.[1][3] Understanding the inherent reactivity and potential degradation pathways is the first step toward implementing effective storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1,3-Dimethyl-5-nitrobenzene?
A1: To ensure maximum stability, 1,3-Dimethyl-5-nitrobenzene should be stored in a cool, dry, and dark environment. The recommended storage temperature is room temperature. It is crucial to protect the compound from light to prevent photodegradation.[4][5] The storage area should be well-ventilated.
Q2: My stored 1,3-Dimethyl-5-nitrobenzene has developed a darker yellow or brownish color. What could be the cause?
A2: A change in color is often an indicator of degradation. This can be caused by exposure to light, elevated temperatures, or contamination with impurities. Photodegradation can lead to the formation of colored byproducts. Thermal decomposition can also occur, especially at elevated temperatures, leading to the formation of various degradation products.[6][7][8] It is recommended to re-analyze the purity of the material if a color change is observed.
Q3: What type of container is best for storing 1,3-Dimethyl-5-nitrobenzene?
A3: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture. The material of the container should be inert. Avoid plastic containers unless their compatibility with nitroaromatic compounds has been verified, as plasticizers or other additives could potentially leach into the compound.
Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of 1,3-Dimethyl-5-nitrobenzene?
A4: While stabilizers are commonly used for highly unstable materials like nitrate esters in propellants (e.g., aromatic amines like diphenylamine or urea derivatives), the addition of stabilizers to a relatively pure chemical like 1,3-Dimethyl-5-nitrobenzene is not a standard practice in a research setting, as it would introduce an impurity.[9][10][11] The most effective strategy for maintaining purity is strict adherence to optimal storage conditions. If the compound is part of a formulation, the selection of a stabilizer would depend on the other components and the intended application.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., clumping, darkening color) | 1. Moisture absorption.2. Photodegradation.3. Thermal degradation. | 1. Ensure the container is tightly sealed. Store in a desiccator if in a humid environment.2. Verify that the compound is stored in an amber, light-blocking container and away from direct light sources.3. Check storage temperature and ensure it is within the recommended range. |
| Unexpected peaks in analytical chromatogram (HPLC/GC) | 1. Formation of degradation products.2. Contamination from handling or storage container. | 1. Characterize the impurities using mass spectrometry (MS) to understand the degradation pathway.2. Review handling procedures and ensure the use of clean, inert equipment.3. Consider re-purification of the compound if the impurity levels are unacceptable for the intended application. |
| Inconsistent experimental results | 1. Degradation of the compound leading to lower effective concentration.2. Presence of impurities that interfere with the reaction. | 1. Re-test the purity of the 1,3-Dimethyl-5-nitrobenzene stock.2. If degradation is confirmed, use a fresh, high-purity batch of the compound.3. Always use a freshly prepared solution of the compound for critical experiments. |
Degradation Pathways and Mechanisms
The two primary degradation pathways for 1,3-Dimethyl-5-nitrobenzene are photodegradation and thermal decomposition.
Photodegradation
Exposure to UV light can excite the nitro group, leading to the formation of reactive species that can undergo various reactions, including hydrogen abstraction from the methyl groups or the solvent, leading to a complex mixture of byproducts. While the exact pathway for 1,3-Dimethyl-5-nitrobenzene is not extensively documented in readily available literature, analogous nitroaromatic compounds are known to undergo photoreduction or photo-oxidation.
Diagram: Potential Photodegradation Initiation
Caption: High temperatures can cause the C-NO2 bond to break, initiating thermal decomposition.
Experimental Protocols
To ensure the quality of your 1,3-Dimethyl-5-nitrobenzene, regular purity checks are recommended, especially for older batches or if degradation is suspected. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a 1,3-Dimethyl-5-nitrobenzene sample.
Materials:
-
1,3-Dimethyl-5-nitrobenzene sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Add a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid.
-
Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 1,3-Dimethyl-5-nitrobenzene and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the 1,3-Dimethyl-5-nitrobenzene sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the injection volume (e.g., 10 µL).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Run the standards and the sample.
-
-
Data Analysis: Determine the purity of the sample by the area percentage method. The purity is calculated as the peak area of 1,3-Dimethyl-5-nitrobenzene divided by the total peak area of all components in the chromatogram, multiplied by 100.
Diagram: HPLC Purity Assessment Workflow
Caption: A streamlined workflow for assessing the purity of 1,3-Dimethyl-5-nitrobenzene using HPLC.
References
-
Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. (2024). Taylor & Francis Online. Retrieved from [Link]
- Stabilizer for nitrated organic compounds. (1926). Google Patents.
-
Stabilizers for nitrate ester-based energetic materials and their mechanism of action. (2018). SpringerLink. Retrieved from [Link]
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2011). PubMed. Retrieved from [Link]
-
Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. (2024). ResearchGate. Retrieved from [Link]
-
1,3-Dimethyl-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Proper Selection of Light Stabilizers Crucial to Long-Term Performance. (n.d.). CoatingsTech. Retrieved from [Link]
-
Light Stabilisers. (2002). CHIMIA. Retrieved from [Link]
-
The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. (2015). National Institutes of Health. Retrieved from [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. Retrieved from [Link]
-
Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (2017). ResearchGate. Retrieved from [Link]
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Request PDF. (2011). ResearchGate. Retrieved from [Link]
-
The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. (2023). Bulk Connection. Retrieved from [Link]
-
Light Stabilizers and UV Absorbers. (n.d.). Tintoll. Retrieved from [Link]
-
Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). National Institutes of Health. Retrieved from [Link]
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. paint.org [paint.org]
- 5. chimia.ch [chimia.ch]
- 6. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tandfonline.com [tandfonline.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of 5-Nitro-m-xylene
Technical Support Center: Synthesis of 5-Nitro-m-xylene
This guide is designed for chemistry professionals engaged in the synthesis of 5-Nitro-m-xylene (also known as 4-Nitro-m-xylene). Our objective is to provide a comprehensive technical resource that addresses the common challenges of by-product formation, offering actionable troubleshooting advice and optimized protocols to enhance yield, purity, and process safety.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the nitration of m-xylene. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing step-by-step solutions.
Q1: My product mixture contains a high percentage of the undesired 2-nitro-m-xylene isomer. How can I improve regioselectivity for the 5-nitro isomer?
Root Cause Analysis: The nitration of m-xylene is an electrophilic aromatic substitution reaction. The two methyl groups are ortho-, para-directing activators. The incoming electrophile (the nitronium ion, NO₂⁺) can attack several positions.
-
Position 4 (or 5): This position is para to one methyl group and ortho to the other. It is sterically accessible. This leads to the desired 5-Nitro-m-xylene.
-
Position 2: This position is ortho to both methyl groups. It is sterically hindered, which generally makes it a minor product.
-
Position 6: Identical to position 2.
While the 4-position is electronically and sterically favored, suboptimal reaction conditions can decrease this selectivity. Traditional mixed acid (H₂SO₄/HNO₃) nitration typically yields a product ratio of approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene[1][2]. A higher than expected yield of the 2-nitro isomer suggests that kinetic control is overcoming thermodynamic preference, or that the catalytic system is not selective enough.
Solutions:
-
Employ a Shape-Selective Solid Acid Catalyst: Zeolite catalysts, particularly Hβ, have been shown to significantly enhance regioselectivity. The microporous structure of the zeolite creates a sterically constrained environment that favors the formation of the less bulky 4-nitro isomer over the 2-nitro isomer[3][[“]]. Using a zeolite Hβ catalyst with a high SiO₂/Al₂O₃ ratio can lead to superior selectivity[[“]].
-
Modify the Nitrating Agent: Using a bulkier nitrating agent can amplify the steric hindrance at the 2-position. A system of nitric acid and acetic anhydride, which generates acetyl nitrate in situ, can improve regioselectivity[[“]].
-
Optimize Reaction Temperature: While temperature primarily controls the rate of reaction and over-nitration, subtle effects on regioselectivity can be observed. Perform the reaction at the lower end of the effective temperature range (e.g., 0-10°C) to maximize the influence of steric factors.
Q2: I'm observing significant formation of dinitro-m-xylene by-products. How can this over-nitration be prevented?
Root Cause Analysis: The mononitrated product, 5-nitro-m-xylene, is still an activated ring (though less so than m-xylene) and can undergo a second nitration to form dinitro-m-xylene isomers, primarily 2,4-dinitro-m-xylene[1][5]. Over-nitration is typically caused by conditions that are too harsh, including excessive reaction times, high temperatures, or a high concentration of the nitrating agent[6].
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., 25-40°C). The nitration of m-xylene is highly exothermic, and poor temperature control is a primary cause of over-nitration[7]. Use an ice bath and ensure the slow, dropwise addition of the nitrating agent to manage the exotherm.
-
Control Stoichiometry: Use a slight molar excess of m-xylene relative to nitric acid or limit the molar ratio of nitric acid to m-xylene to a range of 1.0 to 1.25:1[8]. This ensures that the nitrating agent is the limiting reagent, reducing the likelihood of a second nitration event.
-
Reduce Reaction Time: Monitor the reaction progress using TLC or GC analysis. Once the consumption of m-xylene plateaus, quench the reaction promptly. Extended reaction times beyond the point of completion will only serve to increase the formation of dinitro by-products[6].
-
Use a Milder Nitrating System: Avoid using fuming nitric acid if possible, as it significantly increases the risk of over-nitration[6]. A standard mixture of concentrated nitric acid and sulfuric acid is sufficient for mononitration.
Q3: My reaction is incomplete, leaving a large amount of unreacted m-xylene. How can I improve conversion without increasing by-products?
Root Cause Analysis: Incomplete conversion can stem from several factors: insufficient concentration of the active nitronium ion (NO₂⁺), poor mixing in a heterogeneous reaction, or deactivation of the catalyst. Water produced during the reaction can dilute the sulfuric acid, reducing its efficacy in generating NO₂⁺ from nitric acid.
Solutions:
-
Ensure Anhydrous Conditions (Where Applicable): While the mixed acid system contains water, minimizing additional water is key. Use concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃).
-
Optimize Mixed Acid Strength: The concentration of sulfuric acid is critical for generating the nitronium ion. An optimal yield of 95.5% was achieved using a 70% strength mixed acid at 40°C in one study[7]. Insufficient acidity will result in a low concentration of the electrophile and poor conversion.
-
Improve Mass Transfer: Ensure vigorous and efficient stirring, especially in scaled-up reactions. Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, leading to both by-product formation and incomplete reaction[7].
-
Consider a Continuous-Flow System: Continuous-flow reactors offer superior control over temperature and residence time, ensuring that all substrate is exposed to optimal conditions. This can significantly improve conversion rates and product consistency while enhancing safety[9].
Reaction Pathway and By-Product Formation
The following diagram illustrates the electrophilic substitution pathways in the nitration of m-xylene.
Caption: Reaction pathways in the nitration of m-xylene.
Optimized Protocol for Mononitration of m-Xylene
This protocol is designed to maximize the yield of 5-nitro-m-xylene while minimizing by-products. It emphasizes strict temperature control and controlled reagent addition.
Materials:
-
m-Xylene (99%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
5% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable extraction solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a large ice-water-salt bath.
-
Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (98%) to 15 mL of concentrated nitric acid (70%). Allow this nitrating mixture to cool to below 10°C.
-
Charge Reactor: Add 21.2 g (0.2 mol) of m-xylene to the three-neck flask. Begin stirring and allow the m-xylene to cool to 0-5°C.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred m-xylene over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 25°C and 30°C. Do not allow it to exceed 35°C to prevent over-nitration[7][10].
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 30°C for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.
-
Workup:
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium carbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The resulting crude product can be purified by vacuum distillation to separate the 5-nitro-m-xylene from unreacted starting material and other isomers.
Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Effect on 5-Nitro-m-xylene Yield | Effect on By-product Formation | Recommended Setting / Rationale |
| Temperature | Optimal yield at 30-40°C[7]. | > 40°C increases dinitration and oxidation. | 25-35°C: Balances reaction rate with selectivity. Strict control is essential. |
| Reaction Time | Increases initially, then plateaus. | Longer times (>60 min post-addition) significantly increase dinitration[6]. | 30-60 min post-addition: Monitor by TLC/GC to determine the optimal endpoint and avoid over-reaction. |
| Mixed Acid Strength | Higher H₂SO₄ concentration increases the rate. | Excessively strong acid or fuming HNO₃ promotes over-nitration[6]. | ~2:1 v/v H₂SO₄:HNO₃: Provides sufficient nitronium ion concentration without being overly aggressive. |
| Reagent Stoichiometry | Using HNO₃ as the limiting reagent maximizes conversion of the acid. | Excess HNO₃ leads directly to dinitration. | 1.0-1.2 eq. HNO₃ per eq. m-xylene: Minimizes the potential for a second nitration event[8]. |
| Catalyst Choice | Zeolite Hβ can give high yields. | Zeolite Hβ significantly improves regioselectivity, reducing 2-nitro isomer formation[[“]]. | Zeolite Hβ: A greener, highly selective alternative to the traditional mixed acid system. |
Frequently Asked Questions (FAQs)
Q: Are there safer, more environmentally friendly alternatives to the mixed acid process? A: Yes. The use of solid acid catalysts like zeolites is a prominent green alternative. These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, which eliminates the large volumes of acidic waste associated with traditional methods[2]. Additionally, continuous-flow processing can significantly improve the safety profile of the reaction by minimizing the volume of hazardous materials reacting at any given time[9].
Q: What is the most effective method for purifying the final product on a lab scale? A: For laboratory-scale purification, fractional vacuum distillation is highly effective for separating the 5-nitro-m-xylene from the 2-nitro isomer and any unreacted m-xylene, due to their different boiling points. If dinitro compounds are present, which have much higher boiling points, distillation is also an excellent choice. For removing trace impurities, column chromatography or recrystallization can be employed.
Q: Why is my reaction mixture turning dark brown or black? A: A dark coloration or the formation of char often indicates oxidative side reactions. The nitrating mixture is a strong oxidizing agent, and at elevated temperatures, it can begin to oxidize the methyl groups or the aromatic ring itself, leading to a complex mixture of by-products and reduced yield. This is a clear sign of poor temperature control. Adhering strictly to the recommended temperature limits is critical to prevent this.
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]
- 9. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up the Nitration of m-Xylene Safely
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the safe and efficient scale-up of m-xylene nitration. This resource is designed for researchers and process chemists to navigate the complexities of this highly exothermic and potentially hazardous reaction. We will move from foundational principles to practical troubleshooting, ensuring you are equipped with the knowledge to perform this synthesis with confidence and safety.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses common questions about the m-xylene nitration reaction, providing the core knowledge needed for successful and safe execution.
Q1: What is the reaction mechanism for the nitration of m-xylene?
The nitration of m-xylene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process uses a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to protonate nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] This ion is then attacked by the electron-rich aromatic ring of m-xylene. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, leading primarily to the formation of two major mononitrated isomers: 4-nitro-m-xylene and 2-nitro-m-xylene.[3][4][5][6]
Issue 2: Low Yield or Incomplete Conversion
Q: My reaction resulted in a low yield of the desired mononitro-m-xylene. What are the likely causes?
Low yields can stem from several factors related to reaction conditions and work-up procedures.
Possible Causes & Solutions:
-
Incorrect Reagent Ratio: An insufficient amount of nitric acid will lead to incomplete conversion. Ensure your molar ratios are correct.
-
Weak Nitrating Mixture: Using diluted acids or having excess water in the reaction mixture weakens the nitrating agent (NO₂⁺). The strength of the mixed acid is a key parameter to optimize. [7]* Low Reaction Temperature: While necessary for safety, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion within your allotted time. [8]Consider a modest temperature increase within safe limits (e.g., from 0-5°C to 10-15°C) after a thorough risk assessment.
-
Poor Agitation: If the two phases (organic m-xylene and aqueous mixed acid) are not mixed efficiently, the reaction will be slow and incomplete due to mass transfer limitations. [8]* Losses During Work-up: The nitro-m-xylene product is an oil. Ensure you are performing an efficient liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) and are not prematurely discarding the organic layer. [9]
Issue 3: Formation of Byproducts (Dinitration)
Q: I'm observing significant amounts of dinitrated byproducts. How can I improve selectivity for the mono-nitrated product?
Over-nitration occurs when the reaction conditions are too harsh. [10]The first nitro group deactivates the ring, but dinitration can still occur, especially at higher temperatures or with long reaction times.
Strategies to Improve Mononitration Selectivity:
-
Control Stoichiometry: Use nitric acid as the limiting reagent. A slight excess of m-xylene can help favor mononitration.
-
Lower the Temperature: Dinitration has a higher activation energy than mononitration. Running the reaction at a lower, controlled temperature (e.g., 0-10°C) will significantly favor the desired product.
-
Reduce Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Consider Alternative Nitrating Systems: For very sensitive substrates, milder nitrating agents like nitric acid in acetic anhydride can be used, though this introduces its own set of handling and safety considerations. [11]A two-step process in a microreactor, where nitric acid is first reacted and then sulfuric acid is added as a catalyst, has been shown to achieve high selectivity. [12]
Recommended Protocol for Safe Scale-Up (Semi-Batch)
This protocol outlines a standard semi-batch procedure for the mononitration of m-xylene. A thorough risk assessment must be conducted before attempting any scale-up.
Step 1: Preparation of the Nitrating Mixture (Mixed Acid)
-
Scientist's Note: This step is highly exothermic. The order of addition is critical to prevent uncontrolled heating. Always add the more dense acid (sulfuric) to the less dense one (nitric) or, more commonly and safely, add the nitric acid slowly to the sulfuric acid. For this protocol, we add nitric to sulfuric.
-
In a separate flask equipped with a stirrer and external cooling (ice-salt bath), place the required volume of concentrated sulfuric acid (H₂SO₄).
-
Begin vigorous stirring and cool the H₂SO₄ to 0-5°C.
-
Slowly, add the concentrated nitric acid (HNO₃) dropwise via an addition funnel. Crucially, monitor the internal temperature of the mixture and ensure it does not exceed 10-15°C. [13]The addition rate should be dictated by the ability of the cooling system to dissipate the heat.
-
Once the addition is complete, keep the mixed acid cooled until use.
Step 2: Reaction Setup & Execution
-
Charge the main reaction vessel (equipped with a mechanical stirrer, thermometer, and addition funnel) with m-xylene.
-
Begin vigorous agitation and cool the m-xylene to the target reaction temperature (e.g., 0-5°C).
-
Begin the slow, dropwise addition of the cold mixed acid to the stirred m-xylene.
-
Maintain the internal reaction temperature within the desired range (e.g., 0-10°C) throughout the entire addition. The addition rate is the primary means of temperature control.
-
After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time (e.g., 30-60 minutes) to ensure completion. Monitor by TLC or GC if possible.
Step 3: Reaction Quenching and Work-up
-
Scientist's Note: The quenching process is hazardous due to the large exotherm from diluting the strong acids. Perform this step slowly and with efficient cooling and stirring.
-
In a separate, large vessel, prepare a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture). [9]2. Slowly, transfer the completed reaction mixture from the reactor into the ice-water slurry with vigorous stirring. [13]3. Transfer the quenched mixture to a separatory funnel. Separate the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Cold water (to remove bulk acid). [9] * Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid). Vent the funnel frequently to release CO₂ gas. [9] * Water.
-
Saturated brine (to aid in drying). [9]5. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product oil.
-
Data & Parameter Tables
Table 1: Key Reaction Parameters & Safety Considerations
| Parameter | Recommended Range | Rationale & Notes |
| Reaction Temperature | 0°C to 15°C | Lower temperatures favor mononitration and reduce the risk of thermal runaway. An optimal yield of 95.5% was reported at 40°C in one study, but this requires excellent thermal control. [7] |
| Molar Ratio (HNO₃:m-xylene) | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of nitric acid ensures complete conversion. A large excess increases the risk of dinitration and makes the reaction more exothermic. |
| Mixed Acid Composition | 1:2 to 1:3 (v/v) HNO₃:H₂SO₄ | Sulfuric acid is the catalyst and also acts as a dehydrating agent and a heat sink. The exact ratio affects the reaction rate and exothermicity. [14] |
| Addition Time | 1 - 2 hours (Scale Dependent) | The addition rate should be slow enough to allow the cooling system to maintain the target temperature. Never add the nitrating agent all at once. [8] |
Table 2: Typical Isomer Distribution
| Reaction Conditions | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Reference |
| Mixed Acid (H₂SO₄/HNO₃) | 75 - 86% | 14 - 25% | [15][16] |
| Zr(NO₃)₄ Catalyst | 90% | 10% | [15] |
Analytical Monitoring
Q: How can I monitor the reaction's progress?
Effective monitoring is crucial for determining the reaction endpoint, which helps prevent byproduct formation and ensures safety.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. Spot the reaction mixture against a standard of m-xylene. The disappearance of the starting material spot indicates reaction completion.
-
Gas Chromatography (GC): Provides quantitative data on the consumption of starting material and the formation of products and byproducts. A small aliquot of the reaction mixture must be carefully quenched and extracted before injection. [17]* High-Performance Liquid Chromatography (HPLC): Also used for quantitative analysis, particularly for non-volatile compounds. [17][18]
References
-
Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]
-
How are products formed in nitration of m xylene? (2025). Filo. Retrieved from [Link]
-
Yao, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Process Safety and Environmental Protection, 175, 238-249. Retrieved from [Link]
-
Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Central European Journal of Energetic Materials, 7(4), 333-346. Retrieved from [Link]
-
Zhu, S., et al. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Organic Process Research & Development, 25(9), 2110-2118. Retrieved from [Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.). Biblioteka Nauki. Retrieved from [Link]
-
Guo, S., et al. (2022). Process design of two-step mononitration of m-xylene in a microreactor. Journal of Flow Chemistry, 12, 327-334. Retrieved from [Link]
-
What is the major product obtained by nitration of m-xylene? (n.d.). Allen. Retrieved from [Link]
-
Process optimization, thermal hazard evaluation and reaction mechanism of m-xylene nitration using HNO3-Ac2O as nitrating reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the major product obtained by nitration of m-xylene? (n.d.). Doubtnut. Retrieved from [Link]
-
Quantification of nitrotyrosine in nitrated proteins. (2012). Analytical and Bioanalytical Chemistry, 403(5), 1347-1355. Retrieved from [Link]
-
Nitration Plant SOP Guide. (n.d.). Scribd. Retrieved from [Link]
-
What is the major product obtained by nitration of m-xylene? (2020). Sarthaks eConnect. Retrieved from [Link]
-
Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Retrieved from [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). DOKUMEN.PUB. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Explain why m-xylene undergoes nitration 100 times faster than p-xylene. (n.d.). Pearson. Retrieved from [Link]
-
Török, B., et al. (2021). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. ResearchGate. Retrieved from [Link]
-
Toxicological Profile for Nitrate and Nitrite. (2017). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). Organic Process Research & Development, 13(4), 698-701. Retrieved from [Link]
-
Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. (2013). Analytical Chemistry, 85(21), 10453-10460. Retrieved from [Link]
-
Nitration reaction safety. (2024). YouTube. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). Green Chemistry. Retrieved from [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Retrieved from [Link]
-
Investigation on the decomposition kinetics, thermal safety and mechanism of the nitration products of m-xylene: experiment and DFT calculations. (2025). Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
-
Nitration. (n.d.). In Wikipedia. Retrieved from [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
-
Large Scale Production of 2,6-dimethylnitrobenzene. (2007). Sciencemadness Discussion Board. Retrieved from [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. Retrieved from [Link]
-
Nitration. (n.d.). vpscience.org. Retrieved from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]
-
Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (1990). Analyst, 115(7), 935-938. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016). Richmond Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Runaway Reaction - The Natural Behaviour. (n.d.). Retrieved from [Link]
-
Olah, G. A., & Kuhn, S. J. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 79(14), 4432-4435. Retrieved from [Link]
-
Nitration of different aromatic substrates. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 4. What is the major product obtained by nitration of m-xylene? [allen.in]
- 5. allen.in [allen.in]
- 6. sarthaks.com [sarthaks.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. icheme.org [icheme.org]
- 15. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Nitration Rates: m-Xylene vs. p-Xylene
A Technical Guide for Researchers and Drug Development Professionals
In the realm of electrophilic aromatic substitution, the nitration of substituted benzenes is a foundational reaction, pivotal for the synthesis of a vast array of chemical intermediates. A nuanced understanding of how substituent patterns on the aromatic ring influence reaction kinetics is paramount for optimizing synthetic routes and achieving desired regioselectivity. This guide provides an in-depth comparative analysis of the nitration rates of two common isomers of dimethylbenzene: meta-xylene (m-xylene) and para-xylene (p-xylene). We will delve into the underlying electronic and steric factors that govern their reactivity, present supporting experimental data, and provide a detailed protocol for their comparative analysis.
Theoretical Framework: Electronic and Steric Influences in Electrophilic Aromatic Substitution
The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π system of the benzene ring. The rate of this reaction is profoundly influenced by the nature of the substituents already present on the ring.[2][4]
Methyl groups, such as those in xylene, are activating substituents.[2][4] They increase the electron density of the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, pushing electron density towards the ring.[4]
-
Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π system of the ring also donates electron density.[4]
This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles like the nitronium ion.[5] Consequently, both m-xylene and p-xylene undergo nitration faster than benzene.[5][6] However, the relative positioning of the two methyl groups in m-xylene and p-xylene leads to a significant difference in their nitration rates.
The Case of m-Xylene: Cooperative Activation
In m-xylene (1,3-dimethylbenzene), the two methyl groups are positioned meta to each other. Their activating effects are cooperative, significantly enhancing the electron density at the positions ortho and para to both groups. This leads to a highly activated ring system.
The Case of p-Xylene: Steric Hindrance
In p-xylene (1,4-dimethylbenzene), the methyl groups are situated opposite each other. While they still activate the ring, their spatial arrangement introduces a crucial factor: steric hindrance.[4][7] The positions available for electrophilic attack are ortho to each methyl group. The bulky methyl groups can physically obstruct the approach of the incoming nitronium ion, thereby slowing down the reaction rate.[4][7]
It has been observed that m-xylene can undergo nitration approximately 100 times faster than p-xylene, a difference primarily attributed to this steric hindrance in the p-isomer.[7]
Quantitative Comparison of Nitration Rates
The differential reactivity of m-xylene and p-xylene can be quantitatively assessed by comparing their relative reaction rates under identical conditions.
| Compound | Relative Rate of Nitration (approx.) | Key Influencing Factor |
| Benzene | 1 | Baseline |
| p-Xylene | >1 | Activating methyl groups |
| m-Xylene | ~100x faster than p-xylene | Cooperative activation and reduced steric hindrance[7] |
Table 1: Approximate relative rates of nitration for benzene, p-xylene, and m-xylene.
Reaction Mechanism and Regioselectivity
The nitration of both m-xylene and p-xylene proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Nitration of m-Xylene
The methyl groups in m-xylene direct the incoming electrophile to the positions ortho and para to them. This results in the formation of primarily two mononitration products: 4-nitro-m-xylene and 2-nitro-m-xylene.
Nitration of p-Xylene
In p-xylene, all available positions for substitution are equivalent (ortho to one methyl group and meta to the other). This leads to the formation of a single mononitration product: 2-nitro-p-xylene.[8][9]
Below is a diagram illustrating the workflow for comparing the nitration of m-xylene and p-xylene.
Caption: Workflow for comparing nitration of m-xylene and p-xylene.
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of a generic xylene isomer.
Caption: General mechanism for electrophilic nitration of xylene.
Experimental Protocol: Comparative Nitration of m-Xylene and p-Xylene
This protocol outlines a procedure for the simultaneous nitration of m-xylene and p-xylene to compare their reaction rates.
Disclaimer: This protocol involves the use of concentrated acids and flammable organic compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Reagents
-
m-Xylene (reagent grade)
-
p-Xylene (reagent grade)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Round bottom flasks
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.
-
Reaction Setup: Set up two separate reaction flasks, one for m-xylene and one for p-xylene. To each flask, add 10 mL of dichloromethane and 1.0 g of the respective xylene isomer. Place both flasks in an ice bath and begin stirring.
-
Initiation of Nitration: Simultaneously, and dropwise, add 2 mL of the cold nitrating mixture to each of the xylene solutions over a period of 5 minutes.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 0.5 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of ice-cold water.
-
Work-up of Aliquots:
-
Add 2 mL of dichloromethane to each quenched aliquot and shake.
-
Separate the organic layer.
-
Wash the organic layer with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
GC-MS Analysis: Analyze the dried organic layer from each time point by GC-MS to determine the relative amounts of the starting xylene and the nitrated products.
-
Data Analysis: Plot the concentration of the remaining xylene isomer versus time for both reactions. The initial rate of reaction can be determined from the slope of the curve at t=0.
Conclusion
The significant difference in the nitration rates of m-xylene and p-xylene provides a clear and instructive example of the interplay between electronic and steric effects in electrophilic aromatic substitution. The cooperative activating effect of the methyl groups in m-xylene, coupled with reduced steric hindrance, leads to a substantially faster reaction compared to p-xylene, where steric hindrance around the reaction sites impedes the approach of the electrophile. This fundamental understanding is crucial for chemists in various fields, enabling the rational design of synthetic strategies and the prediction of reaction outcomes.
References
- Brainly. (2023, September 7). Why does m-xylene undergo nitration 100 times faster than p-xylene?
- BenchChem. (2025). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
- Pearson. (2024, August 4). Explain why m-xylene undergoes nitration 100 times faster than p-xylene.
- Quora. (2022, January 14). Why does p-Xylene undergo nitration faster than benzene?
- National Center for Biotechnology Information. (2005, August 31). Synthesis and characterization of nitro-p-xylenes.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Chemistry LibreTexts. (2022, September 24). An Explanation of Substituent Effects.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]
- 7. brainly.com [brainly.com]
- 8. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: 1,3-Dimethyl-5-nitrobenzene vs. 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemicals and pharmaceutical intermediates, a thorough understanding of toxicological profiles is paramount for ensuring safety and guiding research. This guide provides a detailed comparative analysis of the toxicity of 1,3-Dimethyl-5-nitrobenzene and 2,4-Dinitrotoluene, synthesizing available experimental data to inform risk assessment and handling protocols.
Introduction
1,3-Dimethyl-5-nitrobenzene (5-nitro-m-xylene) and 2,4-Dinitrotoluene (2,4-DNT) are both nitroaromatic compounds. 2,4-DNT is a well-characterized industrial chemical, primarily used as a precursor in the production of toluene diisocyanate for polyurethane foams, as well as in the manufacturing of explosives.[1] Due to its widespread use, its toxicological properties have been extensively studied. 1,3-Dimethyl-5-nitrobenzene is also utilized in chemical synthesis. While structurally related, the available toxicological data for 1,3-Dimethyl-5-nitrobenzene is significantly less comprehensive than for 2,4-DNT. This guide will present a detailed overview of the known toxic effects of both compounds, drawing comparisons where data allows and highlighting areas where further research is needed.
Toxicological Profile of 2,4-Dinitrotoluene (2,4-DNT)
2,4-Dinitrotoluene is a compound with a robust toxicological database, indicating significant health concerns with both acute and chronic exposure.
Acute Toxicity
Acute exposure to 2,4-DNT can lead to a range of adverse effects. The primary routes of exposure are oral, dermal, and inhalation.[2] The oral LD50 values in rodents demonstrate moderate to high toxicity.
| Species | Route | LD50 | Reference |
| Rat | Oral | 268 mg/kg | [3] |
| Mouse | Oral | 790 mg/kg | [3] |
| Guinea Pig | Oral | 1300 mg/kg | [3] |
Symptoms of acute toxicity are consistent with those of other nitroaromatic compounds and include cyanosis due to methemoglobinemia, ataxia, and in severe cases, death.[4]
Chronic Toxicity and Carcinogenicity
Chronic exposure to 2,4-DNT poses significant health risks, with the liver being a primary target organ.[2] Animal studies have demonstrated that long-term oral exposure to 2,4-DNT can lead to the development of tumors. Specifically, it has been shown to cause liver cancer in laboratory rats.[5] The mixture of 2,4- and 2,6-DNT is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[2] The International Agency for Research on Cancer (IARC) classifies 2,4-DNT as possibly carcinogenic to humans (Group 2B).[6]
Genotoxicity
The genotoxicity of 2,4-DNT has been a subject of extensive research. While some in vitro studies have produced conflicting results, there is evidence to suggest that 2,4-DNT can be genotoxic, particularly after metabolic activation. It has shown positive results in some bacterial reverse mutation assays (Ames test) and has been found to induce DNA damage.[7] The genotoxicity is believed to be mediated by its metabolites.
Reproductive and Developmental Toxicity
Studies in workers exposed to dinitrotoluenes have suggested potential reproductive effects, including reduced sperm counts, although these findings have not been consistently replicated.[5][8] Animal studies have more clearly demonstrated reproductive toxicity, with effects such as decreased fertility and lower sperm counts observed after exposure to high levels of 2,4-DNT.[5]
Toxicological Profile of 1,3-Dimethyl-5-nitrobenzene
The toxicological data for 1,3-Dimethyl-5-nitrobenzene is sparse in comparison to 2,4-DNT. Most of the available information comes from regulatory classifications and safety data sheets, which provide hazard statements but often lack detailed experimental data.
Acute Toxicity
Chronic Toxicity and Carcinogenicity
This compound is also classified as a substance that may cause damage to organs through prolonged or repeated exposure.[7][8] The specific target organs and the nature of the damage are not well-documented in the available literature. There is no classification available from major regulatory bodies like the IARC or EPA regarding its carcinogenicity, and no long-term carcinogenicity bioassays have been identified in the conducted searches.[8]
Genotoxicity
There is a lack of publicly available data on the genotoxicity of 1,3-Dimethyl-5-nitrobenzene. Standard mutagenicity assays, such as the Ames test or in vivo micronucleus assays, do not appear to have been published for this compound.
Reproductive and Developmental Toxicity
No information regarding the reproductive or developmental toxicity of 1,3-Dimethyl-5-nitrobenzene was found in the course of this review.
Comparative Analysis and Data Gaps
The comparison between 1,3-Dimethyl-5-nitrobenzene and 2,4-Dinitrotoluene is currently limited by the significant disparity in available toxicological data.
| Toxicological Endpoint | 2,4-Dinitrotoluene | 1,3-Dimethyl-5-nitrobenzene |
| Acute Oral LD50 (rat) | 268 mg/kg[3] | Data not available |
| Carcinogenicity | Probable human carcinogen (EPA Group B2)[2], Possibly carcinogenic to humans (IARC Group 2B)[6] | Data not available; Not classified by IARC[8] |
| Genotoxicity | Evidence of genotoxicity, particularly after metabolic activation[7] | Data not available |
| Reproductive Toxicity | Demonstrated in animal studies; suggested in some human studies[5] | Data not available |
| Primary Target Organs | Liver, Blood, Central Nervous System[5][8] | Organs susceptible to damage on repeated exposure (unspecified)[7][8] |
The lack of empirical data for 1,3-Dimethyl-5-nitrobenzene makes a direct, evidence-based comparison of potency and specific toxic effects challenging. While its GHS classification indicates significant toxicity, the absence of quantitative data such as LD50 values, no-observed-adverse-effect levels (NOAELs), and carcinogenicity studies represents a critical data gap. Researchers and professionals working with 1,3-Dimethyl-5-nitrobenzene should exercise a high degree of caution, operating under the assumption of significant toxicity based on its classification and structural similarities to other nitroaromatic compounds.
Mechanistic Insights and Experimental Protocols
Potential Mechanism of Toxicity for Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds, including 2,4-DNT, is linked to the metabolic reduction of the nitro groups to form reactive intermediates such as nitroso and hydroxylamino derivatives. These intermediates can induce methemoglobinemia by oxidizing the ferrous iron in hemoglobin to the ferric state, impairing oxygen transport. They can also bind to cellular macromolecules, including DNA, which is a key mechanism of their genotoxicity and carcinogenicity.
DOT Diagram: Generalized Metabolic Activation of Nitroaromatic Compounds
Caption: Generalized pathway for the metabolic activation of nitroaromatic compounds leading to toxicity.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.
Objective: To determine if a test compound can induce mutations in strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: a. In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Incubate this mixture for a short period.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Rationale for Experimental Choices: The inclusion of multiple strains with different mutation detection capabilities and the use of an S9 fraction provide a comprehensive screening for various types of mutagenic events and pro-mutagens.
DOT Diagram: Ames Test Workflow
Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.
Conclusion
This comparative guide underscores the significant toxicological concerns associated with 2,4-Dinitrotoluene, supported by extensive experimental data on its acute and chronic toxicity, carcinogenicity, and genotoxicity. In stark contrast, the toxicological profile of 1,3-Dimethyl-5-nitrobenzene is largely undefined by publicly available, in-depth studies. While its classification indicates a high potential for toxicity, the absence of quantitative data necessitates a cautious approach to its handling and use. Further research, including acute toxicity studies, genotoxicity assays, and long-term carcinogenicity bioassays, is crucial to fully characterize the risks associated with 1,3-Dimethyl-5-nitrobenzene and to enable a more direct and comprehensive comparison with structurally related compounds like 2,4-DNT.
References
-
2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). Retrieved from [Link]
-
2,4-Dinitrotoluene | EPA. (n.d.). Retrieved from [Link]
-
2,4- and 2,6-DINITROTOULENE - Delaware Health and Social Services. (n.d.). Retrieved from [Link]
-
Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene - Defense Centers for Public Health. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Dinitrotoluenes - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
-
Dinitrotoluenes | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Dinitrotoluenes. (n.d.). Retrieved from [Link]
-
2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem. (n.d.). Retrieved from [Link]
-
1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem. (n.d.). Retrieved from [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. (2012). Retrieved from [Link]
-
ECHA Proposes Restriction on 2,4-DNT | STC. (n.d.). Retrieved from [Link]
-
Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays - PubMed. (2012). Retrieved from [Link]
-
2,4-dinitrotoluene (C7H6N2O4) - PubChemLite. (n.d.). Retrieved from [Link]
-
NTP Technical Reports Index - National Toxicology Program - NIH. (n.d.). Retrieved from [Link]
-
[A 28-day repeated dose toxicity study of nitrobenzene in F344 rats] - PubMed. (n.d.). Retrieved from [Link]
-
2,4-Dinitrotoluene - Wikipedia. (n.d.). Retrieved from [Link]
-
2,4-Dinitrotoluene - Substance Information - ECHA. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. [A 28-day repeated dose toxicity study of nitrobenzene in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Alternative methods for the synthesis of 3,5-dimethylaniline
An In-Depth Technical Guide to Alternative Synthetic Routes for 3,5-Dimethylaniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
3,5-Dimethylaniline, also known as 3,5-xylidine, is a critical chemical intermediate in the synthesis of high-performance dyes, pigments, pharmaceuticals, and agrochemicals.[1] The growing demand for these end-products, coupled with an increasing emphasis on sustainable and efficient chemical manufacturing, necessitates a thorough evaluation of the available synthetic methodologies.[2][3] This guide provides a comparative analysis of prominent alternative methods for the synthesis of 3,5-dimethylaniline, moving beyond the conventional nitration and reduction of m-xylene. We will delve into the direct catalytic amination of 3,5-dimethylphenol, the reduction of 3,5-dimethylnitrobenzene using modern catalytic systems, and an innovative route via the rearrangement of cyclohexenone derivatives. Each method is evaluated based on reaction efficiency, operational complexity, safety, and environmental impact, supported by detailed experimental protocols and performance data to guide researchers and process chemists in selecting the optimal route for their specific application.
Introduction: The Industrial Significance of 3,5-Dimethylaniline
3,5-Dimethylaniline is a primary aromatic amine that serves as a foundational building block in organic synthesis. Its most significant application is as a precursor for azo dyes and high-performance pigments, such as Pigment Red 149.[1] The strategic placement of the two methyl groups on the aniline ring influences the final properties of these colorants, imparting stability and specific chromatic characteristics. Beyond pigments, its derivatives are integral to the development of various pharmaceuticals and agricultural chemicals. Traditional synthesis pathways often involve multi-step processes with harsh reagents and significant waste streams, making the exploration of cleaner, more efficient alternatives a key objective in modern chemical research.[4][5]
Comparative Analysis of Key Synthetic Routes
This section explores three distinct and viable synthetic strategies for 3,5-dimethylaniline. Each pathway is analyzed for its chemical principles, procedural execution, and overall performance.
Method A: Direct Catalytic Amination of 3,5-Dimethylphenol
This approach represents a more atom-economical and potentially greener alternative by directly converting a phenol to an aniline. The reaction involves the substitution of the hydroxyl group of 3,5-dimethylphenol with an amino group, typically using ammonia in the presence of a heterogeneous catalyst.
Mechanism and Rationale
The direct amination of phenols is a challenging transformation due to the strength of the C-O bond and the poor leaving group nature of the hydroxyl group. The reaction is believed to proceed via a keto-enol tautomerization of the phenol, facilitated by the catalyst surface.[6] The resulting cyclohexadienone intermediate is more susceptible to nucleophilic attack by ammonia. Subsequent dehydration and tautomerization yield the final aniline product. The choice of a noble metal catalyst, such as palladium supported on alumina, is crucial for activating the phenol and facilitating the C-N bond formation under gas-phase conditions, with water being the only theoretical byproduct.[7][8]
Experimental Protocol: Gas-Phase Amination
This protocol is based on a study of gas-phase amination in a continuous fixed-bed reactor.[7]
-
Catalyst Preparation : A catalyst containing 0.5% (mass) Palladium on a γ-Al₂O₃ support is prepared via the impregnation method. The catalyst is activated by heating at 250-300°C in a hydrogen atmosphere for 6 hours before use.[7][9]
-
Reaction Setup : The reaction is conducted in a continuous fixed-bed reactor packed with the prepared Pd/γ-Al₂O₃ catalyst.
-
Reaction Execution : A gaseous mixture of 3,5-dimethylphenol and ammonia is continuously passed through the heated reactor.
-
Reaction Conditions : The operational parameters are optimized for maximal yield. Favorable conditions include a specific reaction temperature, pressure, and molar ratio of ammonia to phenol, which must be determined experimentally.
-
Product Collection & Purification : The product stream exiting the reactor is cooled to condense the 3,5-dimethylaniline and unreacted starting materials. The product is then separated and purified, typically by distillation.
Workflow Diagram: Catalytic Amination
Caption: Gas-phase catalytic amination of 3,5-dimethylphenol.
Performance Data & Discussion
This method shows significant promise for industrial-scale production due to its continuous nature. Studies have reported reactant conversions of up to 90% with product yields reaching 75%.[7] The primary advantages are the direct conversion pathway and the generation of water as the main byproduct. However, the process requires high temperatures and pressures, and catalyst deactivation over time can be a concern, necessitating periodic regeneration.[4]
Method B: Reduction of 3,5-Dimethylnitrobenzene
The reduction of the corresponding nitro compound is a classic and highly reliable method for preparing anilines. While traditional methods used metals like iron or tin in acidic media, modern approaches employ catalytic hydrogenation or advanced reducing agents for improved selectivity and milder conditions.[10]
Mechanism and Rationale
This pathway involves two conceptual steps: the nitration of m-xylene to form 3,5-dimethylnitrobenzene, followed by its reduction. The reduction can be achieved through various means. Catalytic transfer hydrogenation, for example, involves a catalyst (e.g., Pd/C) and a hydrogen donor. A more recent, highly efficient method utilizes sodium borohydride (NaBH₄) in water, catalyzed by copper-doped magnetic iron oxide nanoparticles.[11] The nanoparticles provide a high surface area for the reaction, while NaBH₄ serves as a potent and convenient source of hydride ions to reduce the nitro group to an amine. The magnetic nature of the catalyst allows for its simple recovery and reuse.
Experimental Protocol: Nanocatalyst-Mediated Reduction
This protocol is adapted from a procedure using a magnetic nanocatalyst.[11]
-
Catalyst Suspension : In a 10 mL round-bottom flask, add 3,5-dimethylnitrobenzene (1 mmol, 0.151 g), the magnetic nanocatalyst (MMTFe₃O₄Cu MNPs, 20 mg), and water (2 mL).
-
Initial Stirring : Stir the resulting mixture vigorously in an oil bath pre-heated to 60°C for 3 minutes.
-
Addition of Reducing Agent : Add sodium borohydride (NaBH₄) (3 mmol, 0.114 g) to the suspension.
-
Reaction : Continue stirring the mixture at 60°C for an additional 5 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Catalyst Separation : After completion, remove the flask from the oil bath and separate the magnetic nanocatalyst from the reaction mixture using a strong external magnet.
-
Extraction & Purification : Extract the aqueous mixture with ethyl acetate (2 x 4 mL). Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to obtain pure 3,5-dimethylaniline.
Workflow Diagram: Reduction of 3,5-Dimethylnitrobenzene
Caption: Nanocatalyst-mediated reduction of 3,5-dimethylnitrobenzene.
Performance Data & Discussion
This method is exceptionally efficient, with reported yields as high as 96% in a very short reaction time (5 minutes).[11] The use of water as a solvent and the recyclability of the magnetic catalyst are significant advantages from a green chemistry perspective. The primary drawback is the need to first synthesize the 3,5-dimethylnitrobenzene precursor, which typically involves nitration of m-xylene, a process that uses hazardous nitric and sulfuric acids.
Method C: Synthesis via Rearrangement of Cyclohexenone Derivatives
This less conventional route avoids the direct use of aromatic precursors and instead builds the aromatic amine from a cyclic, non-aromatic starting material. One promising variant involves the catalytic aromatization of 3,5-dimethyl-2-cyclohexenone azine.
Mechanism and Rationale
The starting material, 3,5-dimethyl-2-cyclohexenone, can be derived from isophorone, which in turn is produced from the self-condensation of acetone.[12] The cyclohexenone is converted to an azine by reaction with hydrazine. The key step is the subsequent heating of this azine in the presence of a noble metal catalyst (e.g., Palladium on carbon) in a high-boiling inert solvent.[13] The catalyst facilitates a dehydrogenation/aromatization process, converting the two cyclohexene rings of the azine into two molecules of 3,5-dimethylaniline and releasing nitrogen gas. This pathway is advantageous as it produces the target isomer with high purity, free from other dimethylaniline isomers.[13]
Experimental Protocol: Aromatization of 3,5-Dimethyl-2-cyclohexenone Azine
This protocol is based on a patented process.[13]
-
Reaction Setup : A reaction vessel is charged with a high-boiling ether solvent (e.g., polyethylene glycol dimethyl ether) and a palladium-based catalyst. The mixture is heated to approximately 210°C under a vacuum.
-
Reactant Addition : Molten 3,5-dimethyl-2-cyclohexenone azine is slowly dripped into the hot, stirred catalyst suspension over several hours.
-
Reaction & Distillation : As the azine is added, it undergoes aromatization to form 3,5-dimethylaniline. The product distills from the reaction mixture along with a small amount of the solvent.
-
Product Collection : The distillate is collected. The process can be run until the desired amount of azine has been converted.
-
Purification : The collected distillate, rich in 3,5-dimethylaniline, is purified, typically by a final fractional distillation.
Workflow Diagram: Azine Aromatization Route
Caption: Synthesis of 3,5-dimethylaniline via azine aromatization.
Performance Data & Discussion
This method demonstrates excellent yields, with reports of up to 94.6% of theory.[13] A key advantage is the high isomeric purity of the final product, as the synthesis is regiochemically defined from the start. However, the synthesis of the azine precursor adds steps to the overall process. The high reaction temperatures and use of a vacuum add to the operational complexity and energy requirements.
Quantitative Performance Summary
| Feature | Method A: Catalytic Amination | Method B: Nitro Reduction | Method C: Azine Aromatization |
| Starting Material | 3,5-Dimethylphenol | 3,5-Dimethylnitrobenzene | 3,5-Dimethyl-2-cyclohexenone Azine |
| Key Reagents | NH₃, Pd/γ-Al₂O₃ | NaBH₄, Magnetic Nanocatalyst | Pd Catalyst, Ether Solvent |
| Reported Yield | ~75%[7] | Up to 96%[11] | Up to 94.6%[13] |
| Reaction Time | Continuous | ~5 minutes[11] | ~8 hours[13] |
| Temperature | High (Process specific) | 60°C[11] | ~210°C[13] |
| Pressure | High (Process specific) | Atmospheric | Vacuum[13] |
| Key Advantages | Atom-economical, direct, continuous process, water byproduct. | Extremely fast, high yield, mild conditions, recyclable catalyst. | High isomeric purity, avoids nitration of aromatics. |
| Key Disadvantages | High energy input, catalyst deactivation. | Requires nitrated precursor (hazardous step), cost of NaBH₄. | Multi-step precursor synthesis, high temperature, long reaction time. |
Conclusion and Outlook
Each of the evaluated methods presents a viable alternative to the traditional synthesis of 3,5-dimethylaniline, offering a unique balance of efficiency, safety, and operational complexity.
-
The nanocatalyst-mediated reduction of 3,5-dimethylnitrobenzene stands out for its remarkable speed and yield under mild, green conditions, making it ideal for laboratory-scale synthesis and potentially scalable processes, provided the precursor is readily available.
-
The direct catalytic amination of 3,5-dimethylphenol is highly attractive for large-scale industrial production due to its continuous nature and atom economy, aligning well with green chemistry principles.
-
The azine aromatization route offers a specialized pathway to exceptionally pure product, which is critical for applications demanding stringent quality control, such as in pharmaceuticals.
Future research will likely focus on refining these processes, particularly in developing more robust and cost-effective catalysts for direct amination and exploring bio-based routes to the precursor molecules. The choice of synthesis will ultimately depend on the specific requirements of the application, balancing the need for purity, yield, cost, and environmental impact.
References
-
Zhang, X. (n.d.). Study on the Synthesis of 3,5-Dimethylaniline with 3,5-Dimethylphenol by Gas Phase Amination. Academax. Retrieved from [Link]
- CN1215720A - Process for production of 3,5-dimethyl aniline. (1999). Google Patents.
-
3,5-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
The synthetic route of N, N-Dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]
- EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline. (1982). Google Patents.
- US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine). (1983). Google Patents.
-
Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Hofmann–Martius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. (n.d.). aircc. Retrieved from [Link]
-
Beckmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Method for preparing 3,5-dimethyl aniline. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalytic Amination of Phenols with Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Vogel, J., et al. (2023). A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl Fluoride Intermediates. RSC Advances. Retrieved from [Link]
-
Direct amination of poly(p-phenylene oxide) to substituted anilines over bimetallic Pd-Ru catalysts. (2024). ResearchGate. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green Chemistry. (2024). RSC Publishing. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Dimethylaniline : Synthesis. (2021). YouTube. Retrieved from [Link]
- CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline. (2010). Google Patents.
-
Dimethylaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
The Production of Isophorone. (2023). MDPI. Retrieved from [Link]
-
Worldwide 3,5-Dimethylaniline Market Research Report 2025, Forecast to 2032. (2025). LinkedIn. Retrieved from [Link]
-
N,N-Dimethylaniline Production Plant Report: Setup & Cost. (n.d.). IMARC Group. Retrieved from [Link]
-
N,N-Dimethylaniline Manufacturing Plant Project Report: Cost, Industry Trends and Business Opportunities. (2025). LinkedIn. Retrieved from [Link]
- DE1129471B - Process for the preparation of 3, 5-dinitro-o-toluic acid. (1962). Google Patents.
-
3,5-Dinitro-p-toluic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 4,4'-Dimethyl-3, 3' 5,5' -Tetranitroazoxybenzene by- Selective Reduction of Trinitrotoluene. (n.d.). DRDO. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Worldwide 3,5-Dimethylaniline Market Research Report 2026, Forecast to 2032 - PW Consulting [pmarketresearch.com]
- 3. manufacturinggenius.wordpress.com [manufacturinggenius.wordpress.com]
- 4. CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents [patents.google.com]
- 5. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Synthesis of 3,5-Dimethylaniline with 3,5-Dimethylphenol by Gas Phase Amination-Academax [idesign.academax.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing 3,5-dimethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 10. airccse.com [airccse.com]
- 11. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]
A Comparative Guide for Researchers: Zeolite Catalysts vs. Mixed Acid for the Nitration of m-Xylene
Executive Summary
The nitration of m-xylene is a cornerstone reaction for the synthesis of 4-nitro-m-xylene, a vital intermediate in the production of dyes, pharmaceuticals, and agrochemicals. For over a century, the industrial standard has been the use of a mixed acid system (H₂SO₄/HNO₃). While effective, this process is fraught with significant drawbacks, including harsh corrosive conditions, poor regioselectivity, and the generation of substantial hazardous waste. This guide provides an in-depth, objective comparison between the traditional mixed acid method and a more sustainable, selective alternative: heterogeneous catalysis using zeolites. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols to offer researchers and process chemists a comprehensive understanding of the advantages offered by zeolite catalysis, particularly in enhancing yield, safety, and environmental performance.
The Conventional Pathway: Mixed Acid (H₂SO₄/HNO₃) Nitration
The classical approach to aromatic nitration involves the use of a highly corrosive mixture of concentrated sulfuric acid and nitric acid. This method, while robust, presents numerous challenges in modern chemical manufacturing.
Reaction Mechanism and Kinetics
The core of the mixed acid process is the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form NO₂⁺.[1] This highly reactive species subsequently attacks the electron-rich aromatic ring of m-xylene in a classic electrophilic aromatic substitution reaction.
The reaction is typically rapid and highly exothermic, necessitating careful temperature control to prevent over-nitration (dinitration) and the formation of oxidized by-products.[2] The directing effects of the two methyl groups on the m-xylene ring favor substitution at the 2-, 4-, and 6- positions. However, steric hindrance from the adjacent methyl groups significantly disfavors substitution at the 2-position, leading primarily to a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene.
}
Figure 1: Mechanism of m-xylene nitration using mixed acid.
Performance & Limitations
The mixed acid process typically yields a mixture of isomers. For m-xylene, the selectivity for 4-nitro-m-xylene is generally around 86%, with the remaining 14% being the 2-nitro isomer.[3][4] While this level of selectivity may be acceptable for some applications, it necessitates costly and energy-intensive downstream separation processes.
The primary limitations of this method are:
-
Environmental Hazard: The process generates large volumes of spent acid, which is highly corrosive and requires neutralization, leading to the formation of significant salt waste.[3]
-
Safety Concerns: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[5] The use of large quantities of concentrated, corrosive acids poses significant handling and equipment challenges.[2]
-
Over-nitration: The powerful nature of the nitrating medium can easily lead to the formation of dinitrated by-products, reducing the yield of the desired mononitro product.[2][6]
-
Low Regioselectivity: The process offers limited control over the isomeric distribution of the products, leading to waste streams and complex purification steps.[3][4]
Detailed Experimental Protocol (Literature-Based)
Warning: This protocol involves highly corrosive and reactive chemicals. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.
-
Acid Mixture: Concentrated sulfuric acid (e.g., 25 mL) is added to the flask and cooled to 0-5 °C. A pre-cooled mixture of concentrated nitric acid (e.g., 10 mL) and concentrated sulfuric acid (e.g., 15 mL) is placed in the dropping funnel.
-
Substrate Addition: m-Xylene (e.g., 0.1 mol) is added slowly to the cooled sulfuric acid in the flask, ensuring the temperature does not exceed 10 °C.
-
Nitration: The mixed acid from the dropping funnel is added dropwise to the stirred m-xylene/sulfuric acid mixture over a period of 60-90 minutes. The internal temperature must be rigorously maintained between 5-10 °C.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at 10 °C.
-
Workup: The reaction mixture is slowly poured onto crushed ice (e.g., 200 g) with vigorous stirring.
-
Extraction: The aqueous mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., dichloromethane).
-
Neutralization: The combined organic layers are washed sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of nitro-m-xylenes.
A Greener Alternative: Zeolite-Catalyzed Nitration
Solid acid catalysts, particularly zeolites, have emerged as a highly promising alternative to traditional liquid acids for aromatic nitration. They offer a pathway to cleaner, more selective, and reusable catalytic systems.[7]
The Role of Solid Acids: Mechanism and Shape Selectivity
Zeolites are crystalline aluminosilicates with a well-defined, microporous structure. The substitution of Si⁴⁺ with Al³⁺ in the framework generates a net negative charge, which is balanced by protons (H⁺), creating strong Brønsted acid sites. These sites can activate the nitrating agent (e.g., nitric acid or acetyl nitrate) to generate the electrophile.
Crucially, the reaction occurs within the confined channels and pores of the zeolite. This confinement imposes steric constraints on the transition state of the electrophilic attack, a phenomenon known as "shape selectivity."[8][9] For m-xylene nitration, the transition state leading to the bulkier 2-nitro-m-xylene isomer is sterically disfavored within the zeolite pores compared to the more linear 4-nitro-m-xylene transition state. This results in a significant enhancement of regioselectivity towards the desired 4-nitro product.[8]
}
Figure 2: Shape-selective nitration of m-xylene in a zeolite catalyst.
Performance of Various Zeolites
Several types of zeolites have been investigated for aromatic nitration. Zeolite H-beta (Hβ) is frequently cited as one of the most effective catalysts for this transformation.[5][8] Its three-dimensional, large-pore channel system provides an optimal environment for the reaction. Studies have shown that Zeolite Hβ with a high SiO₂/Al₂O₃ ratio (e.g., 500) is particularly active and regioselective for the nitration of m-xylene.[10][11][[“]] Other zeolites like H-ZSM-5 and H-mordenite also show catalytic activity, but often H-beta provides the best balance of conversion and selectivity for this specific reaction.[13][14]
Catalyst Reusability and Regeneration
A significant advantage of zeolite catalysts is their reusability.[7] After a reaction cycle, the solid catalyst can be easily separated from the liquid product mixture by simple filtration, eliminating the need for complex aqueous workups.[7] The catalyst can then be washed, dried, and calcined (heated in air) to remove any adsorbed organic residues, regenerating its activity for subsequent runs.[7] Zeolites have been shown to be reusable for multiple cycles (e.g., up to six times) with minimal loss of activity or selectivity, making the process more cost-effective and sustainable.[7]
Detailed Experimental Protocol (Zeolite H-Beta Catalyzed)
-
Catalyst Activation: Zeolite H-beta powder is activated by heating at 500-550 °C for 4-6 hours in a muffle furnace under a stream of dry air. It is then cooled in a desiccator before use.
-
Reaction Setup: A two-necked, round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The activated Zeolite H-beta (e.g., 500 mg) and m-xylene (e.g., 50 mmol) are added to the flask along with a solvent like 1,2-dichloroethane (10 mL).[15]
-
Reagent Addition: The mixture is heated to reflux temperature (approx. 83 °C for dichloroethane). 70% Nitric acid (e.g., 60 mmol) is then added slowly and continuously over a period of 4 hours using a syringe pump.[15]
-
Water Removal (Optional but Recommended): To maintain catalyst activity, water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.[4][15]
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Catalyst Separation: Upon completion, the reaction mixture is cooled to room temperature. The solid zeolite catalyst is separated by filtration.
-
Product Isolation: The filtrate is washed with a 5% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the product.
-
Catalyst Regeneration: The recovered zeolite is washed with the solvent (e.g., dichloroethane), dried in an oven at 110 °C, and then calcined at 500-550 °C to be ready for reuse.
Head-to-Head Comparison: Zeolites vs. Mixed Acid
Performance Metrics
The data clearly demonstrates the superiority of zeolite catalysis, particularly H-beta, in terms of regioselectivity for the desired 4-nitro-m-xylene isomer.
| Parameter | Mixed Acid (H₂SO₄/HNO₃) | Zeolite H-Beta Catalysis | Source(s) |
| m-Xylene Conversion | High (often >95%) | Variable (can be optimized to >90%) | [3], |
| Selectivity for 4-Nitro-m-xylene | ~86% | >90%, up to 95% reported | [3],[15] |
| Selectivity for 2-Nitro-m-xylene | ~14% | <10% | [3],[15] |
| Reaction Temperature | Low (0-10 °C) | Higher (Reflux, e.g., 80-120 °C) | [16],[4] |
| By-products | Dinitrated compounds, oxidized products | Minimal, if conditions are optimized | [2],[8] |
| Catalyst System | Homogeneous, single-use | Heterogeneous, reusable | ,[7] |
| Workup Procedure | Quenching on ice, extensive extraction & neutralization | Simple filtration to recover catalyst | [15] |
| Waste Generation | Large volume of spent acid and salt waste | Minimal solvent waste, no acid waste | [3] |
Environmental, Health, and Safety (EHS) Analysis
The EHS profiles of the two methods are starkly different. The zeolite-based process represents a significant step forward in green chemistry.[7]
| EHS Aspect | Mixed Acid Process | Zeolite Process |
| Materials | Highly corrosive, hazardous acids | Benign, solid catalyst; requires solvent |
| Process Safety | High risk of thermal runaway, hazardous material handling | Lower risk, contained reaction, no bulk corrosive liquids |
| Waste | Generates large quantities of acidic aqueous waste requiring disposal | Recyclable catalyst, minimal waste streams |
| Sustainability | Low (single-use reagents, high waste) | High (reusable catalyst, high atom economy) |
}
Figure 3: Comparative experimental workflows.
Conclusion and Future Outlook
For the nitration of m-xylene, zeolite catalysis, particularly with H-beta, offers clear and compelling advantages over the traditional mixed acid process. The enhanced regioselectivity towards the commercially valuable 4-nitro-m-xylene isomer simplifies purification and increases process efficiency. Furthermore, the elimination of corrosive liquid acid waste, coupled with the ability to recycle the catalyst, aligns with the principles of green chemistry and sustainable manufacturing.[7] While the zeolite process may require higher reaction temperatures, the significant benefits in safety, product selectivity, and environmental impact make it a superior technology.
Future research will likely focus on further optimizing zeolite catalysts, potentially through the incorporation of other metals or modifications to the pore structure, to achieve even higher conversions and selectivities under milder conditions. The transition from batch to continuous flow processes using packed-bed zeolite reactors also holds promise for scaling up this cleaner technology for industrial production.[16][17]
References
-
ResearchGate. (n.d.). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches. Available at: [Link]
-
Cardiff University. (n.d.). Nitration of simple aromatics over zeolite catalysts. ORCA. Available at: [Link]
-
Wiley Online Library. (2024). Green Nitration of Toluene Catalyzed by Lewis Acids Immobilized on Hβ Zeolite. Available at: [Link]
-
ResearchGate. (n.d.). Recycling of Ce/Mn‐Hβ zeolite catalyst in the nitration reaction. Available at: [Link]
-
ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Available at: [Link]
-
Semantic Scholar. (2015). Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst. Available at: [Link]
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
-
Indian Kanoon. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Beta zeolite: An efficient and eco-friendly catalyst for the nitration of o-xylene with high regio-selectivity in liquid phase. Available at: [Link]
-
ResearchGate. (n.d.). Process design of two-step mononitration of m-xylene in a microreactor. Available at: [Link]
-
ResearchGate. (n.d.). Nitration of o-xylene using nitrating mixture (40/60, v/v concentrated HNO3/H2SO4) in a continuous-flow microreactor. Available at: [Link]
-
ResearchGate. (n.d.). Eco-friendly nitration of benzenes over Zeolite-β- SBA-15 composite catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Catalyzed Nitration of Toluene by Zeolites. Available at: [Link]
-
Consensus. (2015). Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst. Available at: [Link]
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
-
ResearchGate. (n.d.). Regioselective nitration of o-xylene to 4-nitro- o-xylene using nitric acid over solid acid catalysts. Available at: [Link]
-
National Chemical Laboratory. (n.d.). Nitration of aromatic compounds over solid acid catalysts. Available at: [Link]
- Google Patents. (2012). Methods for the nitration of aromatic compounds.
-
Royal Society of Chemistry. (n.d.). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. (2022). Nitration Reactions. In Green Chemistry Series. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Available at: [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
PubMed Central. (2024). Zeolite-Enhanced Ni3−xCoxS4 Catalyst for Photocatalytic Degradation of Methylene Blue. Available at: [Link]
-
PubMed Central. (n.d.). Organic Synthesis Using Environmentally Benign Acid Catalysis. Available at: [Link]
-
Pakistan Journal of Scientific & Industrial Research. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Available at: [Link]
-
Chinese Chemical Letters. (2023). Shape-selective synthesis of para-xylene through tandem CO2 hydrogenation and toluene methylation over ZnCeZrOx/MCM-22 catalyst. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Isomerization and Disproportionation of m-Xylene over Zeolite β. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Nitration of simple aromatics over zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Shape-selective synthesis of para-xylene through tandem CO>2> hydrogenation and toluene methylation over ZnCeZrO>x>/MCM-22 catalyst - East China Normal University [pure.ecnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst | Semantic Scholar [semanticscholar.org]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Analysis of 1,3-Dimethyl-5-nitrobenzene purity by differential scanning calorimetry
An In-Depth Comparative Guide to Purity Analysis of 1,3-Dimethyl-5-nitrobenzene by Differential Scanning Calorimetry
For researchers and professionals in the chemical and pharmaceutical industries, the purity of a compound like 1,3-Dimethyl-5-nitrobenzene is not merely a number—it is a critical parameter that dictates its reactivity, safety profile, and suitability for downstream applications. As an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, even minute impurities can have significant consequences. This guide provides a senior application scientist's perspective on utilizing Differential Scanning Calorimetry (DSC) for the purity assessment of 1,3-Dimethyl-5-nitrobenzene, benchmarked against established chromatographic techniques.
The Foundational Principle: Why DSC for Purity Analysis?
Differential Scanning Calorimetry stands out as a powerful thermoanalytical technique for the purity determination of highly crystalline, thermally stable organic compounds.[1][2] Its application is rooted in the fundamental thermodynamic principle described by the Van't Hoff equation, which states that impurities disrupt the crystal lattice of a substance, leading to a depression and broadening of its melting point.[3][4][5]
Unlike chromatographic methods that separate and quantify individual impurities against known reference standards, DSC provides a measure of the total mole percentage of all soluble impurities . This makes it an absolute method, offering a distinct advantage when impurity profiles are unknown or when certified impurity standards are unavailable.[1][6] The method is particularly reliable for materials that are greater than 98.5 mole percent pure.[3][7][8]
Comparative Analysis: DSC vs. Chromatographic Alternatives
While DSC is an elegant and efficient method, its applicability is not universal. A comprehensive purity assessment strategy often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful alternatives for analyzing nitroaromatic compounds.[1][9]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Melting point depression based on the Van't Hoff equation.[4][10] | Separation based on differential partitioning between a mobile and stationary phase.[9][11] | Separation based on volatility and interaction with a stationary phase.[12][13] | Chemical reaction and stoichiometric measurement.[14][15] |
| Purity Range | Ideal for high purity samples (>98.5 mol%).[3][5] | Wide range, from trace analysis to major components. | Wide range, particularly effective for volatile impurities. | Typically for major component assay, less sensitive to trace impurities. |
| Specificity | Measures total soluble impurities; does not identify individual ones. | High; identifies and quantifies specific impurities with known standards.[16] | Very high; coupled with Mass Spectrometry (GC-MS), it provides structural identification of impurities.[13] | Specific to a particular chemical reaction (e.g., reduction of nitro group).[14] |
| Reference Standard | Not required for impurities (absolute method).[1] | Required for each impurity to be quantified. | Required for each impurity to be quantified. | Requires a standardized titrant. |
| Sample Throughput | Relatively fast for a single sample; ~30-60 min per run. | Moderate; depends on run time and sample preparation. | Moderate to high, especially with an autosampler. | Fast per sample, but sample preparation can be involved. |
| Key Limitations | Not for thermally unstable compounds, amorphous solids, or when impurities are insoluble in the melt.[1] | Requires soluble, non-volatile samples; method development can be time-consuming. | Limited to volatile and thermally stable compounds.[9] | Susceptible to interferences from other reactive species. |
Logical Workflow for Method Selection
Choosing the appropriate analytical technique is paramount. The decision hinges on the specific analytical question being asked—are you confirming the purity of a known, high-grade material, or are you identifying and quantifying specific, potentially hazardous impurities?
Caption: Step-by-step workflow for DSC purity determination.
Conclusion
For the purity assessment of high-grade 1,3-Dimethyl-5-nitrobenzene, Differential Scanning Calorimetry offers a rapid, reliable, and absolute method that is compliant with industry standards like ASTM E928. Its primary strength lies in its ability to determine the total mole fraction of soluble impurities without the need for individual impurity standards, making it an invaluable tool for quality control and final product release. However, it does not provide information on the identity of those impurities. Therefore, for a comprehensive characterization, particularly during process development or troubleshooting, DSC should be used as a complementary technique alongside high-specificity chromatographic methods like HPLC and GC-MS. This orthogonal approach ensures a complete and trustworthy understanding of the compound's purity profile.
References
-
ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]
-
Sabu, A. M., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
-
ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
ASTM E928-08(2014), Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
-
Matisova, E., et al. (1996). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters. [Link]
-
U.S. Environmental Protection Agency. (2007). METHOD 8330A: NITROAROMATICS AND NITRAMINES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). EPA. [Link]
-
Wikipedia. Differential scanning calorimetry. Wikipedia. [Link]
-
Agilent Technologies. (2014). HPLC Analysis of Explosives Using EPA Method 8330. Agilent. [Link]
-
Vajgand, V. J., & Pastor, T. J. (1966). Determination of nitro and nitroso compounds by thermometric titrimetry. Royal Society of Chemistry. [Link]
-
Mettler Toledo. DSC purity. Mettler Toledo. [Link]
-
Plato, C., & Glasgow, A. R. (1971). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate. [Link]
-
Gawlowski, J., & Zygmunt, B. (1993). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. ResearchGate. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
Wolthuis, E., Kolk, S., & Schaap, L. (1954). Quantitative Estimation of Aromatic Nitro Compounds. ACS Publications. [Link]
-
Harvey, D. (2000). Titrimetric Methods. LibreTexts. [Link]
Sources
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. store.astm.org [store.astm.org]
- 4. thermalsupport.com [thermalsupport.com]
- 5. store.astm.org [store.astm.org]
- 6. tainstruments.com [tainstruments.com]
- 7. infinitalab.com [infinitalab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. mt.com [mt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of nitro and nitroso compounds by thermometric titrimetry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. resources.saylor.org [resources.saylor.org]
- 16. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
A Comparative Guide to HPLC and GC-MS for the Quantitative Analysis of 5-Nitro-m-xylene
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 5-Nitro-m-xylene, a key starting material in various synthetic pathways, requires robust analytical methods to ensure quality and consistency. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Nitro-m-xylene. The insights provided herein are grounded in established scientific principles and validated experimental practices, designed to assist researchers and drug development professionals in making informed decisions for their analytical needs.
Introduction to 5-Nitro-m-xylene and Analytical Imperatives
5-Nitro-m-xylene (1,3-dimethyl-5-nitrobenzene) is a nitroaromatic compound with a molecular weight of 151.16 g/mol .[1][2][3] Its chemical properties, including a melting point between 70-74°C and a boiling point of approximately 273°C, influence the choice of analytical methodology.[4][5] The accurate determination of its purity and the quantification of related impurities are critical for regulatory compliance and the safety and efficacy of the final product. Both HPLC and GC-MS are staple techniques in analytical chemistry, each with distinct advantages and limitations for the analysis of compounds like 5-Nitro-m-xylene.[6][7][8]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7][8]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 5-Nitro-m-xylene, a reversed-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.
Experimental Protocol: HPLC-UV Analysis of 5-Nitro-m-xylene
This protocol outlines a robust HPLC method for the quantification of 5-Nitro-m-xylene.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method Rationale: The choice of a C18 column provides excellent retention and separation for aromatic compounds. The acetonitrile/water mobile phase offers good solvating power and is transparent at the detection wavelength. Maintaining a constant column temperature ensures reproducible retention times. The 254 nm wavelength is selected based on the UV absorbance profile of the nitroaromatic chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Sensitivity and Specificity
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[6][7] Given 5-Nitro-m-xylene's volatility, GC-MS presents a powerful alternative to HPLC.
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for definitive identification.
Experimental Protocol: GC-MS Analysis of 5-Nitro-m-xylene
This protocol details a reliable GC-MS method for the analysis of 5-Nitro-m-xylene.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
Method Rationale: The HP-5ms column is a low-bleed, nonpolar column ideal for separating a wide range of organic compounds. The temperature program is optimized to ensure good peak shape and resolution from potential impurities. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Cross-Validation: Ensuring Method Concordance
Cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results.[9][10][11] This process is essential when transferring methods between laboratories or when using orthogonal techniques for confirmatory analysis. The validation of these methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]
Validation Parameters for Comparison
The following parameters are crucial for a comprehensive cross-validation of the HPLC and GC-MS methods for 5-Nitro-m-xylene analysis.
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection.[14][16] | Very High; mass spectral data provides definitive identification.[17] |
| Sample Throughput | Moderate to High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis, as well as the logical flow of the cross-validation process.
Caption: HPLC Experimental Workflow for 5-Nitro-m-xylene.
Caption: GC-MS Experimental Workflow for 5-Nitro-m-xylene.
Caption: Logical Flow of Method Cross-Validation.
Concluding Remarks
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of 5-Nitro-m-xylene. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern.[17] Its major advantage is the ability to analyze less volatile and thermally labile compounds without derivatization.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.[17] The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and research applications.
For a comprehensive analysis, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte. This orthogonal approach provides the highest level of confidence in the analytical results.
References
-
ICH. (n.d.). Q2(R2) Analytical Validation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Nitro-m-xylene (CAS 99-12-7). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Farajzadeh, M. A., et al. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample GC–MS trace of a processed sample with xylene added as an internal standard. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylnitrobenzene. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Restek. (n.d.). 2-Nitro-m-xylene. Retrieved from [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Unknown. (n.d.). 8.f Gasoline Analysis by GC-FID and GC-MS.
-
Chemcasts. (n.d.). Thermophysical Properties of 5-nitro-m-xylene. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of treated (T2 and T3) samples of p-xylene. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
SciSpace. (2013). Hplc method development and validation: a review. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
NIST. (n.d.). 5-Nitro-m-xylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylene. Retrieved from [Link]
Sources
- 1. 5-Nitro-m-xylene (CAS 99-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitro-m-xylene [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. chem-casts.com [chem-casts.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. fda.gov [fda.gov]
- 10. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to Differentiating 5-Nitro-m-xylene Isomers
In the realm of chemical research and pharmaceutical development, the precise identification of isomeric compounds is a critical step that underpins the validity of subsequent scientific inquiry. The nitration of m-xylene yields a mixture of isomers, primarily 5-nitro-m-xylene (3,5-dimethylnitrobenzene), 4-nitro-m-xylene (2,4-dimethylnitrobenzene), and 2-nitro-m-xylene (2,6-dimethylnitrobenzene). While sharing the same molecular formula, C₈H₉NO₂, and molecular weight of approximately 151.16 g/mol , their distinct structural arrangements give rise to unique spectroscopic fingerprints.[1][2][3] This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, offering researchers a practical framework for their unambiguous identification.
The Structural Imperative: Why Isomer Differentiation Matters
The seemingly subtle shift of a nitro group among the methyl substituents on the benzene ring dramatically alters the electronic environment and symmetry of each molecule. This, in turn, influences their chemical reactivity, biological activity, and physical properties. For instance, steric hindrance around the nitro group in 2-nitro-m-xylene, where it is flanked by two methyl groups, will have a profound effect on its chemical behavior compared to the less hindered 5-nitro-m-xylene. Accurate characterization is therefore not merely an academic exercise but a prerequisite for reliable process development, quality control, and the synthesis of downstream products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of ¹H and ¹³C nuclei is exquisitely sensitive to the local electronic environment, providing a detailed map of the isomeric structures.
¹H NMR Spectroscopy: Probing the Protons
The substitution pattern of the aromatic ring in each isomer results in a distinct number of signals, chemical shifts, and coupling patterns for the aromatic protons.
-
5-Nitro-m-xylene (3,5-dimethylnitrobenzene): Due to its C₂ᵥ symmetry, the two protons ortho to the nitro group (H-4 and H-6) are chemically equivalent, as are the methyl groups. The proton situated between the two methyl groups (H-2) is also unique. This results in a simplified spectrum with two distinct aromatic signals and one methyl signal.
-
4-Nitro-m-xylene (2,4-dimethylnitrobenzene): This isomer lacks the symmetry of 5-nitro-m-xylene, leading to three distinct aromatic proton signals and two separate methyl signals. The relative positions of these signals are dictated by the electron-withdrawing nature of the nitro group.
-
2-Nitro-m-xylene (2,6-dimethylnitrobenzene): Similar to 5-nitro-m-xylene, this isomer possesses a plane of symmetry. Consequently, the two methyl groups are equivalent, and the three aromatic protons will give rise to two signals with a 2:1 integration ratio.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The effect of the nitro and methyl groups on the carbon chemical shifts provides another layer of differentiation. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded. The substitution pattern also dictates the number of unique carbon signals.
-
5-Nitro-m-xylene: Exhibits a total of 6 distinct carbon signals (4 aromatic and 2 methyl, though the methyls are equivalent).
-
4-Nitro-m-xylene: Shows 8 unique carbon signals, reflecting its lower symmetry.
-
2-Nitro-m-xylene: Displays 6 carbon signals due to its symmetry.
The following table summarizes the expected key NMR features for the isomers of 5-nitro-m-xylene.
| Spectroscopic Feature | 5-Nitro-m-xylene (3,5-dimethylnitrobenzene) | 4-Nitro-m-xylene (2,4-dimethylnitrobenzene) | 2-Nitro-m-xylene (2,6-dimethylnitrobenzene) |
| ¹H NMR | |||
| Aromatic Signals | 2 | 3 | 2 |
| Methyl Signals | 1 | 2 | 1 |
| ¹³C NMR | |||
| Aromatic Signals | 4 | 6 | 4 |
| Methyl Signals | 1 | 2 | 1 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitroxylene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm centered around 5-6 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with a Fourier transform and apply appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set a spectral width of about 200 ppm centered around 100 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. The characteristic absorptions of the nitro group and the substitution pattern on the aromatic ring are key to distinguishing the isomers.
Key Vibrational Modes
-
N-O Stretching: The most prominent feature in the IR spectra of nitro compounds are the strong asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[4] The precise position of these bands can be subtly influenced by the electronic effects of the methyl groups.
-
C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
-
5-Nitro-m-xylene (1,3,5-trisubstituted): Will show a characteristic pattern for this substitution.
-
4-Nitro-m-xylene (1,2,4-trisubstituted): Will exhibit a different and distinct pattern.
-
2-Nitro-m-xylene (1,2,3-trisubstituted): Will have its own unique set of absorption bands in this region.
-
Experimental Protocol for IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid nitroxylene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
-
Analysis: Identify the key vibrational bands, particularly the N-O stretching and the C-H out-of-plane bending regions, to determine the isomer.
Caption: ATR-IR spectroscopy workflow for isomer analysis.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers structural clues that can help differentiate isomers. While all three isomers will have the same molecular ion peak (m/z 151), the relative abundances of their fragment ions can differ.
Expected Fragmentation Patterns
The electron ionization (EI) mass spectra will show a molecular ion peak at m/z 151.[1] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 30), O (m/z 16), and NO (m/z 46). The stability of the resulting carbocations will influence the relative intensities of these fragment peaks, which will vary depending on the positions of the methyl groups relative to the nitro group and to each other. For instance, the loss of a methyl group followed by rearrangement can lead to different fragment ion stabilities among the isomers.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the nitroxylene isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Separation: Inject the sample into a GC-MS system. The GC will separate the isomers if they are present in a mixture. A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Mass Spectrometry (MS) Detection: As each isomer elutes from the GC column, it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.
-
Analysis: Compare the fragmentation patterns of the separated isomers.
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it may not be the primary technique for definitive isomer identification, the λₘₐₓ (wavelength of maximum absorbance) and the molar absorptivity can differ between the isomers due to the influence of the methyl groups on the electronic system of the nitrobenzene chromophore. These differences, though often subtle, can serve as a complementary data point. For instance, 4-Nitro-o-xylene has a maximum absorption at 278 nm.[5]
Summary of Spectroscopic Data
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Features | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 5-Nitro-m-xylene | C₈H₉NO₂ | 151.16 | 2 aromatic signals, 1 methyl signal | ~1530 (asym N-O), ~1350 (sym N-O) | 151 (M⁺) |
| 4-Nitro-m-xylene | C₈H₉NO₂ | 151.16 | 3 aromatic signals, 2 methyl signals | ~1525 (asym N-O), ~1345 (sym N-O) | 151 (M⁺) |
| 2-Nitro-m-xylene | C₈H₉NO₂ | 151.16 | 2 aromatic signals (2:1 ratio), 1 methyl signal | ~1535 (asym N-O), ~1360 (sym N-O) | 151 (M⁺) |
Note: The exact spectroscopic values can vary slightly depending on the solvent, concentration, and instrument used.
Conclusion
The unambiguous differentiation of 5-nitro-m-xylene isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive structural information based on chemical shifts and signal multiplicities. IR spectroscopy offers a rapid method to distinguish isomers based on their unique C-H bending patterns and subtle shifts in the N-O stretching frequencies. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By judiciously applying these techniques and understanding the principles behind the spectral differences, researchers can confidently identify and characterize these important chemical intermediates.
References
-
National Institute of Standards and Technology. (n.d.). 5-Nitro-m-xylene. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitro-m-xylene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Nitro-m-xylene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-m-xylene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 2,4-dimethyl-1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Nitro-m-xylene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-o-xylene. Retrieved from [Link]
-
Ordás-Arteche, D., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Nitroarenes in Nucleophilic Aromatic Substitution (SNAr)
Abstract: This guide provides a comprehensive analysis of the factors governing the reactivity of nitroarenes in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic underpinnings of the activating effects of nitro groups and present a comparative experimental study to quantify these effects. Detailed protocols, kinetic data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this fundamental reaction class.
Introduction: The SNAr Reaction in the Context of Nitroarenes
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, the presence of potent electron-withdrawing groups, such as the nitro group (–NO₂), can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[2][3]
The Unique Role of the Nitro Group as an Activating Group
The nitro group is a powerful activator for SNAr reactions due to its strong inductive and resonance electron-withdrawing effects.[4] For the reaction to proceed efficiently, the nitro group must be positioned ortho or para to the leaving group.[5][6] This specific orientation allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[5] A meta-positioned nitro group offers only inductive stabilization and does not significantly accelerate the reaction.[3]
The Meisenheimer Complex: A Key Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][7] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group.[8][9] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.[7]
Caption: Energy profile of the SNAr reaction, highlighting the Meisenheimer complex.
Scope and Importance in Synthesis
The SNAr reaction of nitroarenes is a cornerstone of industrial and laboratory synthesis.[8] It is widely used in the production of pharmaceuticals, agrochemicals, and dyes. The predictable regiochemistry and broad substrate scope make it a reliable tool for introducing a variety of functional groups onto an aromatic core.
Factors Governing the Reactivity of Nitroarenes
The rate of SNAr reactions on nitroarenes is influenced by several key factors:
-
Number and Position of Nitro Groups: The reactivity of the nitroarene increases dramatically with the number of nitro groups positioned ortho and para to the leaving group.[5] This is due to the enhanced stabilization of the Meisenheimer complex.
-
Nature of the Leaving Group: The rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[9] Consequently, the reaction rate is often accelerated by more electronegative halogens (F > Cl > Br > I) because they increase the electrophilicity of the carbon atom being attacked through a powerful inductive effect.[9][10]
-
Strength of the Nucleophile: A more potent nucleophile will attack the electron-deficient ring more rapidly, leading to a faster reaction rate.[11]
-
Solvent: Polar aprotic solvents, such as DMF and DMSO, are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.[11]
Experimental Comparison: A Case Study
To illustrate the profound effect of nitro group activation, we present a comparative study on the reactivity of three different chloronitroarenes with a common nucleophile, piperidine.
Objective: To quantify the increase in SNAr reaction rate with an increasing number of activating nitro groups.
Selected Substrates:
-
4-Nitrochlorobenzene (one activating group)
-
1-Chloro-2,4-dinitrobenzene (two activating groups)
-
1-Chloro-2,4,6-trinitrobenzene (Picryl chloride, three activating groups)
Caption: Generalized workflow for the kinetic analysis of SNAr reactions.
Detailed Experimental Protocol
This protocol outlines a general procedure for determining the second-order rate constants for the reaction of various chloronitroarenes with piperidine in ethanol at 25°C.
Materials:
-
4-Nitrochlorobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Chloro-2,4,6-trinitrobenzene (Picryl Chloride)
-
Piperidine
-
Absolute Ethanol
-
UV-Vis Spectrophotometer with thermostated cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each chloronitroarene (e.g., 1.0 x 10⁻³ M) in absolute ethanol.
-
Prepare a series of piperidine solutions in absolute ethanol with concentrations significantly higher than the nitroarene (e.g., 0.05 M, 0.10 M, 0.15 M) to ensure pseudo-first-order conditions.
-
-
Kinetic Run:
-
Set the spectrophotometer to the λmax of the product amine (determined separately).
-
Equilibrate both the nitroarene solution and a piperidine solution to 25°C in the thermostated cell holder.
-
To start the reaction, rapidly inject a small, precise volume of the nitroarene stock solution into the cuvette containing the piperidine solution and mix thoroughly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (stable absorbance reading).[10]
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.[10]
-
Plot kobs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k₂).
-
Repeat the procedure for each of the three chloronitroarenes.
-
Results and Discussion
The following table summarizes representative kinetic data for the SNAr reactions of the selected substrates with a common nucleophile.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 4-Nitrochlorobenzene | Piperidine | Ethanol | 1 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | ~7 x 10³ |
| 1-Chloro-2,4,6-trinitrobenzene | Piperidine | Ethanol | ~4 x 10⁷ |
Note: Relative rates are approximate and serve for comparative purposes. Absolute values can vary with specific reaction conditions.
Analysis of Reactivity Trends
The data clearly demonstrates the powerful activating effect of the nitro groups.
-
One Nitro Group: 4-Nitrochlorobenzene reacts at a measurable, but relatively slow rate.
-
Two Nitro Groups: The addition of a second nitro group in 1-chloro-2,4-dinitrobenzene increases the reaction rate by several orders of magnitude. The additional ortho nitro group provides another site for resonance stabilization of the negative charge in the Meisenheimer complex.
-
Three Nitro Groups: Picryl chloride, with three activating nitro groups, is exceptionally reactive, with a rate constant millions of times greater than that of 4-nitrochlorobenzene. The electron deficiency of the ring is so pronounced that the reaction is often instantaneous at room temperature.
Caption: Correlation between nitro group substitution and relative reactivity.
Conclusion
The reactivity of nitroarenes in nucleophilic aromatic substitution is directly and dramatically influenced by the number and position of the nitro groups. Each additional nitro group in an ortho or para position relative to the leaving group provides a substantial rate enhancement by stabilizing the key Meisenheimer intermediate. This predictable and quantifiable relationship is a fundamental principle in physical organic chemistry and a powerful tool for synthetic design, allowing chemists to tune the reactivity of aromatic substrates to achieve desired transformations under specific conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to Azo Dye Synthesis: Evaluating 1,3-Dimethyl-5-nitrobenzene as a Precursor Against Common Alternatives
Introduction: The Critical Role of Precursors in Azo Dye Synthesis
Azo dyes represent the most voluminous and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic rings and forms the basis of their chromophoric system.[1] The synthesis of these dyes is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aniline.[1]
The selection of the initial primary aromatic amine, or its precursor, is a critical determinant of the final dye's properties. This choice dictates not only the color and its intensity but also vital performance characteristics like lightfastness, water solubility, and affinity for specific substrates.[2] While aniline and its simple derivatives are foundational, more complex precursors are employed to achieve specific performance targets.
This guide provides an in-depth comparative analysis of 1,3-dimethyl-5-nitrobenzene as a precursor for azo dyes. Its utility lies in its conversion to 3,5-dimethylaniline, a unique diazo component.[3][4] We will objectively compare its efficacy against conventional alternatives like aniline and 4-aminophenol, focusing on the synthetic pathway, reaction efficiency, and the characteristics of the resulting dyes. This analysis is grounded in experimental data and established chemical principles to guide researchers and development professionals in making informed decisions for their specific applications.
The Synthetic Pathway of 1,3-Dimethyl-5-nitrobenzene
The journey from 1,3-dimethyl-5-nitrobenzene to a final azo dye is a multi-step process. Unlike primary amines that can be used directly, 1,3-dimethyl-5-nitrobenzene requires an initial reduction step. This is a crucial point of differentiation from its alternatives.
Step 1: Reduction to 3,5-Dimethylaniline
The nitro group (–NO₂) is not amenable to diazotization. Therefore, the indispensable first step is its reduction to a primary amine (–NH₂). Catalytic transfer hydrogenation is a highly effective method for this transformation.[3][5]
-
Causality of Method Selection: This method is preferred in laboratory and industrial settings for its high selectivity and yield. Catalysts like Palladium on carbon (Pd/C) efficiently hydrogenate the nitro group without affecting the aromatic ring, leading to a cleaner product and simplifying subsequent purification.[3] The reaction typically proceeds under moderate hydrogen pressure and temperature in a solvent like ethanol.[5]
Step 2: Diazotization and Azo Coupling
Once 3,5-dimethylaniline is obtained, it follows the classic pathway for azo dye synthesis.[2]
-
Diazotization: The 3,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt.[2][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[1][6]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then immediately reacted with a coupling component (e.g., Naphthalen-2-ol, anilines, phenols).[1][2] This electrophilic aromatic substitution reaction forms the stable azo bridge and yields the final dye.
The overall workflow illustrates the additional synthetic step required when starting from a nitroaromatic precursor compared to a primary amine.
Comparative Efficacy Analysis: 1,3-Dimethyl-5-nitrobenzene vs. Alternatives
To provide a clear comparison, we will evaluate the pathway starting with 1,3-dimethyl-5-nitrobenzene against two widely used precursors: Aniline and 4-Aminophenol . For a fair comparison, we will consider the synthesis of a structurally analogous dye where possible, using Naphthalen-2-ol as a common coupling component.
| Parameter | 1,3-Dimethyl-5-nitrobenzene | Aniline (Alternative 1) | 4-Aminophenol (Alternative 2) |
| Pre-synthesis Step | Required: Reduction of nitro group. | None: Direct use. | None: Direct use. |
| Reaction Conditions | Reduction: 70-130°C, 4-10 bar H₂ pressure, Pd/C catalyst.[3][5] Diazotization/Coupling: 0-5°C, atmospheric pressure.[2] | Diazotization/Coupling: 0-5°C, atmospheric pressure.[6][7] | Diazotization/Coupling: 0-5°C, atmospheric pressure.[2] |
| Overall Yield | Potentially lower due to an additional step. High yield in reduction (>95%)[3] and coupling can be high, but cumulative losses are greater. | Generally high, often serving as a benchmark. Can exceed 80-90% under optimized conditions.[6] | Typically high, similar to aniline. |
| Purity & Side Reactions | Reduction step is clean with a selective catalyst.[3] Diazotization of the resulting aniline is standard. | Diazotization can produce phenol byproducts if the temperature is not strictly controlled.[1] | The hydroxyl group can be sensitive to oxidation, potentially requiring more careful handling. |
| Resulting Dye Properties | The two methyl groups on the diazo component sterically hinder aggregation and can increase solubility in organic solvents and polymers. This often leads to brighter shades and improved lightfastness. | Produces the simplest phenylazo dyes. Properties are highly dependent on the coupling component. | The hydroxyl group acts as a strong auxochrome, typically causing a bathochromic (deepening of color) shift and enhancing water solubility, making it useful for textile dyeing.[2] |
| Safety & Handling | Nitroaromatics are generally toxic and require careful handling.[8] | Aniline is toxic and readily absorbed through the skin. | Aminophenols are harmful and irritants.[2] |
Experimental Protocols
The following protocols provide a framework for synthesizing azo dyes from 1,3-dimethyl-5-nitrobenzene (via its amine) and the alternative, 4-aminophenol.
Protocol 1: Synthesis of an Azo Dye from 1,3-Dimethyl-5-nitrobenzene
Part A: Reduction to 3,5-Dimethylaniline [3][5]
-
Reactor Setup: To a high-pressure reactor, add 1,3-dimethyl-5-nitrobenzene (10 mmol, 1.51 g), 5% Pd/C catalyst (5% w/w of the nitro compound), and 50 mL of ethanol.
-
Inerting: Seal the reactor and purge with nitrogen gas to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 7 bar. Heat the mixture to 80°C while stirring vigorously.
-
Reaction Monitoring: Maintain the reaction for 3-4 hours or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the ethanol under reduced pressure to yield crude 3,5-dimethylaniline. Further purification can be achieved by distillation or chromatography if necessary.
Part B: Synthesis of 1-(3,5-dimethylphenylazo)-2-naphthol
-
Diazotization: Dissolve the synthesized 3,5-dimethylaniline (5 mmol, 0.61 g) in a mixture of 15 mL of water and 1.5 mL of concentrated HCl in a 100 mL beaker. Cool the solution to 0-5°C in an ice-water bath.
-
Nitrite Addition: Slowly add a pre-cooled solution of sodium nitrite (5.5 mmol, 0.38 g) in 5 mL of water dropwise. Maintain the temperature below 5°C and stir for 10 minutes after addition is complete. The formation of the diazonium salt is indicated.
-
Coupling Solution: In a separate 250 mL beaker, dissolve naphthalen-2-ol (5 mmol, 0.72 g) in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice-water bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold naphthalen-2-ol solution with constant, efficient stirring. A brightly colored precipitate will form immediately.
-
Completion & Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. Collect the solid dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a desiccator.
Protocol 2: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol (from 4-Aminophenol)[3]
-
Diazotization: In a 100 mL beaker, suspend 4-aminophenol (10 mmol, 1.09 g) in 45 mL of water. Slowly add 12 mL of concentrated HCl while stirring until dissolved. Cool the solution to 0-5°C in an ice-water bath.
-
Nitrite Addition: Slowly add a pre-cooled solution of sodium nitrite (10 mmol, 0.70 g) in 5 mL of water with a dropper, keeping the temperature below 5°C. Stir for 5 minutes to form the diazonium salt solution.
-
Coupling Solution: In a separate 250 mL beaker, dissolve naphthalen-2-ol (10 mmol, 1.44 g) in 30 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C.
-
Azo Coupling: Slowly add the diazonium salt solution to the alkaline naphthalen-2-ol solution while stirring efficiently in an ice bath. A brick-red precipitate will form.
-
Completion & Isolation: Stir the mixture at 0°C for 10 minutes. Collect the product via suction filtration, wash with a small amount of cold water, and dry.
Conclusion and Field-Proven Insights
The efficacy of 1,3-dimethyl-5-nitrobenzene as a dye precursor hinges on a trade-off between synthetic complexity and the unique properties of the final product.
-
Key Disadvantage: The primary drawback is the necessity of an initial reduction step, which adds time, cost (catalyst, equipment), and an additional purification stage to the overall process, potentially lowering the cumulative yield compared to starting directly with an aniline derivative.
-
Key Advantage: The true value of 1,3-dimethyl-5-nitrobenzene lies in the structure of the resulting 3,5-dimethylaniline. The two methyl groups at the 3 and 5 positions provide significant steric bulk around the azo linkage. This structural feature can be highly advantageous for specific applications:
-
Improved Solubility: The steric hindrance can disrupt intermolecular stacking (π-π interactions) between dye molecules, which often leads to enhanced solubility in polymeric matrices and organic solvents. This is a critical factor for disperse dyes used in synthetic fibers.
-
Enhanced Stability: By shielding the azo group, the methyl substituents can increase the dye's photostability and resistance to chemical degradation, resulting in better lightfastness.
-
Color Purity: The steric hindrance can lead to brighter, purer colors by preventing the formation of aggregated species that can dull the shade.
-
References
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved January 6, 2026, from [Link]
-
El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews. Retrieved January 6, 2026, from [Link]
-
Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved January 6, 2026, from [Link]
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. (2017). AIRCC. Retrieved January 6, 2026, from [Link]
-
Hulet, R. (2021). Synthesis of an azo dye. YouTube. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Lin, Y.-C., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved January 6, 2026, from [Link]
-
Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]
- Shen, Y., & Zhang, Z. (1999). Process for production of 3,5-dimethyl aniline. Google Patents.
- Berthold, R., & Muller, W. (1983). Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine). Google Patents.
-
Al-Adilee, K. J., & Lahieb, M. A. (2017). One step synthesis of azo compounds from nitroaromatics and anilines. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline, Effect of Some Process Condition. (2017). Zenodo. Retrieved January 6, 2026, from [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. airccse.com [airccse.com]
- 4. CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents [patents.google.com]
- 5. Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline, Effect of Some Process Condition [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Environmental impact assessment of 1,3-Dimethyl-5-nitrobenzene synthesis
An In-depth Guide to the Environmental Impact Assessment of 1,3-Dimethyl-5-nitrobenzene Synthesis
Authored by a Senior Application Scientist
The synthesis of nitroaromatic compounds is a cornerstone of the chemical industry, providing essential intermediates for dyes, polymers, pharmaceuticals, and explosives.[1][2][3] Among these, 1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is a significant chemical building block. However, its traditional synthesis route, rooted in 19th-century chemistry, carries a substantial environmental burden that is increasingly untenable under modern green chemistry principles.[4]
This guide provides a critical comparison of synthetic methodologies for 1,3-Dimethyl-5-nitrobenzene, moving beyond simple procedural descriptions to analyze the fundamental environmental and safety implications of each approach. We will dissect the widely used mixed-acid nitration and contrast it with emerging greener alternatives, offering researchers and development professionals the data and insights needed to make more sustainable choices.
The Conventional Path: Mixed-Acid Nitration of m-Xylene
The workhorse method for producing 1,3-Dimethyl-5-nitrobenzene is the electrophilic aromatic substitution of m-xylene using "mixed acid"—a potent combination of concentrated nitric acid and sulfuric acid.[4][5]
Mechanism and Rationale
The reaction's success hinges on the generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of m-xylene.
The choice of m-xylene as the substrate is logical due to the directing effects of the two methyl groups. As ortho-, para-directing activators, they synergistically direct the incoming nitro group to the C-5 position, which is sterically accessible and electronically favorable, leading to high regioselectivity for the desired product.
The Environmental Cost of Tradition
Despite its efficacy, the mixed-acid method is fraught with environmental and safety hazards that are characteristic of many legacy chemical processes.[6][7]
-
Hazardous Reagents: The process relies on large volumes of highly corrosive and hazardous acids.[6][7] Accidental releases can have severe consequences for personnel and local ecosystems.
-
Acidic Waste Generation: The most significant drawback is the generation of a large stream of spent acid.[6][8] For every ton of product, multiple tons of diluted, contaminated sulfuric acid are produced. This waste requires costly and energy-intensive treatment and reconcentration, or neutralization, which itself generates large quantities of low-value salts like gypsum.[8]
-
Wastewater Contamination: Post-reaction quenching and washing steps produce significant volumes of wastewater.[9] This water is contaminated with residual acids, unreacted starting material, and the nitroaromatic product itself, which is toxic and often recalcitrant to biodegradation.[1][10][11][12]
-
Air Pollution: The exothermic nature of the reaction can lead to runaway reactions if not carefully controlled, potentially releasing toxic nitrogen oxide (NOx) gases and volatile organic compounds (VOCs) like m-xylene into the atmosphere.[6][13]
The inherent toxicity of the components is also a major concern. Xylene isomers are known irritants and can have neurological, respiratory, and reproductive effects with prolonged exposure.[14][15][16][17] The product, 1,3-Dimethyl-5-nitrobenzene, is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through repeated exposure.[18][19][20]
Workflow of Traditional Mixed-Acid Nitration
Caption: Workflow for traditional synthesis via mixed-acid nitration.
Greener Alternatives: A Paradigm Shift in Nitration Chemistry
The principles of green chemistry demand a move away from hazardous reagents and wasteful processes. In the context of nitrating m-xylene, research has focused primarily on replacing the homogeneous liquid acid catalyst (H₂SO₄) with a recyclable and less corrosive alternative.
Alternative 1: Solid Acid Catalysis
The use of solid acid catalysts, such as zeolites (e.g., Zeolite Hβ), represents a significant step forward.[21] These materials possess strong acidic sites within their porous structures that can facilitate the nitration reaction, often with different nitrating agents like a mixture of nitric acid and acetic anhydride.[21]
Causality behind the Improvement:
-
Reduced Corrosivity & Waste: Solid catalysts are non-corrosive and eliminate the need for large quantities of sulfuric acid, thereby preventing the formation of spent acid waste.
-
Catalyst Reusability: The catalyst can be easily recovered from the reaction mixture by simple filtration and can be reused multiple times, drastically improving process economics and reducing waste.[21]
-
Enhanced Safety: The process avoids the handling of large volumes of concentrated sulfuric acid.
-
Potential for Improved Selectivity: The defined pore structure of zeolites can sometimes offer shape-selectivity, potentially reducing the formation of unwanted byproducts.[21]
Alternative 2: Alternative Nitrating Systems
Other systems aim to avoid mixed acid entirely. These include:
-
Clay-supported Metal Nitrates: Reagents like clay-supported copper nitrate ("Claycop") can serve as effective and milder nitrating agents.[22]
-
Ionic Liquids: Certain acidic ionic liquids can act as both the solvent and catalyst, offering a recyclable medium for the reaction.[21][22]
-
N-nitro Compounds: Reagents like N-nitro-5,5-dimethylhydantoin can be used for arene nitration with good functional group tolerance under milder conditions.[22]
Workflow for Greener Synthesis via Solid Acid Catalysis
Caption: Workflow for greener synthesis using a solid acid catalyst.
Comparative Performance Analysis
To provide an objective comparison, we can evaluate the synthesis routes against key green chemistry metrics.
| Metric | Traditional Mixed-Acid | Solid Acid Catalyst (Zeolite Hβ) | Rationale for Difference |
| Primary Reagents | m-Xylene, HNO₃, H₂SO₄ | m-Xylene, HNO₃, Acetic Anhydride | Replacement of H₂SO₄ with a reusable solid catalyst. |
| Catalyst | H₂SO₄ (consumed/waste) | Zeolite Hβ (recyclable) | Homogeneous vs. Heterogeneous catalysis. |
| Atom Economy | Moderate | Moderate to High | Depends on the specific nitrating system; avoids H₂SO₄ in the stoichiometric equation. |
| E-Factor (Waste/Product) | Very High (>10) | Low (<1-2) | Drastic reduction in spent acid waste is the primary driver. |
| Waste Streams | Large volume of spent acid, contaminated wastewater. | Minimal aqueous waste, recoverable solvent. | Elimination of the quenching and extensive washing steps. |
| Safety Hazards | High (corrosive acids, exotherm) | Moderate (flammable solvents) | Avoids large quantities of highly corrosive sulfuric acid. |
| Process Complexity | Multi-step workup (quench, separate, wash, neutralize). | Simplified (filter, wash, distill). | Heterogeneous catalyst is easily removed by filtration. |
Logical Comparison of Environmental Impacts
Caption: Comparison of environmental impact logic.
Experimental Protocols
The following protocols are presented for illustrative purposes. All laboratory work must be conducted with appropriate personal protective equipment (PPE) in a certified fume hood, following a thorough hazard assessment.
Protocol 1: Traditional Mixed-Acid Nitration of m-Xylene
Trustworthiness: This protocol is a standard, well-established procedure. The key to safety and reproducibility is meticulous temperature control during the addition of m-xylene to prevent runaway reactions and the formation of dinitrated byproducts.
-
Prepare Mixed Acid: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Add Nitric Acid: Slowly add 20 mL of concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C.
-
Add m-Xylene: Once the mixed acid has cooled back to below 10°C, add 15 mL of m-xylene dropwise from the dropping funnel. This is a highly exothermic step. Maintain the temperature between 25-30°C by adjusting the addition rate and cooling.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 55-60°C in a water bath for an additional 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully over 200 g of crushed ice in a beaker with stirring.
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer (Waste Stream 1: Spent Acid).
-
Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (careful of gas evolution), and finally another 50 mL of water (Waste Stream 2: Aqueous Washes).
-
Drying & Purification: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and purify the crude product by vacuum distillation or recrystallization from ethanol to yield 1,3-Dimethyl-5-nitrobenzene.
Protocol 2: Greener Synthesis using Zeolite Hβ
Trustworthiness: This protocol's validity rests on the proper activation of the catalyst and maintaining anhydrous conditions. The catalyst's activity is paramount for achieving good conversion.
-
Catalyst Activation: Activate Zeolite Hβ by heating it at 500°C for 4 hours under a stream of dry air or nitrogen. Cool to room temperature in a desiccator.
-
Reaction Setup: To a round-bottom flask containing the activated Zeolite Hβ (e.g., 2g), add 10 mL of m-xylene (acting as both reactant and solvent).
-
Prepare Nitrating Agent: In a separate flask, prepare acetyl nitrate by slowly adding 5 mL of concentrated nitric acid to 15 mL of acetic anhydride at 0-5°C.
-
Reaction: Slowly add the prepared acetyl nitrate solution to the m-xylene and catalyst suspension over 30 minutes, maintaining the reaction temperature at 10-15°C.
-
Stirring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Once the reaction is complete, recover the catalyst by simple filtration. Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane), dry it, and store for reuse.
-
Product Isolation: Take the filtrate and wash it with water and then a dilute sodium bicarbonate solution to remove any residual acids.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Conclusion and Future Outlook
The traditional mixed-acid synthesis of 1,3-Dimethyl-5-nitrobenzene, while effective, is a relic of a less environmentally conscious era. Its reliance on corrosive acids and the generation of vast quantities of hazardous waste make it a prime target for process intensification and green innovation.
Alternatives utilizing solid acid catalysts demonstrate a clear path forward. They drastically reduce waste, improve safety, and incorporate the principle of recycling, leading to a more sustainable and economically viable process. The E-factor is reduced by an order of magnitude, and the most hazardous waste stream—spent sulfuric acid—is eliminated entirely.
For researchers, scientists, and drug development professionals, the choice of synthetic route is no longer just a matter of yield. It is an integral part of the product's life cycle assessment. Adopting these greener methodologies is not only an environmental imperative but also a strategic decision that aligns with the future of responsible chemical manufacturing. Further research should focus on developing even more active and stable catalysts that can operate under milder conditions and with greener solvent systems to continue advancing the sustainability of nitroaromatic synthesis.
References
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed.
- Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. World Journal of Microbiology and Biotechnology.
- Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. ProQuest.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals.
- Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. ResearchGate.
- Chemcess. (n.d.). Nitration Of Aromatic Compounds. Chemcess.
- Scribd. (n.d.). Practice 1 - Synthesis of Nitrobenzene. Scribd.
- Wikipedia. (n.d.). Nitration. Wikipedia.
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Unacademy.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE.
- 期刊社. (n.d.). Treatment Process of Wastewater Containing Nitrobenzene Compound. 期刊社.
- PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. PubChem.
- Google Patents. (n.d.). EP2986562A1 - Method for reprocessing wastewater from nitrobenzene production. Google Patents.
- Ridd, J. H. (n.d.). Nitration and aromatic reactivity.
- WheelerScientific. (2024, February 1). Nitrobenzene Production, Mistakes to Avoid and Analysis. YouTube.
- ResearchGate. (n.d.). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches. ResearchGate.
- CAMEO Chemicals - NOAA. (n.d.). 1,3-DIMETHYL-5-NITROBENZENE. CAMEO Chemicals.
- Nitration reaction safety. (2024, June 7). YouTube.
- Vione, D., & Maurino, V. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI.
- NileRed. (2019, August 27). Synthesizing Nitrobenzene. YouTube.
- EPA. (n.d.). Air Pollution from Nitration Processes. EPA NEPAL.
- Sigma-Aldrich. (n.d.). 1,3-dimethyl-5-nitrobenzene. Sigma-Aldrich.
- Khushbu, K., et al. (n.d.). A review of environmental and occupational exposure to xylene and its health concerns.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Khushbu, K., et al. (n.d.). A review of environmental and occupational exposure to xylene and its health concerns. ResearchGate.
- DCCEEW. (2022, June 30). Xylenes (individual or mixed isomers). DCCEEW.
- ATSDR. (n.d.). Xylene. Agency for Toxic Substances and Disease Registry.
Sources
- 1. ovid.com [ovid.com]
- 2. Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. rushim.ru [rushim.ru]
- 5. chemcess.com [chemcess.com]
- 6. Notes on Environmental Concerns of Nitration [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Treatment Process of Wastewater Containing Nitrobenzene Compound [qks.jhun.edu.cn]
- 12. EP2986562A1 - Method for reprocessing wastewater from nitrobenzene production - Google Patents [patents.google.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Xylenes (individual or mixed isomers) - DCCEEW [dcceew.gov.au]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
A Senior Scientist's Guide to the Synthesis of 1,3-Dimethyl-5-nitrobenzene: A Cost-Benefit Analysis
Abstract
The synthesis of 5-nitro-m-xylene, more systematically named 1,3-dimethyl-5-nitrobenzene, presents a classic challenge in electrophilic aromatic substitution. Unlike its isomers, 4-nitro-m-xylene and 2-nitro-m-xylene, the 5-nitro product cannot be efficiently obtained through the direct nitration of commodity m-xylene due to the ortho- and para-directing effects of the methyl groups. This guide provides a comprehensive cost-benefit analysis of the viable synthetic routes to high-purity 1,3-dimethyl-5-nitrobenzene, tailored for researchers and process development chemists. We will dissect the most practical and established method—a multi-step route via the diazotization of 3,5-dimethylaniline—and contrast it with a more theoretical approach starting from mesitylene. This analysis weighs factors including raw material costs, process complexity, yield, safety, and scalability to provide a definitive recommendation for laboratory and potential scale-up applications.
The Synthetic Conundrum: Why Direct Nitration Fails
The core challenge in synthesizing 1,3-dimethyl-5-nitrobenzene (CAS 99-12-7) lies in the fundamental principles of electrophilic aromatic substitution.[1] The two methyl groups on the m-xylene ring are activating, electron-donating groups. They direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to themselves.
As illustrated below, the positions available for substitution on m-xylene are C2, C4, C5, and C6.
-
C2 and C6: These positions are ortho to one methyl group and para to the other, making them highly activated.
-
C4: This position is ortho to both methyl groups, also making it highly activated.
-
C5: This position is meta to both methyl groups. It receives no electronic stabilization from either group and is sterically hindered, making it the least favorable site for electrophilic attack.
Consequently, the direct nitration of m-xylene with standard mixed acid (HNO₃/H₂SO₄) overwhelmingly yields a mixture of 4-nitro-m-xylene (~85%) and 2-nitro-m-xylene (~15%), with negligible formation of the desired 5-nitro isomer.[2] This necessitates indirect, multi-step strategies to achieve the required substitution pattern.
Figure 1. Outcome of the direct nitration of m-xylene.
Route 1: Diazotization of 3,5-Dimethylaniline
This is the most scientifically sound and widely accepted laboratory method for preparing 1,3-dimethyl-5-nitrobenzene. The strategy involves introducing the nitrogen functionality as an amino group in the correct position and then converting it to a nitro group via a diazonium salt intermediate. This approach leverages the power of the Sandmeyer reaction, a cornerstone of aromatic synthesis.[3][4]
Principle and Rationale
The synthesis begins with 3,5-dimethylaniline (also known as 3,5-xylidine).[5] This precursor already possesses the desired 1,3,5-substitution pattern. The amino group is first converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a superb intermediate because the dinitrogen moiety (N₂) is an excellent leaving group.
The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst. This results in the displacement of the diazonium group and the introduction of a nitro group, yielding the target molecule with high regiochemical purity.[6]
Figure 2. Workflow for the synthesis via diazotization.
Cost-Benefit Analysis
-
Cost: The primary economic drawback of this route is the high cost of the starting material, 3,5-dimethylaniline. Laboratory-grade material can cost between $25 for 25 mL and over $60 for 100g.[7][8] This is orders of magnitude more expensive than m-xylene, which is a bulk commodity chemical priced at approximately
830 per metric ton.[9][10] Other reagents, such as sodium nitrite and hydrochloric acid, are inexpensive.[11][12] The use of a copper catalyst adds a minor cost and introduces a waste disposal consideration. -
Benefits:
-
High Regioselectivity: This route provides essentially 100% regiochemical purity. The final product is free from the 2-nitro and 4-nitro isomers that plague the direct nitration approach. This eliminates the need for complex and costly isomeric separation, which is often impractical.
-
Reliability: Diazotization and Sandmeyer reactions are well-established, reliable transformations in organic synthesis, with extensive literature support.[13][14]
-
-
Challenges and Mitigation:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The key mitigation strategy is to generate and use the salt in situ in a cold aqueous solution (0-5 °C) without isolation. Strict temperature control is paramount for safety and to prevent premature decomposition of the salt.
-
Waste Stream: The reaction generates an aqueous waste stream containing copper salts, which must be treated and disposed of according to environmental regulations.
-
Route 2: Nitration of Mesitylene (A Theoretical Alternative)
An alternative, though less practical, route could start from mesitylene (1,3,5-trimethylbenzene). Mesitylene has three symmetrically placed methyl groups, making all unsubstituted ring positions equivalent.
Principle and Rationale
This hypothetical three-step route would involve:
-
Mononitration of Mesitylene: Due to the high activation from three methyl groups, mesitylene is very reactive towards nitration.[15] Careful control of reaction conditions (e.g., using mixed acid at controlled temperatures) can achieve selective mononitration to yield 2-nitro-1,3,5-trimethylbenzene.[16][17]
-
Selective Oxidation: One of the three methyl groups would need to be selectively oxidized to a carboxylic acid. This is a significant challenge, as the conditions required for benzylic oxidation (e.g., KMnO₄, Na₂Cr₂O₇) are harsh and could potentially oxidize multiple methyl groups or degrade the molecule.
-
Decarboxylation: The resulting carboxylic acid would then be decarboxylated (removal of -COOH) to yield the final product. This typically requires high temperatures and a catalyst like copper in quinoline.
Figure 3. Hypothetical workflow starting from mesitylene.
Cost-Benefit Analysis
-
Cost: The primary advantage is the low cost of the initial feedstock, mesitylene, which is a readily available solvent. However, the overall process cost would be high due to the multiple steps, the need for specific (and potentially expensive) oxidizing agents, and the energy-intensive conditions for decarboxylation.
-
Benefits:
-
Inexpensive Starting Material: Mesitylene is a commodity chemical.[18]
-
-
Challenges and Mitigation:
-
Poor Selectivity in Oxidation: Achieving selective mono-oxidation of one of three equivalent methyl groups is extremely difficult and would likely result in a mixture of unreacted starting material, the desired mono-acid, and di/tri-acid byproducts, leading to very low yields and a purification nightmare.
-
Low Overall Yield: The cumulative yield over a three-step synthesis with a difficult selective oxidation step is expected to be very low.
-
Process Complexity: This route is significantly more complex and less reliable than the diazotization route, making it unsuitable for most practical applications.
-
Comparative Analysis Summary
The table below provides a side-by-side comparison of the two synthetic strategies.
| Metric | Route 1: Diazotization of 3,5-Dimethylaniline | Route 2: Nitration of Mesitylene |
| Starting Material Cost | High (3,5-Dimethylaniline is a specialty chemical)[7][8] | Low (Mesitylene is a commodity solvent)[18] |
| Number of Steps | 2 (from aniline) | 3 |
| Overall Yield | Good to Excellent | Poor (estimated) |
| Regioselectivity | Excellent (single isomer produced) | Poor (oxidation step is unselective) |
| Process Safety | Moderate (requires careful handling of diazonium salts) | Moderate (strong oxidizers, high temperatures) |
| Environmental Impact | Aqueous waste with copper salts | Waste from oxidizing agents, solvent waste |
| Scalability | Feasible and well-understood | Very difficult due to selectivity issues |
| Overall Cost-Effectiveness | Favorable for High Purity Product. High initial cost is offset by purity and reliability. | Unfavorable. Low feedstock cost is negated by low yield and high processing costs. |
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-nitrobenzene via Diazotization
This protocol is a representative procedure for the synthesis of the title compound from 3,5-dimethylaniline.
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, ~0.2 eq)
-
Sodium Metabisulfite (or Sodium Sulfite)
-
Deionized Water
-
Ice
-
Diethyl Ether (or Dichloromethane) for extraction
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3,5-dimethylaniline (1.0 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition. The resulting solution contains the aryl diazonium chloride.
-
-
Preparation of Copper(I) Nitrite Reagent:
-
In a separate large beaker, dissolve copper(II) sulfate pentahydrate (~0.2 eq) in hot water.
-
Slowly add a solution of sodium nitrite (a significant excess, e.g., 3-4 eq) to the hot copper sulfate solution.
-
Cool the mixture to room temperature. This suspension contains the active copper catalyst.
-
-
Sandmeyer-type Nitration:
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper/nitrite suspension from Step 2.
-
Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic extracts and wash successively with water, 5% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product, a yellow solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Conclusion and Recommendation
For the synthesis of 1,3-dimethyl-5-nitrobenzene, the cost-benefit analysis overwhelmingly favors the diazotization of 3,5-dimethylaniline (Route 1) . While the initial raw material cost is significantly higher than commodity chemicals like m-xylene or mesitylene, this route provides a reliable and direct path to the target molecule with exceptionally high regiochemical purity. The expense of the starting material is a necessary trade-off to circumvent the intractable selectivity issues associated with direct nitration. The process avoids the need for challenging isomeric separations, ultimately saving time, resources, and ensuring product quality.
The alternative route starting from mesitylene, while appearing attractive due to its cheap feedstock, is fraught with practical difficulties, most notably the lack of a selective mono-oxidation method. The anticipated low yield and complex purification render it economically and practically unviable for most applications.
Therefore, for any research, development, or production scenario where high-purity 1,3-dimethyl-5-nitrobenzene is required, the Sandmeyer-type conversion of 3,5-dimethylaniline is the authoritative and recommended synthetic strategy.
References
-
DGR Industrial Products, Inc. (n.d.). Sodium Nitrite, 200 grams. Retrieved from [Link]
-
Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. Retrieved from [Link]
-
ChemAnalyst. (n.d.). m-Xylene Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]
-
IMARC Group. (n.d.). M-Xylene Prices, Chart, News, Monitor and Demand. Retrieved from [Link]
- Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.
- Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-benzyloxy-2-nitro-meta-xylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
DTIC. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Large Scale Production of 2,6-dimethylnitrobenzene. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Reactivity of Mesitylene (1,3,5-Trimethylbenzene). Retrieved from [Link]
-
ZoomOrgo. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]
- Google Patents. (n.d.). US3078317A - Mononitration of 1, 3, 5-trialkylbenzene.
-
SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of nitrobenzene. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Xylidine. Retrieved from [Link]
-
aircc. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved from [Link]
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylaniline 98 108-69-0 [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,5-Xylidine - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A10570.22 [thermofisher.com]
- 8. 3,5-Dimethylaniline 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. m-Xylene Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. Sodium nitrite ACS reagent, = 97.0 7632-00-0 [sigmaaldrich.com]
- 12. ingredi.com [ingredi.com]
- 13. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Mesitylene - Wikipedia [en.wikipedia.org]
- 17. US3078317A - Mononitration of 1, 3, 5-trialkylbenzene - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
Disposal Protocol: A Researcher's Guide to 1,3-Dimethyl-5-nitrobenzene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1,3-Dimethyl-5-nitrobenzene (also known as 5-Nitro-m-xylene). This compound, while a valuable intermediate, possesses significant toxicological properties that demand rigorous adherence to safety procedures. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety and compliance in your work.
Core Hazard Profile and Safety Data
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. 1,3-Dimethyl-5-nitrobenzene is a toxic nitroaromatic compound that requires careful management. Its primary risks include acute toxicity via oral, dermal, and inhalation routes, and it may cause organ damage through prolonged or repeated exposure.[1][2]
| Property | Information | Source(s) |
| Chemical Name | 1,3-Dimethyl-5-nitrobenzene | [2] |
| Synonym(s) | 5-Nitro-m-xylene | [2] |
| CAS Number | 99-12-7 | [2] |
| Appearance | Needles or yellow crystalline solid | [3] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposure | [1] |
| Primary Exposure Routes | Inhalation, skin absorption, ingestion, eye/skin contact | [4] |
| Solubility | Insoluble in water | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][3] |
Essential Personal Protective Equipment (PPE) and Handling
Given the compound's high toxicity, particularly through skin contact and inhalation, establishing a robust barrier between the researcher and the chemical is a non-negotiable first line of defense.
-
Engineering Controls : All handling and weighing of 1,3-Dimethyl-5-nitrobenzene must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against accidental splashes or fine particle dispersion.
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves, such as Nitrile rubber (minimum 0.35 mm thickness), ensuring they are inspected for integrity before each use.[6]
-
Lab Coat : A fully buttoned lab coat is mandatory to protect against contamination of personal clothing.
-
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]
Emergency Protocol: Spill Management
Accidents can happen, but a well-defined spill response protocol can significantly mitigate the associated risks. The primary objective is to contain the spill safely and prevent exposure.
Step 1: Isolate and Secure the Area
-
Immediately alert colleagues and restrict access to the contaminated area.
-
Remove all sources of ignition, as the compound is likely combustible.[1][3]
-
For a solid spill, the recommended immediate isolation distance is at least 25 meters (75 feet) in all directions.[3]
Step 2: Don Appropriate PPE
-
Before approaching the spill, don the full PPE detailed in Section 2, including respiratory protection if significant dust is present.
Step 3: Containment and Cleanup
-
Crucially, do not sweep the dry solid. This will aerosolize the toxic dust.
-
Gently dampen the spilled solid material with acetone.[1][3] This action minimizes dust generation, a critical step given the inhalation hazard.
-
Using a scoop or other appropriate tools, carefully transfer the dampened material into a suitable container clearly labeled as "Hazardous Waste: 1,3-Dimethyl-5-nitrobenzene Spill Debris".[5]
-
Use absorbent paper dampened with acetone to wipe up any remaining material.[1][3]
Step 4: Decontamination
-
Wash the contaminated surface first with acetone, followed by a thorough wash with a soap and water solution.[1][3]
-
Do not re-enter the area without protective gear until it has been verified as clean by a Safety Officer or responsible person.[1][3]
Step 5: Waste Packaging
-
Seal all contaminated materials, including absorbent paper, gloves, and any contaminated clothing, in a vapor-tight plastic bag for final disposal as hazardous waste.[1][3]
Standard Disposal Workflow and Procedures
The disposal of 1,3-Dimethyl-5-nitrobenzene is governed by strict regulations. The only acceptable method is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[2][5][7][8]
Caption: Disposal workflow for 1,3-Dimethyl-5-nitrobenzene.
Step-by-Step Disposal Procedure:
-
Waste Characterization : Identify all materials contaminated with 1,3-Dimethyl-5-nitrobenzene (e.g., unused reagent, contaminated wipes, spill debris) as hazardous chemical waste.
-
Segregation : This is a critical safety step. Store waste containers of this compound separately from incompatible materials, especially strong oxidizing agents and bases, to prevent potentially hazardous reactions.[3][9]
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".
-
List the full chemical name: "1,3-Dimethyl-5-nitrobenzene" or "5-Nitro-m-xylene". Do not use abbreviations or chemical formulas.[9]
-
Indicate the primary hazards (e.g., "Toxic").
-
Note the date when waste was first added to the container.
-
-
Accumulation and Storage : Store the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Arrange for Disposal : Follow your institution's specific procedures to request a waste pickup from your EHS department.[7][8] They are equipped to transport and manage the final disposal in compliance with all local and national regulations.[10]
Prohibited Disposal Methods: A Critical Warning
To ensure safety and environmental protection, the following disposal methods are strictly forbidden and may lead to severe regulatory penalties and safety incidents.
-
DO NOT Pour Down the Drain : 1,3-Dimethyl-5-nitrobenzene is insoluble in water and toxic.[1][3] Sewer disposal is illegal and environmentally harmful, as wastewater treatment facilities are not designed to handle this type of chemical.[8][11]
-
DO NOT Dispose of in Regular Trash : The compound's toxicity poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[7]
-
DO NOT Attempt In-Lab Neutralization/Deactivation : Without a formally validated and peer-reviewed procedure specific to this compound, attempting to chemically treat it can generate unknown, potentially more hazardous byproducts or cause uncontrolled reactions. Standard laboratory treatment procedures are generally not applicable to nitroaromatic compounds.[12]
By adhering to this guide, you contribute to a safer laboratory environment and ensure your research remains compliant and ethically responsible. When in doubt, always pause and consult your institution's Environmental Health and Safety department.
References
-
1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem . National Center for Biotechnology Information. [Link]
-
Nitrobenzene - Registration Dossier - ECHA . European Chemicals Agency. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL . École Polytechnique Fédérale de Lausanne. [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU . Indiana University. [Link]
- Chemical Waste Disposal Guidelines. Unknown University Source.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene . Centers for Disease Control and Prevention. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists. [Link]
Sources
- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epa.gov [epa.gov]
- 11. ashp.org [ashp.org]
- 12. epfl.ch [epfl.ch]
A Researcher's Guide to the Safe Handling of 1,3-Dimethyl-5-nitrobenzene
Navigating the complexities of chemical research demands a steadfast commitment to safety. This guide provides essential, field-proven protocols for the safe handling of 1,3-Dimethyl-5-nitrobenzene (also known as 5-Nitro-m-xylene), a compound requiring meticulous attention to detail to mitigate its inherent risks. Our focus extends beyond mere procedural steps, delving into the rationale behind each recommendation to empower you with the knowledge for safe and effective research.
Understanding the Hazard Profile of 1,3-Dimethyl-5-nitrobenzene
Table 1: Key Hazard Information for 1,3-Dimethyl-5-nitrobenzene
| Hazard Classification | GHS Hazard Statements | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | Warning |
Source: Aggregated GHS information from multiple suppliers.[2]
Understanding these hazards is the foundational step in implementing a robust safety protocol. The toxicity of this compound necessitates a multi-faceted approach to personal protection, encompassing respiratory, skin, and eye protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1,3-Dimethyl-5-nitrobenzene. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale |
| Respiratory | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter.[2] | Protects against the inhalation of toxic dust and vapors. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption, a primary route of exposure. |
| Body | Protective clothing, such as a lab coat. | Minimizes the risk of skin contact with the chemical. |
| Eyes/Face | Chemical safety goggles or a face shield.[1][4] | Protects against splashes and airborne particles. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Caption: PPE verification is a critical checkpoint before handling 1,3-Dimethyl-5-nitrobenzene.
Step-by-Step Handling Protocol
Adherence to a strict, systematic handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Designated Area: All handling of 1,3-Dimethyl-5-nitrobenzene should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[4]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the 1,3-Dimethyl-5-nitrobenzene to the work area.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 2.
-
Weighing: When weighing the solid, do so carefully to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[1][5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash your face, hands, and any exposed skin thoroughly after handling.[1][5]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Doff PPE: Remove PPE in the designated area, being careful to avoid contaminating yourself.
-
Hand Washing: Wash hands again after removing gloves.
Caption: A systematic workflow for handling 1,3-Dimethyl-5-nitrobenzene from preparation to post-handling cleanup.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area and prevent entry. Isolate the spill area for at least 25 meters (75 feet) for solids.[3]
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Dampen the spilled solid material with acetone to prevent it from becoming airborne.[2][3]
-
Transfer the dampened material into a suitable, labeled container for chemical waste.[2][3]
-
Use absorbent paper dampened with acetone to clean up any remaining residue.[2][3]
-
Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal.[2][3]
-
Wash the spill area with acetone, followed by a thorough washing with soap and water.[2][3]
-
-
Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[3]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6]
Waste Disposal
All waste containing 1,3-Dimethyl-5-nitrobenzene, including contaminated materials from spills, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5] Never dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET. (2014, June 10).
- Nitrobenzene-d5 - SAFETY DATA SHEET. (2021, December 24).
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
